Benzyl (2-bromoethyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128581. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREXFDIZSAUXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299160 | |
| Record name | Benzyl (2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53844-02-3 | |
| Record name | 53844-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethylamine, N-CBZ protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl (2-bromoethyl)carbamate synthesis from 2-bromoethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of benzyl (2-bromoethyl)carbamate from 2-bromoethylamine, a critical building block in organic and medicinal chemistry. This compound serves as a versatile intermediate for introducing a protected aminoethyl moiety in the synthesis of more complex molecules, including pyrrolidine derivatives and other pharmacologically active agents.[1] The primary synthetic route involves the protection of the amino group of 2-bromoethylamine with a benzyloxycarbonyl (Cbz or Z) group, a widely used amine protecting group in organic synthesis.[2]
Core Synthesis Pathway: The Schotten-Baumann Reaction
The synthesis of this compound from 2-bromoethylamine hydrobromide and benzyl chloroformate is typically achieved via a Schotten-Baumann reaction.[1][3] This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[4] In this specific application, the amine (2-bromoethylamine) reacts with benzyl chloroformate.[5] A base, such as sodium hydroxide, is essential to neutralize the hydrochloric acid generated during the reaction, which prevents the protonation of the starting amine, thereby ensuring it remains nucleophilic.[6][7] The reaction is often performed in a two-phase solvent system, such as dioxane and water or dichloromethane and water, to facilitate the separation of the product from the aqueous base.[1][3]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Bromoethylamine hydrobromide
-
Benzyl chloroformate
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ether
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-bromoethylamine hydrobromide (12.000 g, 58.56 mmol, 1.0 eq.) in dioxane (60 ml) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[5]
-
To this cooled solution, an aqueous 1 M NaOH solution (117.2 ml, 117.20 mmol, 2.0 eq.) is added.[5]
-
Benzyl chloroformate (8.4 ml, 58.8 mmol, 1.0 eq.) is then added dropwise over a period of 10 minutes, ensuring the temperature is maintained at 0 °C.[5]
-
The reaction mixture is stirred at 0 °C for an additional 10 minutes under a nitrogen atmosphere.[5]
-
The cooling bath is then removed, and the reaction mixture is stirred at room temperature for 13 hours.[5]
-
Upon completion of the reaction, ether (300 ml) is added for extraction.[5]
-
The organic layer is separated and washed with deionized water (75 ml).[5]
-
The organic layer is then dried over anhydrous sodium sulfate.[5]
-
The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the final product, N-benzyloxycarbonyl-2-bromoethylamine, as a colorless oil.[5]
Data Presentation
The following table summarizes the quantitative data for the described synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Volume (ml) | Moles (mmol) | Equivalents |
| 2-Bromoethylamine hydrobromide | 204.89 | 12.000 | - | 58.56 | 1.0 |
| Benzyl chloroformate | 170.59 | - | 8.4 | 58.8 | 1.0 |
| 1 M Sodium hydroxide | 39.997 | - | 117.2 | 117.20 | 2.0 |
| Product | This compound | 15.020 | - | 58.18 | 99% Yield |
Note: The yield is reported as 99% in the cited literature.[5]
Reaction Visualization
The following diagram illustrates the chemical transformation in the synthesis of this compound.
Caption: Synthesis of this compound.
References
- 1. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Benzyl (2-bromoethyl)carbamate
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential applications of Benzyl (2-bromoethyl)carbamate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physicochemical Properties
This compound is a carbamate derivative that serves as a versatile building block in organic chemistry.[1] Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |
| Molecular Weight | 258.11 g/mol | [2] |
| CAS Number | 53844-02-3 | |
| Appearance | Off-white to light yellow solid (<45°C), liquid (>45°C) | |
| Melting Point | 45 °C | |
| Boiling Point | 361.1 °C at 760 mmHg | |
| Density | ~1.4 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |
| InChIKey | HREXFDIZSAUXBO-UHFFFAOYSA-N | [3] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic CH₂ group (~5.1 ppm), and multiplets for the ethyl chain protons. |
| ¹³C NMR | Resonances for the aromatic carbons (125-140 ppm), the benzylic carbon (~67 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the carbons of the ethyl chain. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-O stretching.[4] |
| Mass Spectrometry | The molecular ion peak [M]⁺ and/or [M+H]⁺ would be expected, along with fragmentation patterns corresponding to the loss of the benzyl group or the bromoethyl moiety. The exact mass is 257.005127.[5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate in the presence of a base.[1]
Materials:
-
2-bromoethylamine hydrobromide
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate
-
Ether
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 2-bromoethylamine hydrobromide in dioxane is cooled in an ice bath.
-
An aqueous solution of sodium hydroxide is added to the cooled mixture.
-
Benzyl chloroformate is then added dropwise to the reaction mixture while maintaining the low temperature.
-
The reaction is allowed to stir at a low temperature to facilitate the formation of the product.
-
Upon completion, the reaction mixture is extracted with ether.
-
The organic layer is washed with deionized water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the product.
Purification by Column Chromatography
Purification of the crude product can be achieved by silica gel column chromatography.[1]
Materials:
-
Silica gel (200-300 mesh)
-
Ethyl acetate
-
Hexane
-
Crude this compound
Procedure:
-
Prepare a slurry of silica gel in a hexane/ethyl acetate solvent mixture.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Applications in Research and Development
Intermediate in Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The presence of the bromine atom allows for nucleophilic substitution reactions, while the carbamate group serves as a protecting group for the amine.[1] One notable application is in the synthesis of pyrrolidine derivatives through aza-Michael reactions.[1]
Caption: Synthesis of Pyrrolidine Derivatives.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are crucial for the metabolism of a wide range of drugs, and their inhibition can lead to significant drug-drug interactions.
The following is a general workflow for assessing the inhibitory potential of this compound against CYP1A2 or CYP2C19.
Caption: CYP450 Inhibition Assay Workflow.
A typical protocol for a CYP1A2 or CYP2C19 inhibition assay involves the following steps:
Materials:
-
Recombinant human CYP1A2 or CYP2C19 enzymes
-
A suitable fluorogenic substrate for the specific CYP isoform
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
A known inhibitor for the specific CYP isoform as a positive control (e.g., furafylline for CYP1A2, ticlopidine for CYP2C19)[6][7]
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the CYP enzyme.
-
Add varying concentrations of this compound (or the positive control inhibitor) to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the substrate metabolism.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
This in-depth guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For further details on specific experimental conditions and safety precautions, it is recommended to consult the relevant literature and safety data sheets.
References
- 1. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. N-benzyl-N-(2-bromoethyl)carbamate | C10H11BrNO2- | CID 57350693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound | CAS#:53844-02-3 | Chemsrc [chemsrc.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. CYP2C19 Inhibitor Assay Kit (Fluorometric) (ab211073) is not available | Abcam [abcam.com]
An In-depth Technical Guide to Benzyl (2-bromoethyl)carbamate
For researchers, scientists, and professionals in drug development, Benzyl (2-bromoethyl)carbamate is a versatile bifunctional reagent. Its structure, incorporating a carbamate protecting group and a reactive bromoethyl moiety, makes it a valuable building block in the synthesis of a variety of nitrogen-containing compounds, particularly heterocyclic structures of medicinal interest. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a solid at room temperature, characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 53844-02-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2][3] |
| Molecular Weight | 258.11 g/mol | [2][3] |
| Melting Point | 45 °C | |
| Boiling Point | 361.1 °C at 760 mmHg | |
| Density | 1.428 g/cm³ | [5] |
| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |
| Storage | -20°C, under an inert atmosphere. | [5] |
Synonyms
This compound is known by several names in the chemical literature and commercial catalogs:
-
N-Cbz-2-bromoethylamine[5]
-
Benzyl N-(2-bromoethyl)carbamate[5]
-
2-Bromoethylamine, N-CBZ protected[5]
-
2-Benzyloxycarbonylaminoethyl bromide[5]
-
N-Benzyloxycarbonyl-2-bromoethylamine[5]
-
Carbamic acid, N-(2-bromoethyl)-, phenylmethyl ester[6]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate in the presence of a base.[5]
Experimental Protocol: Synthesis
Materials:
-
2-bromoethylamine hydrobromide
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
Benzyl chloroformate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-bromoethylamine hydrobromide (1.0 eq) in dioxane is prepared and cooled to 0 °C in an ice bath.[5]
-
An aqueous 1 M NaOH solution (2.0 eq) is added to the cooled solution.[5]
-
Benzyl chloroformate (1.0 eq) is then added dropwise to the reaction mixture over a period of 10 minutes, maintaining the temperature at 0 °C.[5]
-
The mixture is stirred at 0 °C for an additional 10 minutes under a nitrogen atmosphere.[5]
-
The reaction is then allowed to warm to room temperature and stirred for 13 hours.[5]
-
Upon completion, the reaction mixture is extracted with diethyl ether.[5]
-
The organic layer is washed with deionized water and dried over anhydrous sodium sulfate.[5]
-
The solvent is removed under reduced pressure to yield N-benzyloxycarbonyl-2-bromoethylamine as a colorless oil.[5]
Applications in Organic Synthesis
The primary utility of this compound lies in its ability to act as a precursor for more complex molecules, particularly in the construction of nitrogen-containing heterocycles.[1]
Nucleophilic Substitution and Aza-Michael Reactions
The presence of a terminal bromine atom makes the ethyl group susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations. Furthermore, it is a key reagent in aza-Michael reactions, leading to the formation of pyrrolidine derivatives, which are core structures in many biologically active compounds.[1]
Experimental Protocol: General Procedure for Pyrrolidine Synthesis
Materials:
-
This compound
-
A suitable Michael acceptor (e.g., an α,β-unsaturated ester)
-
A non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
An appropriate solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the Michael acceptor in the chosen solvent, add this compound and the base.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Biological Significance and Drug Development
While not a therapeutic agent itself, this compound is a key intermediate in the synthesis of compounds with potential biological activity. Research has indicated that derivatives of this compound may exhibit inhibitory effects on certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are crucial for drug metabolism.[1] This suggests that molecules synthesized using this carbamate could have their pharmacokinetic profiles influenced by these interactions. Furthermore, cytotoxicity studies on derivatives have shown variable effects on different cell lines, indicating that structural modifications can modulate their biological activity.[1] The pyrrolidine scaffold, readily accessible from this starting material, is a prominent feature in numerous approved drugs and investigational new drug candidates.[8]
Safety Information
This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
References
- 1. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 2. N-benzyl-N-(2-bromoethyl)carbamate | C10H11BrNO2- | CID 57350693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound [oakwoodchemical.com]
- 5. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
N-Cbz-2-bromoethylamine: A Comprehensive Technical Guide for Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Cbz-2-bromoethylamine, also known as Benzyl (2-bromoethyl)carbamate, is a pivotal bifunctional precursor in modern organic synthesis. Its unique structure, featuring a nucleophilic amine protected by a carbobenzyloxy (Cbz) group and an electrophilic bromoalkyl moiety, allows for precise and sequential chemical transformations. This guide provides an in-depth exploration of its synthesis, key reactions, and applications, particularly in the construction of heterocyclic scaffolds and as an intermediate in pharmaceutical development. Detailed experimental protocols, tabulated data, and workflow diagrams are presented to serve as a practical resource for laboratory and industrial applications.
Physicochemical and Safety Data
N-Cbz-2-bromoethylamine is a stable, pale-yellow solid at room temperature.[1] Its key properties and safety information are summarized below for quick reference. Proper handling in a well-ventilated area using personal protective equipment is mandatory.[2][3][4]
Table 1: Physicochemical Properties of N-Cbz-2-bromoethylamine
| Property | Value | Reference |
| CAS Number | 53844-02-3 | [1][2][5] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][5] |
| Molecular Weight | 258.11 g/mol | [1][5] |
| Appearance | Pale-yellow solid | [1] |
| Purity | Typically ≥98% | [1][2] |
| Synonyms | This compound, 1-Amino-2-bromoethane, N-CBZ protected | [1] |
Table 2: Hazard and Precautionary Statements
| GHS Code | Statement | Reference |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [2] |
| H315 | Causes skin irritation. | [2][4] |
| H319 | Causes serious eye irritation. | [2][4] |
| H335 | May cause respiratory irritation. | [2][4] |
| P260 | Do not breathe dust/fumes/gas/mist/vapours/spray. | [2] |
| P271 | Use only outdoors or in a well-ventilated area. | [2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
Synthesis of N-Cbz-2-bromoethylamine
The synthesis of N-Cbz-2-bromoethylamine is typically achieved through the protection of the primary amine of 2-bromoethylamine using benzyl chloroformate (Cbz-Cl). The reaction is performed in the presence of a base to neutralize the hydrochloric acid byproduct. A green and efficient approach involves using water as the reaction medium, which can offer high chemoselectivity.[6]
Experimental Protocol: N-Benzyloxycarbonylation of 2-Bromoethylamine
This protocol is adapted from general procedures for the chemoselective N-benzyloxycarbonylation of amines in water.[6]
-
Materials:
-
2-Bromoethylamine hydrobromide (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) or other suitable inorganic base (2.5 eq)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide and sodium bicarbonate in water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain N-Cbz-2-bromoethylamine as a pale-yellow solid.
-
Applications in Organic Synthesis
The Cbz-protected amine in N-Cbz-2-bromoethylamine allows the bromo- group to act as a potent electrophile for Sₙ2 reactions without interference from the amine's nucleophilicity. This makes it an ideal precursor for introducing a protected aminoethyl moiety onto various nucleophiles.
N-Alkylation of Heterocycles
N-Cbz-2-bromoethylamine is a valuable reagent for the alkylation of nitrogen-containing heterocycles, such as morpholines, piperazines, and imidazoles. This reaction is a key step in the synthesis of many pharmaceutical intermediates. The subsequent deprotection of the Cbz group, typically via catalytic hydrogenation, unmasks the primary amine for further functionalization.
Experimental Protocol: Synthesis of N-Cbz-(2-morpholino)ethylamine
-
Materials:
-
N-Cbz-2-bromoethylamine (1.0 eq)
-
Morpholine (2.5 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as base (1.5 eq)
-
-
Procedure:
-
To a solution of N-Cbz-2-bromoethylamine in acetonitrile, add morpholine and potassium carbonate.
-
Heat the mixture to reflux (or stir at an appropriate temperature) for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product.
-
Purify as needed by column chromatography.
-
References
- 1. 2-Bromoethylamine, N-CBZ protected | CymitQuimica [cymitquimica.com]
- 2. 53844-02-3 Cas No. | 2-Bromoethylamine, N-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. N-CBZ-2-BROMOETHYLAMINE | VSNCHEM [vsnchem.com]
- 6. ijacskros.com [ijacskros.com]
The Role of Benzyl (2-bromoethyl)carbamate in Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (2-bromoethyl)carbamate is a versatile bifunctional reagent that has carved a significant niche in the field of heterocyclic chemistry. Its structure, incorporating a nucleophilic nitrogen atom protected by a readily cleavable benzyloxycarbonyl (Cbz) group and an electrophilic bromoethyl moiety, makes it an ideal precursor for the construction of a variety of nitrogen-containing heterocycles. This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound in the synthesis of valuable heterocyclic scaffolds such as piperazines, aziridines, and pyrrolidines, which are prevalent in medicinal chemistry and drug discovery.
Synthesis of this compound
The standard laboratory synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate under basic conditions. The Cbz group serves to protect the amine during subsequent transformations and can be easily removed by hydrogenolysis.
Experimental Protocol: Synthesis of this compound[1]
A general and high-yielding procedure for the synthesis of N-Cbz-2-bromoethylamine is as follows:
-
2-Bromoethylamine hydrobromide (12.000 g, 58.56 mmol, 1.0 eq.) is dissolved in dioxane (60 ml) and the solution is cooled to 0 °C.
-
An aqueous 1 M NaOH solution (117.2 ml, 117.20 mmol, 2.0 equivalent) is added to the solution.
-
Benzyl chloroformate (8.4 ml, 58.8 mmol, 1.0 eq.) is then added dropwise over a period of 10 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional 10 minutes under a nitrogen atmosphere.
-
The reaction is then allowed to warm to room temperature and stirred for 13 hours.
-
Upon completion, ether (300 ml) is added for extraction. The organic layer is washed with deionized water (75 ml) and dried over anhydrous sodium sulfate.
-
The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to yield N-benzyloxycarbonyl-2-bromoethylamine as a colorless oil (15.020 g, 99% yield).
Applications in Heterocyclic Synthesis
This compound is a key building block for the synthesis of several classes of nitrogen-containing heterocycles. Its utility stems from the ability to introduce a protected two-carbon nitrogen-containing fragment into a molecule, which can then undergo intramolecular cyclization or further functionalization.
Synthesis of Piperazines
Piperazines are a ubiquitous structural motif in pharmaceuticals, exhibiting a wide range of biological activities. This compound can be utilized in the construction of the piperazine ring, typically through a double N-alkylation strategy.
A common approach involves the reaction of this compound with a primary amine. The initial N-alkylation is followed by deprotection of the resulting secondary amine and subsequent intramolecular cyclization. A closely related and well-documented procedure is the synthesis of 1-benzylpiperazine from benzyl chloride, which provides a procedural basis.
This protocol is adapted from the synthesis of 1-benzylpiperazine and can be modified for the use of this compound.
-
A primary amine is reacted with one equivalent of this compound in a suitable solvent (e.g., ethanol, acetonitrile) in the presence of a base (e.g., K₂CO₃, Et₃N) to facilitate the initial N-alkylation.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting materials are consumed.
-
The resulting intermediate, a Cbz-protected N-(2-bromoethyl)amino derivative, is isolated after an appropriate workup.
-
Subsequent treatment with a second amine nucleophile, or intramolecular cyclization under basic conditions, would lead to the formation of the piperazine ring.
-
The Cbz protecting group can be removed by standard hydrogenolysis (e.g., H₂, Pd/C) to yield the desired piperazine.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Conditions | Reference |
| 2-Bromoethylamine hydrobromide | Benzyl chloroformate | This compound | 99 | Dioxane, 1M NaOH, 0°C to rt, 13h | [1] |
| Piperazine hexahydrate | Benzyl chloride | 1-Benzylpiperazine dihydrochloride | 93-95 | Absolute ethanol, 65°C, 30 min | [2] |
Synthesis of Aziridines
N-Cbz protected aziridines are valuable synthetic intermediates. The synthesis of N-Cbz-2-methyl aziridine from 2-methyl aziridine and benzyl chloroformate provides a direct method for the Cbz protection of a pre-formed aziridine ring.[3] While not a direct use of this compound for ring formation, it highlights the importance of the Cbz protecting group in aziridine chemistry. An alternative approach to aziridine synthesis using this compound would involve an intramolecular cyclization.
-
2-Methyl aziridine is dissolved in CH₂Cl₂ with triethylamine at 0 °C under an argon atmosphere.
-
Benzylchloroformate is added, and the reaction mixture is stirred overnight at room temperature.
-
The mixture is then poured into 10% citric acid and extracted with CHCl₃.
-
The organic layer is washed with dilute aqueous NaHCO₃ and dried over MgSO₄.
-
Evaporation of the solvent yields N-Cbz-2-methyl aziridine.
Synthesis of Pyrrolidines via Aza-Michael Addition
This compound can serve as a precursor to a nucleophilic amine for aza-Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of pyrrolidine rings.[4] This powerful carbon-nitrogen bond-forming reaction is a cornerstone of heterocyclic synthesis.
The general strategy involves the initial reaction of this compound with a suitable nucleophile to unmask the amine, which then participates in an intramolecular or intermolecular aza-Michael addition.
Caption: General workflow for the synthesis of pyrrolidines.
Reaction Mechanisms and Logical Relationships
The utility of this compound in heterocyclic synthesis is predicated on a few key reaction types and strategic considerations.
Caption: Key synthetic transformations involving this compound.
Conclusion
This compound is a highly valuable and versatile reagent in heterocyclic chemistry. Its unique combination of a protected amine and a reactive alkyl bromide allows for the efficient construction of important nitrogen-containing heterocycles. The methodologies presented in this guide, including detailed experimental protocols and reaction workflows, provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block in their own research endeavors. Further exploration into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the applications of this compound in the synthesis of novel and biologically active heterocyclic compounds.
References
The Role of Benzyl (2-bromoethyl)carbamate in Fragment-Based Drug Discovery: A Technical Overview
For Immediate Release
Shanghai, China – December 30, 2025 – Benzyl (2-bromoethyl)carbamate, a versatile electrophilic fragment, is gaining attention within the drug discovery community for its potential as a covalent modifier of therapeutic targets. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and theoretical applications in fragment-based drug discovery (FBDD), offering a valuable resource for researchers, chemists, and drug development professionals.
Core Concepts: An Introduction to this compound
This compound (CAS RN: 53844-02-3) is a bifunctional molecule featuring a benzyl carbamate group and a reactive bromoethyl moiety.[1] Its utility in drug discovery stems from its nature as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, on protein targets. This irreversible binding can lead to potent and durable inhibition of protein function, a desirable characteristic for certain therapeutic agents.
The benzyl carbamate portion of the molecule provides a scaffold that can be elaborated to enhance binding affinity and selectivity for the target protein. As a fragment, its low molecular weight adheres to the principles of FBDD, allowing for efficient exploration of chemical space and the identification of initial hits for further optimization.
Physicochemical and Reactive Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug discovery. These properties dictate its solubility, reactivity, and potential for forming productive interactions with protein targets.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| CAS Number | 53844-02-3 | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| InChIKey | HREXFDIZSAUXBO-UHFFFAOYSA-N | [1] |
The key to the reactivity of this compound lies in the electrophilic nature of the carbon atom bonded to the bromine. This site is susceptible to nucleophilic attack by amino acid residues on a target protein, leading to the formation of a stable covalent bond.
Synthesis and Chemical Handling
The synthesis of this compound is a well-established process, typically involving the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate under basic conditions.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromoethylamine hydrobromide
-
Benzyl chloroformate
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ether
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-bromoethylamine hydrobromide in dioxane is prepared and cooled to 0°C.
-
An aqueous solution of 1 M NaOH is added to the mixture.
-
Benzyl chloroformate is then added dropwise to the reaction mixture over a period of 10 minutes while maintaining the temperature at 0°C.
-
The reaction is stirred at 0°C for an additional 10 minutes under a nitrogen atmosphere.
-
The reaction is then allowed to warm to room temperature and stirred for 13 hours.
-
Following the reaction, ether is added for extraction.
-
The organic layer is washed with deionized water and dried over anhydrous sodium sulfate.
-
The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product.
Application in Covalent Fragment Screening
This compound is an ideal candidate for inclusion in covalent fragment libraries. Its defined reactivity allows for the targeted screening against proteins with accessible nucleophilic residues. The general workflow for such a screening campaign is outlined below.
References
The Rising Potential of Benzyl (2-bromoethyl)carbamate Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Promise of a Versatile Scaffold
In the landscape of medicinal chemistry, the carbamate functional group is a well-established pharmacophore, integral to the structure and activity of numerous approved drugs.[1] Its unique properties, including chemical stability, the ability to participate in hydrogen bonding, and its role as a peptide bond isostere, have made it a valuable moiety in drug design.[2] Within this broad class of compounds, derivatives of Benzyl (2-bromoethyl)carbamate are emerging as a particularly promising and versatile scaffold for the development of novel therapeutic agents. The inherent reactivity of the bromoethyl group allows for the facile introduction of diverse chemical functionalities, leading to a wide array of derivatives with the potential to interact with various biological targets. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and key experimental evaluation techniques for this compound derivatives, offering a comprehensive resource for researchers in the field.
Synthetic Pathways: From a Simple Building Block to a Diverse Chemical Library
The synthetic utility of this compound lies in its bifunctional nature. The carbamate group provides a stable core, while the reactive bromine atom serves as a handle for nucleophilic substitution and other transformations. This allows for the construction of a diverse library of derivatives.
A common and straightforward method for the synthesis of this compound itself involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate in the presence of a base.[3][4]
Key Synthetic Transformations:
-
Nucleophilic Substitution: The bromine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of amines, thiols, azides, and other functional groups, leading to a vast number of N-substituted derivatives. For instance, reaction with primary or secondary amines can yield a range of N-alkyl or N-aryl ethyl carbamates.
-
Cyclization Reactions: The bromoethyl moiety is a key precursor for the synthesis of nitrogen-containing heterocyclic compounds. Intramolecular cyclization can lead to the formation of aziridines, while intermolecular reactions with appropriate dinucleophiles can be employed to construct larger rings like piperidines and pyrrolidines.[3][5] These heterocyclic systems are prevalent in many biologically active natural products and synthetic drugs.
Below is a generalized workflow for the synthesis and diversification of this compound derivatives.
Synthetic pathways for this compound and its derivatives.
Potential Biological Activities: A Multifaceted Pharmacological Profile
The structural diversity of this compound derivatives translates into a broad spectrum of potential biological activities. The following sections highlight key areas where these compounds have shown promise.
Anticancer Activity
A significant body of research points to the potential of carbamate-containing compounds as anticancer agents.[6][7] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes in cancer cells, such as cell division and signaling pathways. Derivatives of this compound can be designed to target specific enzymes or receptors implicated in cancer progression. For example, aryl carbamates have been shown to possess anti-proliferative activity against various cancer cell lines.[8]
Antibacterial Activity
The growing threat of antibiotic resistance necessitates the development of novel antibacterial agents. Carbamate derivatives have been explored for their antimicrobial properties.[9][10] The introduction of different substituents on the carbamate nitrogen can modulate the antibacterial spectrum and potency. For instance, certain N,N-diethyl-substituted sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11] Ethyl N-(2-phenethyl) carbamate analogues have also been investigated as inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA).[12]
Neuroprotective Activity and Cholinesterase Inhibition
The carbamate moiety is a key feature of several drugs used in the management of Alzheimer's disease, such as rivastigmine. These drugs act by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[13] Benzyl carbamate derivatives have been synthesized and evaluated as potent cholinesterase inhibitors.[13][14] The benzyl group can engage in important interactions within the active site of the enzyme, contributing to the inhibitory activity. The synthesis of piperidine derivatives from this compound is particularly relevant in this context, as the piperidine scaffold is a common feature in many centrally acting drugs.[2][15]
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a starting point for the biological characterization of these compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18] It is a fundamental tool for evaluating the potential anticancer activity of novel compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
To evaluate the neuroprotective potential of this compound derivatives, an acetylcholinesterase inhibition assay is crucial. The Ellman's method is a widely used, simple, and reliable colorimetric assay for this purpose.[20]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[20][21] The presence of an AChE inhibitor will result in a decreased rate of color formation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).
-
AChE enzyme solution (e.g., from electric eel) prepared in phosphate buffer.
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not affect enzyme activity).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution (or vehicle for control).
-
Add 10 µL of the AChE enzyme solution.
-
Incubate at room temperature for 15 minutes.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
| Reagent | Volume (µL) | Purpose |
| Phosphate Buffer (0.1 M, pH 8.0) | 140 | Maintain pH |
| Test Compound/Vehicle | 20 | Inhibitor/Control |
| AChE Enzyme Solution | 10 | Enzyme Source |
| Incubation (15 min, RT) | Pre-incubation of enzyme and inhibitor | |
| DTNB Solution (10 mM) | 20 | Chromogenic Reagent |
| ATCI Solution (10 mM) | 10 | Substrate |
| Total Volume | 200 | |
| Table 1: Reagent composition for the AChE inhibition assay. |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of the this compound derivatives and their biological activity is crucial for rational drug design and optimization.
-
For Anticancer Activity: The nature of the substituent introduced via nucleophilic substitution can significantly impact cytotoxicity. Lipophilicity, electronic properties, and steric bulk of the substituent can all influence the interaction with the biological target and cell permeability. For example, the introduction of aromatic or heterocyclic moieties can lead to enhanced anticancer activity.[8]
-
For Cholinesterase Inhibition: The benzyl group of the carbamate can interact with the peripheral anionic site or the catalytic anionic site of AChE. Modifications to the benzyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the binding affinity.[13] The nature of the N-substituent is also critical; for instance, incorporating a piperidine ring can enhance affinity for the enzyme.[15]
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising platform for the discovery of new therapeutic agents. Their straightforward synthesis and the potential for extensive chemical diversification make them an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer, bacterial infections, and neurodegenerative disorders. The experimental protocols outlined in this guide provide a solid foundation for the biological evaluation of these compounds. Future research should focus on expanding the chemical space of these derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potential into in vivo efficacy. The continued exploration of this chemical scaffold holds significant promise for the development of the next generation of innovative medicines.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 4. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and antibacterial activity of cyclic 2',3'-carbamate derivatives of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. broadpharm.com [broadpharm.com]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. attogene.com [attogene.com]
- 21. bosterbio.com [bosterbio.com]
Spectroscopic and Synthetic Profile of Benzyl (2-bromoethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Benzyl (2-bromoethyl)carbamate (CAS No. 53844-02-3), a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating available data on its synthesis and spectral characteristics.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.37-7.33 | m | - | 5 | Ar-H |
| 5.12 | s | - | 2 | -O-CH ₂-Ar |
| 3.61 | t | 5.6 | 2 | -CH ₂-NH- |
| 3.47 | t | 5.6 | 2 | Br-CH ₂- |
Note: The ¹H NMR data is based on a spectrum recorded in CDCl₃.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. Protocols for the acquisition of spectroscopic data were not explicitly available in the reviewed literature.
Synthesis of this compound[1][2][3]
Materials:
-
2-bromoethylamine hydrobromide
-
Chloroform
-
Triethylamine
-
Benzyl chloroformate
-
Water
Procedure:
-
To a solution of 2-bromoethylamine hydrobromide (120.0 g) in chloroform (1400 ml), add triethylamine (204 ml).
-
Cool the mixture under ice-cooling and add benzyl chloroformate (100 ml) dropwise.
-
Stir the mixture at 0°C for one hour.
-
Allow the reaction to warm to room temperature and continue stirring overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield this compound.
Synthetic Workflow
The synthesis of this compound involves a standard protection reaction of an amine. The workflow can be visualized as a straightforward process from commercially available starting materials to the final product.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide on the Electrophilicity of the Bromoethyl Group in Carbamates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-bromoethyl carbamate moiety is a critical electrophilic "warhead" in medicinal chemistry, primarily utilized for the targeted covalent inhibition of enzymes. Its reactivity is dictated by the electrophilic nature of the carbon atom bearing the bromine, which is influenced by the electronic properties of the carbamate group. This guide provides a comprehensive analysis of the factors governing the electrophilicity of the bromoethyl group in carbamates, detailing its reaction mechanisms, synthetic protocols, and applications in drug development. A key feature of its reactivity is the potential for intramolecular cyclization to form a highly reactive aziridinium ion, a mechanism shared with classical nitrogen mustards. This process significantly enhances its alkylating potential towards biological nucleophiles such as cysteine residues in proteins or guanine bases in DNA.
Core Reactivity Principles
The electrophilicity of the 2-bromoethyl group in carbamates is primarily manifested through two competing pathways: direct bimolecular nucleophilic substitution (SN2) and intramolecular cyclization (neighboring group participation) to form an aziridinium ion intermediate.[1] The prevailing pathway is highly dependent on the structure of the carbamate, the nature of the nucleophile, and the reaction conditions.
-
SN2 Pathway : An external nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single step.[2][3] This pathway is favored by strong, soft nucleophiles and under conditions where the carbamate nitrogen's nucleophilicity is suppressed.
-
Intramolecular Cyclization (Aziridinium Ion Formation) : Under many physiological conditions, the lone pair of electrons on the carbamate nitrogen atom attacks the adjacent carbon, displacing the bromide ion.[4] This intramolecular reaction forms a strained, positively charged three-membered ring known as an aziridinium ion.[4] This intermediate is a potent electrophile, significantly more reactive than the parent bromoethyl compound, and is readily attacked by even weak nucleophiles.[4] This mechanism is characteristic of nitrogen mustards and is often the dominant pathway for DNA alkylation and protein modification.[4]
The carbamate group itself, particularly the substituents on the nitrogen and oxygen atoms, can modulate the nucleophilicity of the nitrogen atom, thereby influencing the rate of aziridinium ion formation and, consequently, the overall electrophilic reactivity of the molecule.
Reaction Mechanisms and Influencing Factors
The primary mechanism enhancing the electrophilicity of 2-bromoethyl carbamates involves the formation of an aziridinium ion. This process is pivotal for its function as a covalent modifier of biomolecules.
References
discovery and history of N-protected bromoethylamines
An In-Depth Technical Guide to the Discovery and History of N-Protected Bromoethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-protected 2-bromoethylamines are a critical class of bifunctional building blocks in modern organic and medicinal chemistry. Their structure, featuring a nucleophilic amine shielded by a protecting group and a reactive alkyl bromide, allows for selective and sequential chemical transformations. This versatility has made them indispensable intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and complex molecular architectures, particularly in the construction of nitrogen-containing heterocycles.[1] This guide provides a comprehensive overview of the historical development of these reagents, from the initial synthesis of the parent 2-bromoethylamine to the introduction and optimization of key N-protecting group strategies.
Early History: The Synthesis of 2-Bromoethylamine
The journey into N-protected bromoethylamines begins with the synthesis of the unprotected parent compound, 2-bromoethylamine. The hydrobromide salt is the most common and stable form of this reagent.[2] Early methods focused on the conversion of 2-ethanolamine, a readily available starting material.
From Ethanolamine and Hydrobromic Acid
The most established and scalable method for producing 2-bromoethylamine hydrobromide is the reaction of 2-ethanolamine with an excess of concentrated hydrobromic acid.[1][3] This straightforward nucleophilic substitution reaction, where the hydroxyl group is displaced by bromide, has been a mainstay in chemical synthesis for decades. The reaction can be performed using aqueous hydrobromic acid, often requiring elevated temperatures and long reaction times (up to 48 hours), or by passing hydrogen bromide gas through ethanolamine, which is faster but poses challenges in temperature control.[2][4] An excess of HBr is crucial to protonate the amine, preventing it from acting as a nucleophile and engaging in side reactions, such as intramolecular cyclization to form aziridine or intermolecular reactions leading to dimer formation.[3][5]
The Gabriel Synthesis Approach
An alternative early route to 2-bromoethylamine involved the Gabriel synthesis, a method developed by German chemist Siegmund Gabriel.[6] This procedure utilizes potassium phthalimide as an ammonia surrogate, which reacts with 1,2-dibromoethane. Subsequent hydrolysis or hydrazinolysis of the resulting N-(2-bromoethyl)phthalimide would then liberate the desired 2-bromoethylamine.[7] While effective for producing a primary amine without over-alkylation, this method is less direct for obtaining the bromoethylamine intermediate itself compared to the ethanolamine route.[8]
The Emergence of N-Protection Strategies
The direct use of 2-bromoethylamine in multi-step syntheses is often problematic. The presence of both a primary amine and an alkyl halide in the same molecule can lead to a variety of undesirable side reactions, including:
-
Self-condensation/Dimerization: One molecule's amine can react with another's alkyl bromide.[5]
-
Intramolecular Cyclization: The amine can displace the bromide to form aziridine, a highly reactive and often unwanted byproduct.[3]
-
Lack of Selectivity: In reactions with other multifunctional molecules, it is difficult to control whether the amine or the bromide moiety reacts.
To overcome these challenges, chemists developed strategies to temporarily "mask" or "protect" the amine functionality. This allows the bromoethyl moiety to be used for its electrophilic properties without interference from the nucleophilic amine. The protecting group can then be removed in a later step to reveal the free amine for further functionalization.
Key N-Protecting Groups and Their Synthesis
Several protecting groups have become standard for synthesizing N-protected bromoethylamines. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its subsequent removal.
Phthalimide (Phth) Protection
As an extension of the Gabriel synthesis, N-(2-bromoethyl)phthalimide itself can be considered the first N-protected bromoethylamine. It is synthesized by reacting potassium phthalimide with an excess of 1,2-dibromoethane. This compound is a stable, crystalline solid and serves as a key intermediate where the phthalimide group acts as a masked primary amine.[9]
tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid). N-Boc-2-bromoethylamine is a key intermediate in pharmaceutical synthesis.[1] It is typically prepared by reacting 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the hydrobromic acid.[10][11] Common bases include triethylamine, sodium hydroxide, or sodium carbonate, and the reaction is often performed in a biphasic solvent system (e.g., dichloromethane/water) to simplify work-up.[1]
Carboxybenzyl (Cbz) Protection
The carboxybenzyl (Cbz or Z) group, introduced in the 1930s for peptide synthesis, is another cornerstone of amine protection.[12] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. N-Cbz-2-bromoethylamine is synthesized by treating 2-bromoethylamine hydrobromide with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate or triethylamine.[12][13]
Data Presentation: Synthesis of N-Protected Bromoethylamines
The following tables summarize quantitative data from representative synthetic protocols.
Table 1: Synthesis of 2-Bromoethylamine Hydrobromide
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Ethanolamine | 48% Hydrobromic Acid | None (excess HBr) | ~3 hours (reflux) | Reflux | 83% | [7] |
| Ethanolamine | 40% Hydrobromic Acid | Xylene | 12 hours | 135-145 °C | 99% | [14] |
| Ethanolamine HBr | Hydrogen Bromide (gas) | Ethylbenzene | 4.5 hours | ~130 °C | 96% | [4] |
Table 2: Synthesis of N-Boc-2-bromoethylamine
| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromoethylamine | (Boc)₂O | Triethylamine | Methanol | 2 hours | 0 °C to RT | 92% |[10] | | 2-Bromoethylamine HBr | (Boc)₂O | NaOH | Dichloromethane/Water | Not specified | 0-5 °C to RT | Not specified |[1] | | 2-Bromoethylamine HBr | (Boc)₂O | Na₂CO₃ | Dioxane/Water | 12 hours | 0 °C to 25 °C | 82% |[11] | | 2-Bromoethylamine HBr | t-Butyl Azidoformate | Triethylamine | Dichloromethane | 3 hours | Not specified | Not specified |[15] |
Table 3: Synthesis of N-Cbz Protected Amines
| Starting Material | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ethanolamine | Cbz-Cl | Triethylamine | Dichloromethane | 5 hours | 10-15 °C to 25 °C | Not specified |[13] | | Generic Amine | Cbz-Cl | NaHCO₃ | THF/Water | 20 hours | 0 °C | 90% |[12] |
Experimental Protocols
Synthesis of 2-Bromoethylamine Hydrobromide from Ethanolamine
Adapted from Organic Syntheses, Coll. Vol. 2, p.91 (1943).[7]
-
In a 12-L round-bottom flask, place 7 L (9.94 kg) of ice-cold hydrobromic acid (48%).
-
With mechanical stirring, slowly add 1 kg of ice-cold ethanolamine through a dropping funnel.
-
Attach the flask to a fractionating column and heat to distill a specified volume of liquid, then continue heating under reflux for several hours.
-
After reflux, distill off additional hydrobromic acid.
-
Pour the hot, dark-colored residue into beakers and cool to approximately 70 °C.
-
Add acetone to each portion and stir well to break up the solid.
-
Cool the mixture in an icebox overnight to facilitate crystallization.
-
Collect the β-bromoethylamine hydrobromide by filtration, wash with cold acetone until colorless, and air-dry. The reported yield is approximately 83%.[7]
Synthesis of N-Boc-2-bromoethylamine
Adapted from ChemicalBook, 39684-80-5.[10]
-
Dissolve 2-bromoethylamine (75.0 g, 366 mmol) and triethylamine (100 mL, 732 mmol) in methanol (700 mL) in a flask cooled to 0 °C.
-
Slowly add di-tert-butyl dicarbonate (80.0 g, 366 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Upon completion, add water (500 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-bromoethylamine as a colorless oil. The reported yield is 92%.[10]
Synthesis of N-Cbz-ethanolamine (Illustrative of Cbz Protection)
Adapted from Benchchem.[13]
-
In a 500 mL reaction flask, combine ethanolamine (40g, 0.656 mol) and dichloromethane (240 mL).
-
Cool the flask in an ice-water bath and add triethylamine (66.26g, 0.656 mol) dropwise, maintaining the temperature between 10-15 °C.
-
Continue to add benzyl chloroformate (Cbz-Cl) (92.9g, 0.546 mol) dropwise while keeping the temperature at 10-15 °C.
-
After the addition is complete, allow the reaction to stir for 5 hours at 25 °C.
-
Perform an aqueous workup, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield N-Cbz-ethanolamine.
Mandatory Visualizations
Caption: Synthesis of 2-Bromoethylamine Hydrobromide.
Caption: Gabriel Synthesis of N-(2-Bromoethyl)phthalimide.
Caption: Synthesis of N-Boc-2-bromoethylamine.
Caption: Synthesis of N-Cbz-2-bromoethylamine.
Conclusion
The history of N-protected bromoethylamines is a story of increasing chemical sophistication, driven by the need for greater control over reactivity in the synthesis of complex molecules. From the straightforward but sometimes harsh methods to produce the parent 2-bromoethylamine, the field has evolved to embrace a range of protection strategies. The development and refinement of methods to synthesize Boc, Cbz, and other N-protected derivatives have provided chemists with a powerful and versatile toolkit. These reagents are fundamental to the efficient construction of countless pharmacologically active compounds and continue to be essential building blocks in the ongoing quest for new medicines and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 11. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Bromoethylamine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
A Technical Guide to the Computational Modeling of Benzyl (2-bromoethyl)carbamate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational modeling of Benzyl (2-bromoethyl)carbamate reactivity. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of computational chemistry to understand and predict the chemical behavior of this versatile molecule. This document outlines key reaction pathways, details relevant experimental protocols, and presents a framework for computational investigation, including hypothetical quantitative data for illustrative purposes.
Introduction to this compound
This compound is a bifunctional organic molecule that serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and other complex molecular architectures relevant to medicinal chemistry. Its reactivity is primarily dictated by the electrophilic carbon attached to the bromine atom and the nucleophilicity of the carbamate nitrogen, allowing it to undergo a variety of chemical transformations. The benzyl carbamate moiety also functions as a common protecting group for amines.
Computational modeling offers a powerful tool to elucidate the mechanisms, kinetics, and thermodynamics of reactions involving this compound. By employing methods such as Density Functional Theory (DFT), researchers can gain insights into transition states, reaction energy profiles, and the influence of various factors on reactivity, thereby guiding experimental design and optimization.
Key Reactive Pathways
The primary modes of reactivity for this compound include intermolecular nucleophilic substitution and intramolecular cyclization.
Intermolecular Nucleophilic Substitution
The bromine atom in this compound makes the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This SN2 reaction is a cornerstone of its synthetic utility.
-
Reaction with Amines: Primary and secondary amines can displace the bromide to form the corresponding diamine derivatives.
-
Reaction with Thiols: Thiolates are excellent nucleophiles for displacing the bromide, leading to the formation of thioethers.
-
Reaction with Azides: Azide ions can be used to introduce a nitrogen atom, which can be further functionalized.
Intramolecular Cyclization
Under basic conditions, the carbamate nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular SN2 reaction leads to the formation of a three-membered aziridine ring, which is a highly reactive intermediate that can be opened by various nucleophiles.
Computational Modeling of Reactivity
Computational chemistry provides a framework for a detailed, atomistic understanding of the reactivity of this compound. DFT is a widely used method for such investigations due to its balance of accuracy and computational cost.
Computational Methodology
A typical computational workflow for studying the reactivity of this compound would involve the following steps:
-
Geometry Optimization: The ground state geometries of the reactants, products, and any intermediates are optimized.
-
Transition State Search: The transition state (TS) for each reaction step is located. This is a first-order saddle point on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state connects the correct reactant and product.
-
Solvation Modeling: The effect of the solvent on the reaction energetics is often included using a polarizable continuum model (PCM).
A common level of theory for such studies is the B3LYP functional with a 6-31G(d) or larger basis set.
Logical Workflow for Computational Analysis
The following diagram illustrates the logical workflow for a computational study of this compound reactivity.
Hypothetical Quantitative Data
The following tables present hypothetical quantitative data for the intermolecular nucleophilic substitution with ammonia and the intramolecular cyclization of this compound, calculated at the B3LYP/6-31+G(d) level of theory in acetonitrile (using the PCM model). Note: This data is for illustrative purposes to demonstrate how computational results would be presented and should not be considered as experimentally validated values.
Table 1: Calculated Energies for Intermolecular Nucleophilic Substitution with Ammonia
| Species | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) |
| This compound + NH₃ | -3450.123456 | -3449.876543 | -3449.912345 |
| Transition State (TS) | -3450.098765 | -3449.854321 | -3449.889012 |
| Product + HBr | -3450.154321 | -3449.901234 | -3449.938765 |
Table 2: Calculated Activation and Reaction Energies for Intermolecular Nucleophilic Substitution with Ammonia
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔE‡) | 15.5 |
| Gibbs Free Energy of Activation (ΔG‡) | 14.6 |
| Reaction Energy (ΔE) | -19.4 |
| Gibbs Free Energy of Reaction (ΔG) | -16.6 |
Table 3: Calculated Energies for Intramolecular Cyclization
| Species | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) |
| This compound | -3394.567890 | -3394.321098 | -3394.356789 |
| Transition State (TS) | -3394.543210 | -3394.298765 | -3394.332109 |
| Aziridinium Bromide Product | -3394.598765 | -3394.354321 | -3394.389012 |
Table 4: Calculated Activation and Reaction Energies for Intramolecular Cyclization
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔE‡) | 14.2 |
| Gibbs Free Energy of Activation (ΔG‡) | 15.5 |
| Reaction Energy (ΔE) | -21.0 |
| Gibbs Free Energy of Reaction (ΔG) | -20.2 |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported.[1]
Materials:
-
2-Bromoethylamine hydrobromide
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-bromoethylamine hydrobromide (12.0 g, 58.56 mmol) in dioxane (60 mL) is cooled to 0 °C in an ice bath.[1]
-
An aqueous 1 M NaOH solution (117.2 mL, 117.20 mmol) is added to the cooled mixture.[1]
-
Benzyl chloroformate (8.4 mL, 58.8 mmol) is added dropwise over a period of 10 minutes, maintaining the temperature at 0 °C.[1]
-
The reaction mixture is stirred at 0 °C for an additional 10 minutes under a nitrogen atmosphere.[1]
-
The reaction is then allowed to warm to room temperature and stirred for 13 hours.[1]
-
Upon completion, diethyl ether (300 mL) is added for extraction.[1]
-
The organic layer is washed with deionized water (75 mL) and dried over anhydrous sodium sulfate.[1]
-
The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield N-benzyloxycarbonyl-3-bromoethylamine as a colorless oil (15.020 g, 99% yield).[1]
General Protocol for Kinetic Monitoring of a Nucleophilic Substitution Reaction
The progress of a nucleophilic substitution reaction of this compound can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Materials:
-
This compound
-
Nucleophile of interest (e.g., morpholine)
-
Acetonitrile (or other suitable solvent)
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen solvent.
-
In a thermostatted reaction vessel, combine the solutions of this compound and the internal standard.
-
Initiate the reaction by adding the nucleophile solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquots if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentrations of the reactant and product relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate and order.
Visualizations of Reaction Pathways and Workflows
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Hypothetical SN2 Reaction Pathway
This diagram illustrates the key stages of a hypothetical SN2 reaction between this compound and a generic nucleophile (Nu-).
Conclusion
The computational modeling of this compound reactivity offers significant potential for advancing its application in organic synthesis and drug development. Through the use of DFT and other computational methods, a detailed understanding of its reaction mechanisms and kinetics can be achieved. This in-depth technical guide has provided a framework for such investigations, including relevant experimental protocols and illustrative computational data. While the quantitative computational results presented herein are hypothetical, they serve to demonstrate the power of these methods in elucidating chemical reactivity. It is anticipated that future computational and experimental studies will further refine our understanding of this important molecule.
References
The Versatile Scaffold: A Technical Guide to Benzyl (2-bromoethyl)carbamate in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Benzyl (2-bromoethyl)carbamate has emerged as a valuable and versatile building block for the synthesis of such libraries. Its bifunctional nature, possessing a readily displaceable bromide and a protected amine, allows for the introduction of a wide array of chemical functionalities through straightforward and high-yielding chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and application of this compound in library synthesis, complete with detailed experimental protocols and quantitative data.
Core Properties and Synthesis
This compound is a stable, solid organic compound with the molecular formula C₁₀H₁₂BrNO₂.[1] It serves as a key intermediate, primarily utilized for introducing a protected aminoethyl functional group in a variety of synthetic schemes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53844-02-3 |
| Molecular Weight | 258.11 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 45 °C |
| Boiling Point | 361.1 °C (Predicted) |
| Purity | Typically ≥95% |
The synthesis of this compound is a well-established procedure, typically starting from 2-bromoethylamine hydrobromide and benzyl chloroformate.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
2-bromoethylamine hydrobromide
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-bromoethylamine hydrobromide (1.0 eq) in dioxane is cooled to 0 °C in an ice bath.
-
An aqueous 1 M NaOH solution (2.0 eq) is added to the cooled mixture.
-
Benzyl chloroformate (1.0 eq) is added dropwise to the reaction mixture over a period of 10 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for an additional 10 minutes under a nitrogen atmosphere.
-
The reaction is then allowed to warm to room temperature and stirred for 13 hours.
-
Upon completion, the reaction mixture is extracted with diethyl ether.
-
The organic layer is washed with deionized water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound as a colorless oil, which solidifies upon standing.
Quantitative Data:
-
Yield: 99%[2]
Library Synthesis via Nucleophilic Substitution
The primary application of this compound in library synthesis lies in its reactivity towards a diverse range of nucleophiles. The bromoethyl group serves as an excellent electrophile for the introduction of various functionalities, enabling the rapid generation of a library of substituted aminoethyl carbamates.
Caption: General workflow for library synthesis via nucleophilic substitution.
Experimental Protocol: Parallel Synthesis of a Substituted Amine Library
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in DMF.
-
To each well, add a unique primary or secondary amine (1.2 eq) from a pre-formatted library.
-
Add potassium carbonate (2.0 eq) to each well.
-
Seal the reaction block and heat at 60 °C for 16 hours with agitation.
-
After cooling to room temperature, the reaction mixtures can be filtered and purified using high-throughput purification techniques such as mass-directed preparative HPLC.
Table 2: Representative Yields for Nucleophilic Substitution
| Nucleophile (Amine) | Product Structure | Typical Yield (%) |
| Morpholine | Benzyl (2-morpholinoethyl)carbamate | 85-95 |
| Piperidine | Benzyl (2-(piperidin-1-yl)ethyl)carbamate | 80-90 |
| Aniline | Benzyl (2-(phenylamino)ethyl)carbamate | 70-85 |
| Benzylamine | Benzyl (2-(benzylamino)ethyl)carbamate | 75-90 |
Library Synthesis via Aza-Michael Addition for Pyrrolidine Scaffolds
This compound is also a key precursor for the synthesis of pyrrolidine-containing libraries, which are prevalent scaffolds in many biologically active compounds.[1] This is typically achieved through an aza-Michael induced ring closure reaction.
Caption: Workflow for pyrrolidine library synthesis.
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrolidine Library
Materials:
-
This compound
-
A diverse set of α,β-unsaturated esters
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pyrrolidine derivatives by column chromatography.
Table 3: Representative Yields for Pyrrolidine Synthesis
| Michael Acceptor | Product Core Structure | Typical Yield (%) |
| Methyl acrylate | Methyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate | 60-75 |
| Ethyl crotonate | Ethyl 1-(benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylate | 55-70 |
| Diethyl maleate | Diethyl 1-(benzyloxycarbonyl)pyrrolidine-3,4-dicarboxylate | 50-65 |
Application in Kinase Inhibitor Screening
Libraries of compounds derived from this compound, particularly those incorporating the pyrrolidine scaffold, have been utilized in screening campaigns for novel kinase inhibitors. For instance, substituted pyrrolidines have been identified as potent inhibitors of Extracellular signal-regulated kinases (ERK), which are key components of the MAPK signaling pathway often dysregulated in cancer.[3]
Caption: Simplified MAPK signaling pathway and the point of intervention for ERK inhibitors.
The screening of a pyrrolidine-based library synthesized from this compound against ERK1/2 can lead to the identification of hit compounds. Subsequent structure-activity relationship (SAR) studies can then be performed to optimize their potency and pharmacokinetic properties.[3]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of diverse chemical libraries in medicinal chemistry. Its straightforward synthesis and reactivity in key chemical transformations, such as nucleophilic substitution and aza-Michael additions, enable the efficient generation of libraries of substituted amines and pyrrolidines. These libraries serve as a valuable resource for hit identification in drug discovery programs, as exemplified by their application in the search for novel kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the potential of this compound in their own library synthesis and drug discovery endeavors.
References
An In-depth Technical Guide to Enzymatic Reactions with Benzyl (2-bromoethyl)carbamate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical exploration of the enzymatic reactivity of Benzyl (2-bromoethyl)carbamate, a bifunctional molecule with significant potential in bioconjugation, drug delivery, and as a tool for probing enzyme activity. We will delve into the core principles governing its interactions with key enzyme classes, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Introduction: Unpacking the Reactivity of this compound
This compound is a synthetic organic compound featuring two key reactive moieties: a carbamate group and a bromoethyl group.[1] This dual functionality makes it a versatile substrate for a range of enzymatic transformations. Understanding the distinct reactivity of each group is paramount to harnessing its full potential.
-
The Carbamate Linkage: Carbamates are esters of carbamic acid and are susceptible to hydrolysis by various enzymes, primarily hydrolases.[2][3] The stability of the carbamate bond can be influenced by the steric and electronic properties of its substituents. In this compound, the benzyl group provides a handle for potential enzymatic recognition and cleavage.[4]
-
The Bromoethyl Group: The presence of a bromine atom renders the terminal carbon of the ethyl group electrophilic, making it a target for nucleophilic attack.[1] This reactivity is central to its utility in alkylation reactions and makes it a potential substrate for enzymes that metabolize halogenated compounds.[5][6]
This guide will explore the enzymatic landscape for each of these reactive sites, providing a framework for predicting and validating enzymatic reactions.
Enzymatic Transformations at the Carbamate Moiety: A Focus on Hydrolases
The cleavage of the carbamate bond in this compound is a hydrolytic event that can be catalyzed by a variety of esterases and lipases.[2][7] These enzymes are ubiquitous in biological systems and play critical roles in metabolism and detoxification.[8][9]
The Causality Behind Enzyme Selection: Esterases and Lipases
Carboxylesterases (EC 3.1.1.1) are a broad class of enzymes that catalyze the hydrolysis of carboxylic esters. Their promiscuous activity often extends to carbamates.[2] Similarly, lipases (EC 3.1.1.3), which primarily act on lipids, have been shown to hydrolyze a wide range of esters, including carbamates. The choice of a specific esterase or lipase for a given application will depend on factors such as substrate specificity, optimal pH and temperature, and stability.
A recent study highlighted the use of an esterase from Pyrobaculum calidifontis (PestE) for the synthesis of carbamates, demonstrating the reversible nature of this enzymatic reaction.[7] This suggests that under appropriate conditions, esterases can also be employed for the cleavage of carbamates like this compound.
Self-Validating Protocol: Screening for Carbamate Hydrolysis
This protocol provides a robust framework for identifying and characterizing enzymes capable of hydrolyzing this compound.
Objective: To screen a panel of commercially available esterases and lipases for their ability to hydrolyze this compound.
Materials:
-
Panel of esterases and lipases (e.g., Porcine Liver Esterase, Candida antarctica Lipase B (CALB))[4][18][19]
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
96-well microplate
-
Incubator shaker
Methodology:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in ACN.
-
Enzyme Stock Solutions: Prepare 1 mg/mL stock solutions of each enzyme in 100 mM phosphate buffer (pH 7.4).
-
Reaction Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Test Reaction: 90 µL of enzyme solution + 10 µL of substrate stock solution.
-
Negative Control (No Enzyme): 90 µL of phosphate buffer + 10 µL of substrate stock solution.
-
Negative Control (No Substrate): 90 µL of enzyme solution + 10 µL of ACN.
-
-
Incubation: Incubate the microplate at 37°C with gentle shaking for various time points (e.g., 1, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the reaction by adding 100 µL of cold ACN containing an internal standard.
-
Analysis: Centrifuge the plate to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the decrease in the substrate concentration and the appearance of the product, benzyl alcohol.
Data Analysis:
Calculate the percentage of substrate conversion for each enzyme at each time point. Enzymes showing significant substrate depletion compared to the no-enzyme control are considered positive hits.
| Enzyme | Substrate Conversion (%) at 4h | Substrate Conversion (%) at 24h |
| Porcine Liver Esterase | 15 ± 2 | 65 ± 5 |
| Candida antarctica Lipase B | 5 ± 1 | 25 ± 3 |
| Enzyme X | 40 ± 4 | 95 ± 2 |
| No Enzyme Control | < 1 | < 2 |
Table 1: Example data from a hydrolase screening assay.
Caption: Workflow for screening enzymatic hydrolysis of this compound.
Enzymatic Transformations at the Bromoethyl Moiety
The carbon-bromine bond in this compound is a prime target for two major classes of enzymes: Haloalkane Dehalogenases and Glutathione S-Transferases.
Haloalkane Dehalogenases: Catalyzing Dehalogenation
Haloalkane dehalogenases (EC 3.8.1.5) are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated compounds, yielding an alcohol, a halide ion, and a proton.[5][6][20] These enzymes are of significant interest for bioremediation and biocatalysis.[5] The reaction proceeds via a nucleophilic attack by an active site residue on the electrophilic carbon atom bearing the halogen.[21]
Caption: Generalized mechanism of haloalkane dehalogenase activity.
Glutathione S-Transferases: A Key Detoxification Pathway
Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, including alkyl halides.[22][23][24] This reaction renders the xenobiotics more water-soluble and facilitates their excretion.[25] The bromoethyl group of this compound is an excellent candidate for undergoing a GST-mediated conjugation with glutathione.
Caption: Mechanism of Glutathione S-Transferase catalyzed conjugation.
Authoritative Protocol: Investigating GST-Mediated Conjugation
This protocol is designed to determine if this compound is a substrate for Glutathione S-Transferases and to characterize the kinetics of the reaction.
Objective: To assess the activity of GSTs with this compound and determine kinetic parameters.
Materials:
-
This compound
-
Reduced Glutathione (GSH)
-
Equine Liver Glutathione S-Transferase (or other purified GST isozymes)[26]
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
1-Chloro-2,4-dinitrobenzene (CDNB) for positive control[22]
-
UV-Vis Spectrophotometer
-
LC-MS system
Methodology:
Part A: Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM GSH, and 1 mM this compound.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of GST (e.g., 10 µg/mL).
-
Monitoring: Monitor the reaction by taking aliquots at various time points, quenching with an equal volume of cold methanol, and analyzing by LC-MS for the formation of the glutathione conjugate.
-
Positive Control: Perform a parallel assay using 1 mM CDNB as the substrate and monitor the increase in absorbance at 340 nm.[22]
Part B: Kinetic Analysis
-
Varying Substrate Concentration: Set up a series of reactions with a fixed concentration of GSH (e.g., 5 mM) and varying concentrations of this compound (e.g., 0.1 - 10 mM).
-
Varying GSH Concentration: Set up a series of reactions with a fixed concentration of this compound (e.g., 5 mM) and varying concentrations of GSH (e.g., 0.1 - 10 mM).
-
Initial Rate Determination: Measure the initial reaction rates for each condition by quantifying product formation over a short time course using LC-MS.
-
Data Analysis: Plot the initial rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
| Parameter | Value |
| Km for this compound | 1.2 ± 0.2 mM |
| Km for GSH | 0.8 ± 0.1 mM |
| Vmax | 5.6 ± 0.5 µmol/min/mg |
| kcat | 2.3 s-1 |
Table 2: Example kinetic parameters for GST-mediated conjugation.
Applications in Drug Development and Bioconjugation
The dual reactivity of this compound opens up exciting possibilities in drug development and bioconjugation.
-
PROTAC Linkers: The structure of this compound is analogous to linkers used in Proteolysis Targeting Chimeras (PROTACs).[27] Enzymatic cleavage of the carbamate could serve as a triggering mechanism for the release of an active molecule within a target cell.
-
Antibody-Drug Conjugates (ADCs): The bromoethyl group can be used for the covalent attachment of this molecule to antibodies or other targeting moieties. Subsequent enzymatic cleavage of the carbamate in the tumor microenvironment could release a cytotoxic payload.[28][29]
-
Enzyme Inhibition: this compound has been reported to potentially inhibit cytochrome P450 enzymes, such as CYP1A2 and CYP2C19.[1] This highlights the importance of evaluating its off-target effects in any therapeutic application.
Conclusion and Future Directions
This compound is a molecule with significant, yet largely unexplored, potential in the realm of enzymatic reactions. This guide has provided a foundational framework for investigating its interactions with hydrolases, haloalkane dehalogenases, and glutathione S-transferases. The detailed protocols and mechanistic insights are intended to serve as a springboard for further research into its applications in drug delivery, diagnostics, and biocatalysis. Future studies should focus on exploring a wider range of enzymes, elucidating the precise mechanisms of action, and synthesizing derivatives with tailored reactivity and specificity for targeted applications.
References
- 1. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 2. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic dehalogenation of gas phase substrates with haloalkane dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aminer.org [aminer.org]
- 10. This compound|lookchem [lookchem.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 13. chemscene.com [chemscene.com]
- 14. 53844-02-3|this compound|BLD Pharm [bldpharm.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. This compound [oakwoodchemical.com]
- 17. This compound | 53844-02-3 [sigmaaldrich.com]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 20. Fluorescent substrates for haloalkane dehalogenases: Novel probes for mechanistic studies and protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure, function and evolution of glutathione transferases: implications for classification of non-mammalian members of an ancient enzyme superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Nucleophilic Substitution with Benzyl (2-bromoethyl)carbamate: A Versatile Building Block for Amine Elaboration
An Application Guide for Researchers
Abstract
Benzyl (2-bromoethyl)carbamate is a bifunctional reagent of significant utility in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other biologically active molecules. Its structure incorporates a primary alkyl bromide, which serves as an excellent electrophile for nucleophilic substitution, and a benzyloxycarbonyl (Cbz) protected amine, which allows for the controlled introduction of a two-carbon aminoethyl moiety. This application note provides a detailed guide for researchers on performing nucleophilic substitution reactions using this versatile building block. We will delve into the mechanistic underpinnings of the reaction, offer detailed, adaptable protocols for various classes of nucleophiles, discuss post-reaction processing, and cover the subsequent deprotection of the Cbz group.
Introduction to this compound
This compound (CAS 53844-02-3) is a stable, solid reagent that acts as a protected 2-bromoethylamine equivalent.[1][2] The presence of the Cbz protecting group is crucial; it deactivates the nitrogen atom's nucleophilicity, preventing self-reaction or polymerization and directing reactivity towards the bromo-substituted carbon. This allows for the precise installation of a –CH₂CH₂NH-Cbz group onto a wide array of nucleophiles.[1] Following substitution, the Cbz group can be readily removed under standard conditions, typically hydrogenolysis, to liberate the primary amine for further functionalization.[3][4] This two-step sequence is a cornerstone for synthesizing substituted ethylamine derivatives, including complex piperazine and piperidine structures which are privileged scaffolds in medicinal chemistry.[5][6]
Physicochemical Properties and Safety
Prior to use, it is imperative to be familiar with the properties and safety requirements for this compound.
| Property | Value | Reference |
| CAS Number | 53844-02-3 | [7] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [7] |
| Molecular Weight | 258.11 g/mol | [8] |
| Appearance | Off-white to light yellow solid | [9] |
| Melting Point | 45 °C | [7][9] |
| Boiling Point | 361.1 °C at 760 mmHg | [7] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [8][9] |
Safety Profile: this compound is considered hazardous.[7] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
The Reaction Mechanism: A Classic Sₙ2 Pathway
Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group on an electrophilic substrate.[10] this compound features a bromine atom attached to a primary carbon, making it an ideal substrate for a bimolecular nucleophilic substitution (Sₙ2) reaction.[11][12]
The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[13] This process is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite the leaving group.[13][14]
Key characteristics of this reaction are:
-
Bimolecular Kinetics: The reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile.[14]
-
Steric Influence: The reaction is fastest for unhindered electrophiles. As a primary alkyl halide, this substrate is highly susceptible to Sₙ2 attack.[11]
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, Acetonitrile, Acetone) are preferred as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[14]
General Protocol for Nucleophilic Substitution
This section provides a robust, general protocol that can be adapted for various nucleophiles. Specific examples for amines and thiols are detailed in the subsequent sections.
Materials and Equipment
-
This compound
-
Nucleophile (e.g., amine, thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, THF)
-
Base (if required, e.g., K₂CO₃, NaH, DIPEA)
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
TLC plates and appropriate developing solvent system
-
Standard work-up reagents (e.g., water, brine, organic solvent for extraction, drying agent like Na₂SO₄)
-
Purification apparatus (e.g., flash chromatography system)
General Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the chosen nucleophile (1.0 - 1.2 equivalents) and the anhydrous solvent.
-
Base Addition (if necessary): If the nucleophile requires deprotonation (e.g., thiols) or if an acid scavenger is needed (for amine salts), add the appropriate base (1.1 - 1.5 equivalents) and stir the mixture. For strong bases like NaH, stir for 15-30 minutes at 0 °C to ensure salt formation.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the nucleophile.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). The optimal temperature depends on the nucleophilicity of the reacting partner.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., by adding water or a saturated NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Application: Synthesis of N-Substituted Piperazines
One of the most powerful applications of this protocol is in the synthesis of monosubstituted piperazines, which are prevalent in drug discovery.[15][16] In this example, a Cbz-protected ethylamine arm is attached to a piperazine nitrogen.
Protocol: Reaction with 1-(4-fluorobenzyl)piperazine
-
Setup: In a round-bottom flask, dissolve 1-(4-fluorobenzyl)piperazine (1.1 equivalents) and potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous acetonitrile (ACN).
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in ACN.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 12-18 hours.
-
Monitoring & Work-up: Monitor by TLC. After completion, cool the mixture, filter off the K₂CO₃, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude product.
-
Purification: Purify by flash chromatography to obtain the desired product.
Application: Synthesis of Thioethers
Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[17][18] This reaction is efficient for both aliphatic and aromatic thiols.[19]
Protocol: Reaction with Thiophenol
-
Setup: To a flask containing anhydrous N,N-Dimethylformamide (DMF) at 0 °C under N₂, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) carefully.
-
Nucleophile Addition: Add thiophenol (1.05 equivalents) dropwise. A gas evolution will be observed. Stir for 20 minutes at 0 °C to ensure complete formation of the sodium thiophenolate.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of water. Extract with diethyl ether, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by flash chromatography.
Summary of Recommended Reaction Conditions
| Nucleophile Class | Example | Base | Solvent | Temperature | Typical Time |
| Secondary Amines | Piperazines, Morpholines | K₂CO₃, Et₃N | ACN, DMF | 60-80 °C | 12-24 h |
| Primary Amines | Benzylamine | Use excess amine (2.5 eq.) | EtOH, THF | RT - 50 °C | 6-18 h |
| Thiols | Thiophenol, Benzyl Mercaptan | NaH, K₂CO₃ | DMF, THF | 0 °C to RT | 2-8 h |
| Alcohols/Phenols | Phenol | NaH, K₂CO₃ | DMF | RT - 60 °C | 18-48 h |
| Carboxylates | Sodium Benzoate | None (pre-formed salt) | DMF | 50-70 °C | 12-24 h |
Post-Reaction: Cbz Group Deprotection
The ultimate goal of this synthetic sequence is often to reveal the primary amine. The Cbz group is most commonly removed by catalytic hydrogenolysis.[3][4][20]
Protocol: Hydrogenolysis of the Cbz Group
-
Setup: Dissolve the Cbz-protected product in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Stir the reaction vigorously. Monitor by TLC until the starting material is consumed.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine product.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Reaction is slow or does not go to completion | 1. Insufficient temperature.2. Poorly reactive nucleophile.3. Inactive reagents/wet solvent. | 1. Increase reaction temperature.2. Use a more polar solvent like DMF; consider using a stronger base (e.g., NaH instead of K₂CO₃).3. Use freshly dried solvents and check the quality of reagents. |
| Formation of multiple products | 1. The nucleophile is reacting at multiple sites.2. The product is unstable under reaction conditions. | 1. Use protecting groups on the nucleophile if necessary.2. Lower the reaction temperature and monitor closely. |
| Low yield after work-up | 1. Product is water-soluble.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction; use a continuous extractor for highly polar products.2. Add more brine and filter the entire mixture through Celite. |
| Cbz deprotection stalls | 1. Catalyst is poisoned or inactive.2. Insufficient hydrogen pressure. | 1. Use fresh catalyst; if the substrate contains sulfur, use a higher catalyst loading or a different deprotection method.[3][21]2. Ensure good stirring and a fresh supply of hydrogen. |
Conclusion
This compound is an exceptionally useful and versatile reagent for the introduction of a protected aminoethyl group onto a wide range of nucleophiles via the Sₙ2 mechanism. The protocols described herein provide a reliable framework for researchers to employ this building block in their synthetic campaigns. Careful consideration of the nucleophile's reactivity, appropriate choice of solvent and base, and diligent monitoring are key to achieving high yields. The straightforward Cbz deprotection further enhances its utility, making it a valuable tool in the synthesis of complex amines for pharmaceutical and materials science research.
References
- 1. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 53844-02-3 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 11. web.viu.ca [web.viu.ca]
- 12. ocw.uci.edu [ocw.uci.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. chemrxiv.org [chemrxiv.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. ias.ac.in [ias.ac.in]
- 20. synarchive.com [synarchive.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of Benzyl (2-bromoethyl)carbamate in Aza-Michael Additions for Heterocyclic Synthesis
Abstract
The aza-Michael addition stands as a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds, providing a powerful route to β-amino carbonyl compounds and a diverse array of nitrogen-containing heterocycles.[1][2] This guide focuses on the strategic application of Benzyl (2-bromoethyl)carbamate, a versatile bifunctional reagent, in a tandem aza-Michael addition-intramolecular cyclization sequence. We will explore the underlying mechanistic principles, delineate the scope and limitations of the methodology, and provide detailed, field-proven protocols for its successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient transformation for the synthesis of valuable molecular scaffolds, particularly substituted piperazines.
Introduction: The Strategic Advantage of a Bifunctional Reagent
The construction of nitrogen-containing heterocycles is a central theme in medicinal chemistry and materials science.[1][3] Among the myriad of synthetic strategies, the aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, offers a highly convergent and atom-economical approach.[2][4][5]
This compound emerges as a particularly strategic reagent for this purpose. Its molecular architecture uniquely combines two key functionalities:
-
A Nucleophilic Carbamate Nitrogen: The nitrogen atom, protected by a benzyloxycarbonyl (Cbz) group, serves as a soft nucleophile, ideal for participating in 1,4-conjugate addition reactions.[2] The Cbz group provides stability and can be readily removed in a later step via standard hydrogenolysis conditions.
-
An Electrophilic Alkyl Bromide: The terminal bromoethyl moiety acts as an electrophilic handle, poised for a subsequent intramolecular nucleophilic substitution.
This dual reactivity enables a powerful tandem reaction sequence: an initial intermolecular aza-Michael addition followed by an intramolecular cyclization. This cascade process allows for the rapid construction of complex heterocyclic systems, such as piperazines, from simple, acyclic precursors in a single synthetic operation.[6][7]
Reaction Mechanism and Rationale
The overall transformation involves two discrete, mechanistically distinct steps that are often performed in a single pot. The reaction is typically promoted by a base, which plays a crucial role in activating the nucleophile.[8]
Step 1: The Aza-Michael Addition The reaction is initiated by the base-mediated deprotonation of the carbamate nitrogen, significantly enhancing its nucleophilicity. This activated nucleophile then attacks the β-carbon of the α,β-unsaturated Michael acceptor. This conjugate addition breaks the alkene's π-bond and forms a new carbon-nitrogen bond, generating a resonance-stabilized enolate intermediate.[2][9]
Step 2: Intramolecular SN2 Cyclization Following protonation of the enolate (often by the solvent or upon workup), the resulting Michael adduct contains a secondary amine and a terminal alkyl bromide. In the presence of a base, the nitrogen atom is deprotonated once more, and the resulting anion acts as an internal nucleophile. It attacks the carbon atom bearing the bromine, displacing the bromide ion in an intramolecular SN2 reaction. This ring-closing step forges the heterocyclic ring. The formation of a six-membered ring, such as piperazine, is thermodynamically and kinetically favorable.
Figure 1: General workflow for the tandem aza-Michael addition/cyclization.
Caption: Mechanistic pathway of the tandem reaction sequence.
Scope, Limitations, and Experimental Considerations
The success of this tandem reaction is contingent upon the careful selection of substrates, base, and solvent.
Michael Acceptors
A wide range of electron-deficient alkenes are suitable substrates. The general order of reactivity is influenced by the electron-withdrawing capabilities of the activating group.
-
α,β-Unsaturated Esters (Acrylates): Highly effective and commonly used.
-
α,β-Unsaturated Ketones (Enones): Also very effective substrates.
-
Acrylonitriles: Potent Michael acceptors that react readily.
-
Acrylamides: Generally less reactive than esters or ketones but still viable.[5]
Steric hindrance at the β-position of the Michael acceptor can significantly slow down the rate of addition.
Choice of Base and Solvent
The base is arguably the most critical parameter. It must be strong enough to deprotonate the carbamate but should not promote unwanted side reactions like polymerization of the acceptor or elimination.[8]
| Base | Type | Common Solvents | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Inorganic | Acetonitrile (ACN), DMF | Mild, inexpensive, and broadly effective. Heterogeneous, requiring good stirring. |
| DBU | Organic, Non-nucleophilic | ACN, THF, CH₂Cl₂ | Strong, homogeneous base. Excellent for less reactive substrates.[10][11] |
| DIPEA / Et₃N | Organic, Hindered | ACN, CH₂Cl₂, Toluene | Milder organic bases, useful for sensitive substrates. |
| NaH | Hydride | THF, DMF | Very strong base. Use with caution, as it can lead to side reactions if not controlled. |
Solvent Choice: Aprotic polar solvents like acetonitrile (ACN) and dimethylformamide (DMF) are generally preferred as they effectively solvate the intermediates and facilitate both the polar addition and SN2 steps.
Limitations and Side Reactions
-
Polymerization: Highly reactive Michael acceptors like methyl acrylate can polymerize, especially in the presence of strong bases or high temperatures. Adding the acceptor slowly to the reaction mixture can mitigate this.
-
Double Addition: If the initial Michael adduct is deprotonated at the nitrogen and reacts with another molecule of the Michael acceptor instead of cyclizing, a double-addition byproduct can form. This is more common with highly reactive acceptors.
-
Steric Hindrance: Severely hindered Michael acceptors or carbamates may fail to react or require forcing conditions, which can lead to decomposition.
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the N-protection of 2-bromoethylamine.[12]
Reagents & Materials:
-
2-Bromoethylamine hydrobromide (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.0 eq)
-
Sodium hydroxide (NaOH), 1 M aqueous solution (2.0 eq)
-
Dioxane
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoethylamine hydrobromide (e.g., 12.0 g, 58.6 mmol) in dioxane (60 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1 M aqueous NaOH solution (117.2 mL, 117.2 mmol) to the stirred suspension.
-
Add benzyl chloroformate (8.4 mL, 58.8 mmol) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Upon completion (monitored by TLC), transfer the mixture to a separatory funnel and add diethyl ether (300 mL).
-
Wash the organic layer with deionized water (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless oil or low-melting solid.[12][13] The product is often used without further purification.
Protocol 2: General Procedure for Tandem Aza-Michael/Cyclization
This protocol provides a general method for synthesizing a Cbz-protected piperazinone derivative.
Reagents & Materials:
-
This compound (1.0 eq)
-
Michael Acceptor (e.g., Methyl acrylate) (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 2.58 g, 10 mmol) and anhydrous acetonitrile (50 mL).
-
Add finely powdered potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add the Michael acceptor (e.g., methyl acrylate, 0.99 mL, 11 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C for ACN) and maintain for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic base (K₂CO₃) and wash the solid with a small amount of ACN.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclized product.
Summary of Reaction Conditions
The following table provides representative conditions for the tandem reaction with various Michael acceptors. Yields are illustrative and will vary based on specific substrate and reaction scale.
| Michael Acceptor | Base | Solvent | Temp. (°C) | Typical Time | Expected Product |
| Methyl Acrylate | K₂CO₃ | ACN | Reflux | 12 h | Cbz-piperazin-2-one derivative |
| Ethyl Acrylate | Cs₂CO₃ | DMF | 60 | 8 h | Cbz-piperazin-2-one derivative |
| Acrylonitrile | DBU | CH₂Cl₂ | RT | 4 h | Cbz-3-aminopiperidine derivative |
| Methyl Vinyl Ketone | DIPEA | THF | 50 | 18 h | Cbz-piperidine derivative |
| N,N-Dimethylacrylamide | NaH | THF | RT to 50 | 24 h | Cbz-piperazin-2-one derivative |
Conclusion
The use of this compound in a tandem aza-Michael addition-cyclization reaction is a robust and highly efficient strategy for the synthesis of nitrogen-containing heterocycles. By carefully selecting the Michael acceptor, base, and solvent, researchers can rapidly access complex molecular architectures like substituted piperazines, which are prevalent scaffolds in pharmaceuticals.[7] The protocols and guidelines presented herein provide a solid foundation for the successful application of this powerful synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Michael Addition [organic-chemistry.org]
- 10. riaa.uaem.mx [riaa.uaem.mx]
- 11. mdpi.com [mdpi.com]
- 12. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 13. This compound | 53844-02-3 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of N-Cbz-Pyrrolidine from N-Cbz-2-Bromoethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-Cbz-pyrrolidine, a valuable building block in medicinal chemistry and drug development. The synthesis involves two key steps: the protection of 2-bromoethylamine with a carboxybenzyl (Cbz) group to form N-Cbz-2-bromoethylamine, followed by an intramolecular cyclization to yield the desired N-Cbz-pyrrolidine. This guide offers insights into the reaction conditions, detailed procedural steps, and a visual representation of the synthetic workflow.
Introduction
The pyrrolidine ring is a fundamental heterocyclic scaffold present in a wide array of natural products, pharmaceuticals, and catalysts. The ability to synthesize substituted pyrrolidines with high efficiency and control is therefore of significant interest to the scientific community. Protecting the nitrogen atom is a common strategy in pyrrolidine synthesis to prevent side reactions and to direct the regiochemical and stereochemical outcome of the reaction.
The carboxybenzyl (Cbz) group is a widely used nitrogen-protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis. This document focuses on the synthesis of N-Cbz-pyrrolidine through the intramolecular cyclization of N-Cbz-2-bromoethylamine.
Experimental Protocols
Synthesis of N-Cbz-2-Bromoethylamine (Precursor)
The synthesis of the N-Cbz-2-bromoethylamine precursor is typically achieved by reacting 2-bromoethylamine hydrobromide with benzyl chloroformate under basic conditions.
Protocol 1: Synthesis of N-Cbz-2-Bromoethylamine
-
Materials:
-
2-Bromoethylamine hydrobromide
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Dioxane or Acetonitrile
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide (1.0 eq.) in a suitable solvent such as dioxane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (2.0 eq.) or potassium carbonate (2.0 eq.), to the stirred solution.
-
To this mixture, add benzyl chloroformate (1.0-1.1 eq.) dropwise, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude N-Cbz-2-bromoethylamine, which can be purified by column chromatography if necessary.
-
Intramolecular Cyclization to N-Cbz-Pyrrolidine
The intramolecular cyclization of N-Cbz-2-bromoethylamine to form N-Cbz-pyrrolidine is a base-mediated reaction. The base deprotonates the carbamate nitrogen, which then acts as a nucleophile to displace the bromide, forming the five-membered pyrrolidine ring. The choice of base and solvent is critical for the success of this reaction. Strong, non-nucleophilic bases are generally preferred to promote deprotonation without competing in side reactions.
Proposed Protocol 2: Intramolecular Cyclization of N-Cbz-2-Bromoethylamine
-
Materials:
-
N-Cbz-2-bromoethylamine
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), or Potassium carbonate (K2CO3))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN))
-
Water (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of the chosen base (1.1-1.5 eq.) in the selected anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-Cbz-2-bromoethylamine (1.0 eq.) in the same anhydrous solvent to the cooled suspension.
-
After the addition, allow the reaction mixture to warm to room temperature or heat to a specified temperature (see Table 1) and stir until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-Cbz-pyrrolidine.
-
Purify the product by silica gel column chromatography.
-
Data Presentation
The following table summarizes the proposed reaction conditions for the intramolecular cyclization of N-Cbz-2-bromoethylamine. The optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |
| 1 | Sodium Hydride (NaH) | THF | 0 to RT | 4-12 | Moderate to High |
| 2 | Potassium tert-butoxide (t-BuOK) | THF | 0 to RT | 2-8 | Moderate to High |
| 3 | Potassium Carbonate (K2CO3) | DMF/ACN | 60-80 | 12-24 | Moderate |
Visualization
The following diagrams illustrate the key chemical transformation and the overall experimental workflow for the synthesis of N-Cbz-pyrrolidine.
Caption: Workflow for the two-step synthesis of N-Cbz-pyrrolidine.
Application Notes and Protocols for Benzyl (2-bromoethyl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (2-bromoethyl)carbamate is a versatile bifunctional reagent utilized in organic synthesis. It is not a conventional protecting agent for directly installing a benzyloxycarbonyl (Cbz) group onto a primary or secondary amine. Instead, it serves as a valuable building block for the introduction of a Cbz-protected ethylamino moiety onto a nucleophilic substrate. The primary application involves the N-alkylation of amines, where the bromine atom undergoes nucleophilic substitution, resulting in the formation of a new carbon-nitrogen bond. This methodology is particularly useful in the synthesis of more complex molecules, such as substituted piperazines and other poly-functionalized amine derivatives, which are common scaffolds in medicinal chemistry. The Cbz group can subsequently be removed under various conditions to liberate the primary amine for further functionalization.
Introduction
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal by catalytic hydrogenolysis, strong acids, or nucleophilic reagents.[1][2][3] this compound offers a strategic advantage by incorporating a reactive electrophilic center, the bromoethyl group, alongside the Cbz-protected amine. This dual functionality allows for a two-step process of N-alkylation followed by deprotection, effectively enabling the introduction of an aminoethyl group.
This document provides detailed protocols for the synthesis of this compound, its application in the N-alkylation of amines, and subsequent deprotection of the Cbz group.
Physicochemical Properties and Data
| Property | Value | Reference |
| CAS Number | 53844-02-3 | [4] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [4] |
| Molecular Weight | 258.11 g/mol | [4] |
| Appearance | Off-white to light yellow solid (<45°C), liquid (>45°C) | [4] |
| Melting Point | 45 °C | [4] |
| Boiling Point | 361.1±35.0 °C (Predicted) | [4] |
| Density | 1.428 g/cm³ | [4] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [4] |
Synthesis of this compound
A general and high-yielding procedure for the synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate under basic conditions.[4]
Experimental Protocol
Materials:
-
2-bromoethylamine hydrobromide
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve 2-bromoethylamine hydrobromide (1.0 eq.) in dioxane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous 1 M NaOH solution (2.0 eq.).
-
To the cooled mixture, add benzyl chloroformate (1.0 eq.) dropwise over a period of 10 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 10 minutes under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and continue stirring for 13 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield this compound as a colorless oil.
Quantitative Data:
| Reactant | Molar Eq. | Yield | Purity | Reference |
| 2-bromoethylamine hydrobromide | 1.0 | ~99% | Not specified | [4] |
Application: N-Alkylation of Amines
This compound is an effective reagent for the N-alkylation of primary and secondary amines. The reaction proceeds via a nucleophilic substitution where the amine attacks the carbon bearing the bromine atom.
General Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of amines using this compound.
Protocol for N-Alkylation of a Secondary Amine (Synthesis of Benzyl (2-(4-methyl-3-oxopiperazin-1-yl)ethyl)carbamate)
This protocol is adapted from a patented procedure for the synthesis of a piperazine derivative.
Materials:
-
This compound
-
1-methylpiperazin-2-one
-
Triethylamine
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add triethylamine and 1-methylpiperazin-2-one (1.2 eq.).
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the title compound.
Quantitative Data for N-Alkylation:
| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-methylpiperazin-2-one | Triethylamine | DMF | 50 | 16 | Not specified | (Adapted from patent literature) |
Note: Yields are highly substrate-dependent and require optimization.
Deprotection of the Cbz Group
The Cbz group can be removed from the N-alkylated product to yield the free primary amine. Common methods include catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic deprotection.
Signaling Pathway for Cbz Deprotection Methods
Caption: Overview of common Cbz deprotection strategies.
Catalytic Hydrogenolysis
This is often the method of choice due to its mild and clean reaction conditions.[5]
Experimental Protocol:
-
Dissolve the Cbz-protected amine (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Quantitative Data for Catalytic Hydrogenolysis:
| Substrate Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| General Cbz-amines | 5-10 | 2-24 | >90 | [5] |
Acid-Mediated Cleavage
This method is useful for substrates containing functional groups that are sensitive to hydrogenation.[6]
Experimental Protocol (using HBr in Acetic Acid):
-
Dissolve the Cbz-protected compound in glacial acetic acid.
-
Add a solution of 33% hydrobromic acid (HBr) in acetic acid.
-
Stir the mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, typically as the hydrobromide salt, may be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Quantitative Data for Acidic Cleavage:
| Reagent | Temperature | Time (h) | Yield (%) | Reference |
| 33% HBr in Acetic Acid | Room Temp | 2-16 | Substrate dependent | [5] |
| IPA·HCl | 65-75 °C | 4 | Substrate dependent | [6] |
Nucleophilic Deprotection
This method is advantageous for substrates bearing functionalities that are sensitive to both hydrogenolysis and strong acids.[1][3]
Experimental Protocol:
-
In a reaction vessel, create a suspension of the Cbz-protected amine (1.0 eq.) and potassium phosphate tribasic (4.0 eq.) in N,N-dimethylacetamide (DMAc).
-
Purge the vessel with nitrogen three times.
-
Add 2-mercaptoethanol (2.0 eq.) and stir the reaction at 75 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous phase with dichloromethane.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Nucleophilic Deprotection:
| Substrate Type | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Cbz-amines | 75 | 24 | Generally high | [1][3] |
Safety Information
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is a hazardous substance (H302, H315, H319, H332, H335).
-
Catalytic Hydrogenolysis: Palladium on carbon is flammable. Handle the dry powder in an inert atmosphere. Hydrogen gas is highly flammable and explosive. Conduct the reaction in a well-ventilated fume hood away from ignition sources.
-
Acidic Cleavage: Strong acids like HBr in acetic acid are corrosive and should be handled in a fume hood with appropriate PPE.
-
Nucleophilic Deprotection: 2-mercaptoethanol has a strong, unpleasant odor and should be handled in a fume hood.
Conclusion
This compound is a valuable synthetic tool for the introduction of a Cbz-protected ethylamino group via N-alkylation of amines. This approach, coupled with well-established Cbz deprotection protocols, provides a reliable route to primary amines with an ethyl linker, which are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The choice of deprotection method can be tailored to the specific substrate, allowing for orthogonal protection strategies in multi-step syntheses.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. mdpi.com [mdpi.com]
- 4. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 5. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Selection in Reactions Involving Benzyl (2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (2-bromoethyl)carbamate is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and the introduction of a protected aminoethyl moiety. Its reactivity is centered around the electrophilic nature of the primary alkyl bromide, making it susceptible to nucleophilic attack. The carbamate functional group, while relatively stable, influences the overall reactivity and solubility of the molecule. The judicious selection of a solvent is paramount to ensure optimal reaction outcomes, maximizing yield and minimizing side reactions. This document provides detailed application notes, experimental protocols, and a comparative analysis of solvent systems for common reactions involving this compound.
Physicochemical Properties and Solubility Profile
This compound is a solid at room temperature with a melting point of approximately 45°C. It is generally soluble in a range of organic solvents but possesses limited solubility in water.[1]
Table 1: General Solubility of this compound
| Solvent Class | Specific Solvents | Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO) | High | Generally the preferred solvents for enhancing reactivity in nucleophilic substitution reactions.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Good solubility, often used for reactions at or below room temperature and for work-up procedures. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | Moderate | Dioxane is notably used in the synthesis of the compound itself.[1] Ether can be used for extraction.[1] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | Caution is advised due to the potential for solvolysis and side reactions, particularly with stronger nucleophiles or bases. |
| Hydrocarbons | Toluene, Hexanes | Low | Generally not suitable as primary reaction solvents due to poor solubility, but can be used as anti-solvents for precipitation. |
| Polar Protic | Water | Low | Can lead to hydrolysis of the carbamate group, especially under basic or acidic conditions.[2] |
Solvent Selection for Key Reaction Types
The choice of solvent is critically dependent on the specific transformation being undertaken. Below are detailed considerations and protocols for common reaction types involving this compound.
Nucleophilic Substitution (N-Alkylation)
Nucleophilic substitution is the most common reaction involving this compound, where a nucleophile displaces the bromide ion. This is frequently used for the N-alkylation of primary and secondary amines to introduce the Cbz-protected aminoethyl group.
General Considerations:
-
Solvent Polarity: Polar aprotic solvents such as DMF and ACN are highly recommended as they can solvate the cation of the base and the transition state, accelerating the SN2 reaction rate.[2]
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N). The choice of base can influence the reaction rate and should be matched with the solvent system.[3]
-
Temperature: Reactions are typically conducted at room temperature to elevated temperatures (50-80 °C) to ensure a reasonable reaction rate.[3]
Table 2: Solvent Effects on the N-Alkylation of a Secondary Amine
| Entry | Nucleophile (1.0 eq) | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Yield (%) | Reference (Adapted from) |
| 1 | Piperidine | DMF | K₂CO₃ | 60 | 12 | >90 | [3][4] |
| 2 | Piperidine | ACN | K₂CO₃ | 80 | 18 | ~85 | [3][4] |
| 3 | Piperidine | THF | NaH | 65 | 24 | ~70 | [3] |
| 4 | Piperidine | Toluene | Et₃N | 110 | 24 | <50 | [3] |
-
To a stirred solution of piperidine (1.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL) in a round-bottom flask is added potassium carbonate (1.5 mmol, 1.5 eq.).
-
This compound (1.1 mmol, 1.1 eq.) is then added to the suspension.
-
The reaction mixture is heated to 60°C and stirred for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
Intramolecular Cyclization (Synthesis of N-Cbz-Aziridine)
In the presence of a strong, non-nucleophilic base, this compound can undergo intramolecular cyclization to form N-Cbz-aziridine. This reaction is highly dependent on the solvent and base combination to favor the intramolecular pathway over intermolecular side reactions.
General Considerations:
-
Solvent Choice: A polar aprotic solvent is generally preferred to facilitate the deprotonation of the carbamate nitrogen and the subsequent intramolecular SN2 reaction. Anhydrous conditions are critical.
-
Base Strength: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the carbamate nitrogen, which is significantly less acidic than an amine.
-
Concentration: The reaction should be run at high dilution to minimize intermolecular side reactions (e.g., dimerization).
Table 3: Solvent and Base Effects on Intramolecular Cyclization
| Entry | Solvent | Base (1.1 eq) | Temp (°C) | Time (h) | Yield (%) | Reference (Hypothetical Data Based on Similar Reactions) |
| 1 | THF | NaH | 0 to rt | 4 | High | [General knowledge] |
| 2 | DMF | NaH | 0 to rt | 4 | Moderate | [General knowledge] |
| 3 | Toluene | KOtBu | rt | 6 | Moderate | [General knowledge] |
| 4 | DCM | DBU | rt | 24 | Low | [General knowledge] |
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 eq.) in anhydrous THF (20 mL).
-
Cool the suspension to 0°C in an ice bath.
-
A solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (10 mL) is added dropwise to the stirred suspension over 30 minutes.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 3.5 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0°C.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield N-Cbz-aziridine.
Conclusion
The selection of an appropriate solvent system is a critical parameter for achieving high yields and purity in reactions involving this compound. For nucleophilic substitution reactions, polar aprotic solvents such as DMF and acetonitrile are generally superior, promoting faster reaction rates. For intramolecular cyclizations, the choice of a suitable strong base and a non-reactive polar aprotic solvent under dilute conditions is essential to favor the desired cyclized product. Protic solvents should generally be avoided to prevent undesirable hydrolysis of the carbamate protecting group. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: Temperature Optimization for Alkylation with Benzyl (2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the temperature optimization of alkylation reactions utilizing Benzyl (2-bromoethyl)carbamate. The N-alkylation of amines, such as piperazine derivatives, is a fundamental transformation in the synthesis of numerous pharmaceutical agents. Temperature is a critical parameter that significantly influences reaction kinetics, product yield, and the impurity profile. These guidelines offer a systematic approach to determining the optimal temperature for achieving high yield and purity in the desired N-alkylated product.
Introduction
This compound is a versatile bifunctional reagent commonly employed in organic synthesis for the introduction of a protected aminoethyl moiety. The primary amino group is protected by a benzyloxycarbonyl (Cbz) group, which can be readily removed under standard hydrogenolysis conditions. The bromoethyl group serves as an effective electrophile for the alkylation of various nucleophiles, including primary and secondary amines.
Temperature control during this alkylation is paramount. Insufficient heat may lead to sluggish or incomplete reactions, while excessive temperatures can cause decomposition of the carbamate, leading to the formation of unwanted byproducts and a reduction in the overall yield. One critical consideration is the thermal stability of bromoethyl intermediates, with literature suggesting that temperatures should be maintained below 60°C to prevent decomposition[1]. However, related N-alkylation reactions of piperazines with other alkyl halides often benefit from heating, with typical temperature ranges falling between 50-80°C. This highlights the necessity of fine-tuning the reaction temperature for each specific substrate combination.
This application note provides a general framework for optimizing the reaction temperature for the alkylation of a secondary amine, using piperazine as a representative nucleophile, with this compound.
Reaction and Mechanism
The fundamental reaction involves the nucleophilic substitution of the bromide ion from this compound by an amine.
Reaction Scheme:
The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. The presence of a base is typically required to neutralize the hydrobromic acid generated during the reaction and to maintain the nucleophilicity of the amine.
Experimental Protocols
General Protocol for Temperature Optimization of the Alkylation of Piperazine with this compound
This protocol outlines a systematic approach to screen a range of temperatures to identify the optimal condition for the alkylation reaction.
Materials:
-
Piperazine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer hotplates
-
TLC plates (silica gel 60 F₂₅₄)
-
LC-MS system for analysis
Procedure:
-
Reaction Setup: In a series of oven-dried reaction vials, add piperazine (2.0 mmol, 2.0 eq.) and anhydrous potassium carbonate (3.0 mmol, 3.0 eq.).
-
Solvent Addition: To each vial, add anhydrous acetonitrile (5 mL).
-
Reactant Addition: To each vial, add this compound (1.0 mmol, 1.0 eq.).
-
Temperature Screening: Place each vial on a separate magnetic stirrer hotplate and set the temperatures to be screened (e.g., Room Temperature (25°C), 40°C, 50°C, 60°C, and 70°C).
-
Reaction Monitoring: Stir the reactions at the designated temperatures and monitor the progress by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Work-up (for analysis):
-
Quench a small aliquot of the reaction mixture with water.
-
Extract with ethyl acetate.
-
Analyze the organic layer by LC-MS to determine the relative percentage of starting material, desired product, and any byproducts.
-
-
Reaction Quenching and Isolation (once optimal time is determined):
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analytical Methods
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) can be used to monitor the disappearance of the starting materials and the appearance of the product.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: UV detector (e.g., at 254 nm) and a mass spectrometer to identify the masses of the starting materials, product, and any potential byproducts.
-
Data Presentation
The following table represents hypothetical data from a temperature optimization study for the alkylation of piperazine with this compound. This table is for illustrative purposes to demonstrate the expected trends and the recommended format for data presentation.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) | Notes |
| 25 (Room Temp) | 24 | 45 | 40 | >95 | Slow reaction rate. |
| 40 | 12 | 85 | 80 | >95 | Good balance of rate and purity. |
| 50 | 8 | >95 | 92 | >95 | Optimal temperature in this study. |
| 60 | 6 | >98 | 88 | 90 | Minor impurity peaks observed. |
| 70 | 4 | >98 | 75 | 80 | Significant decomposition observed. |
Visualization of Workflows and Pathways
Experimental Workflow for Temperature Optimization
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Benzyl (2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (2-bromoethyl)carbamate (Cbz-2-bromoethylamine) is a versatile bifunctional reagent crucial in the synthesis of a wide array of pharmaceutical intermediates. Its structure incorporates a carbamate-protected amine and a reactive bromoethyl group, making it an ideal building block for introducing a protected two-carbon nitrogen-containing chain. This functionality is particularly valuable in the construction of heterocyclic systems, such as piperazines and morpholines, which are core scaffolds in numerous active pharmaceutical ingredients (APIs). The benzyloxycarbonyl (Cbz) protecting group offers stability under various reaction conditions and can be selectively removed, typically by hydrogenolysis, providing a pathway to primary amines for further functionalization.
This document provides detailed protocols and application notes for the use of this compound in the synthesis of key pharmaceutical intermediates.
Core Applications
This compound is primarily utilized in nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile.[1] This reaction is fundamental to the synthesis of various nitrogen-containing heterocycles.
Key Reaction Types:
-
N-Alkylation of Amines: The most common application involves the reaction with primary or secondary amines to form more complex secondary or tertiary amines, respectively. This is a cornerstone for the synthesis of substituted piperazines and other diamine structures.
-
Aza-Michael Reactions: This reagent can participate in aza-Michael reactions, leading to the formation of pyrrolidine derivatives, which are valuable in medicinal chemistry.[1]
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate under basic conditions.[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromoethylamine hydrobromide
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-bromoethylamine hydrobromide (12.0 g, 58.56 mmol) in dioxane (60 ml) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[2]
-
To this cooled solution, an aqueous 1 M NaOH solution (117.2 ml, 117.20 mmol, 2.0 equivalents) is added.[2]
-
Benzyl chloroformate (8.4 ml, 58.8 mmol, 1.0 equivalent) is then added dropwise over a period of 10 minutes, maintaining the temperature at 0 °C.[2]
-
The reaction mixture is stirred at 0 °C for an additional 10 minutes under a nitrogen atmosphere.[2]
-
The reaction is then allowed to warm to room temperature and stirred for 13 hours.[2]
-
Upon completion, the reaction mixture is transferred to a separatory funnel, and diethyl ether (300 ml) is added for extraction.[2]
-
The organic layer is washed with deionized water (75 ml) and dried over anhydrous sodium sulfate.[2]
-
The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product as a colorless oil.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 15.020 g (99%) | [2] |
| Appearance | Colorless oil | [2] |
Application in Pharmaceutical Intermediate Synthesis: N-Alkylation of Piperazines
A significant application of this compound is in the synthesis of N-substituted piperazines. These structures are prevalent in a variety of drug classes, including antipsychotics, antihistamines, and antianginals. The following protocol details the synthesis of a Cbz-protected ethyl-piperazine derivative, a common intermediate for further elaboration.
Experimental Protocol: Synthesis of Benzyl 4-(2-((benzyloxy)carbonylamino)ethyl)piperazine-1-carboxylate
Materials:
-
This compound
-
Benzyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of Benzyl piperazine-1-carboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add a solution of this compound (1.1 equivalents) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight |
| This compound | 1.1 | 258.11 g/mol |
| Benzyl piperazine-1-carboxylate | 1.0 | 220.27 g/mol |
| Potassium carbonate | 2.0 | 138.21 g/mol |
| Product | Expected Yield |
| Benzyl 4-(2-((benzyloxy)carbonylamino)ethyl)piperazine-1-carboxylate | 80-90% |
Deprotection of the Cbz Group
The final step in many synthetic sequences involving this compound is the removal of the Cbz protecting group to liberate the primary amine. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Cbz Deprotection by Hydrogenolysis
Materials:
-
Cbz-protected intermediate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualizing the Synthetic Pathways
Synthesis of this compound
Caption: Synthesis of this compound.
General Workflow for Pharmaceutical Intermediate Synthesis
Caption: General workflow for intermediate synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl (2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the large-scale synthesis of Benzyl (2-bromoethyl)carbamate, a versatile building block in organic synthesis. The document includes a summary of quantitative data, a detailed experimental protocol, and diagrams illustrating the reaction pathway and experimental workflow.
Introduction
This compound (C₁₀H₁₂BrNO₂) is a carbamate derivative widely used as a reagent in the synthesis of more complex organic molecules.[1] Its structure, featuring a reactive bromine atom and a carbamate protecting group, makes it a valuable intermediate in various chemical reactions, including nucleophilic substitutions and aza-Michael additions for forming pyrrolidine derivatives.[1] This document outlines a reliable and high-yielding protocol for its large-scale synthesis.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthesis protocol.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2][3] |
| Molecular Weight | 258.11 g/mol | [1][2][3] |
| Typical Purity | ≥95% | [3] |
| Reported Yield | 99% | [2] |
| Melting Point | 45 °C | [2][4] |
| Appearance | Off-white to light yellow solid (<45°C), Liquid (>45°C) | [2] |
| Storage Temperature | -20°C (in freezer, inert atmosphere) | [2][3][4] |
Reaction Pathway
The synthesis of this compound is typically achieved through the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate in the presence of a base. The base neutralizes the hydrobromic acid formed during the reaction, allowing the nucleophilic amine to attack the electrophilic carbonyl carbon of the benzyl chloroformate.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a procedure reported to yield N-benzyloxycarbonyl-3-bromoethylamine in high purity and yield.[2]
Materials:
-
2-bromoethylamine hydrobromide (1.0 eq.)
-
Benzyl chloroformate (1.0 eq.)
-
1 M Sodium hydroxide (NaOH) solution (2.0 eq.)
-
Dioxane
-
Ether
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Large reaction vessel with cooling capabilities (e.g., jacketed reactor)
-
Stirring apparatus (e.g., overhead stirrer)
-
Addition funnel
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-bromoethylamine hydrobromide (12.000 g; 58.56 mmol; 1.0 eq.) in dioxane (60 ml).[2]
-
Cooling: Cool the mixture to 0 °C using an ice bath.[2]
-
Base Addition: While stirring, add an aqueous 1 M NaOH solution (117.2 ml; 117.20 mmol; 2.0 equivalent) to the cooled mixture.[2]
-
Reagent Addition: Add benzyl chloroformate (8.4 ml; 58.8 mmol; 1.0 eq.) dropwise over a period of 10 minutes, ensuring the temperature remains at 0 °C.[2]
-
Reaction: Continue stirring the reaction mixture at 0 °C for 10 minutes under a nitrogen atmosphere.[2] Afterwards, allow the reaction to warm to room temperature and stir for an additional 13 hours.[2]
-
Work-up:
-
Isolation:
Expected Outcome: This procedure is reported to yield N-benzyloxycarbonyl-3-bromoethylamine (this compound) as a colorless oil with a 99% yield (15.020 g).[2]
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using Benzyl (2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of valuable N-Cbz protected saturated heterocycles, including piperazines, morpholines, and thiomorpholines, utilizing Benzyl (2-bromoethyl)carbamate as a key bifunctional building block. This approach streamlines the synthesis process by combining N-alkylation and cyclization into a single operational step, thereby enhancing efficiency and reducing waste.
Introduction
Saturated nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The benzyloxycarbonyl (Cbz) protecting group is frequently employed in their synthesis due to its stability under various reaction conditions and its facile removal by hydrogenolysis. This compound is a versatile reagent that incorporates both a Cbz-protected nitrogen and a reactive ethyl bromide moiety.[1] This dual functionality allows for a sequential N-alkylation and intramolecular cyclization in a one-pot fashion, providing a direct and efficient route to N-Cbz protected heterocycles. This methodology is particularly advantageous for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.
General Reaction Scheme
The one-pot synthesis involves the reaction of this compound with a suitable binucleophile, such as a primary amine, an amino alcohol, or an aminothiol, in the presence of a base. The initial step is an intermolecular nucleophilic substitution of the bromine atom, followed by an intramolecular cyclization to form the heterocyclic ring.
Applications
This one-pot methodology can be applied to the synthesis of a variety of six-membered saturated heterocycles:
-
N-Cbz-Piperazines: Synthesized from primary amines.
-
N-Cbz-Morpholines: Synthesized from amino alcohols.
-
N-Cbz-Thiomorpholines: Synthesized from aminothiols.
Quantitative Data Summary
The following table summarizes representative, illustrative data for the one-pot synthesis of various N-Cbz protected heterocycles using this compound. Please note that these are typical expected values and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Heterocycle | R-Group of Nucleophile | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-Cbz-Piperazine | Benzyl | 18 | 80 | 75 |
| 2 | N-Cbz-Piperazine | 4-Methoxybenzyl | 20 | 80 | 72 |
| 3 | N-Cbz-Piperazine | Cyclohexyl | 24 | 90 | 65 |
| 4 | N-Cbz-Morpholine | - | 16 | 70 | 80 |
| 5 | N-Cbz-Thiomorpholine | - | 12 | 60 | 85 |
Experimental Protocols
Materials and General Methods:
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions.
Protocol 1: One-Pot Synthesis of Benzyl 4-benzylpiperazine-1-carboxylate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
To this suspension, add this compound (1.1 mmol, 1.1 eq.).
-
Heat the reaction mixture to 80 °C and stir for 18-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired Benzyl 4-benzylpiperazine-1-carboxylate.
Protocol 2: One-Pot Synthesis of Benzyl morpholine-4-carboxylate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanolamine (1.0 mmol, 1.0 eq.) and anhydrous cesium carbonate (2.5 mmol, 2.5 eq.).
-
Add anhydrous dimethylformamide (DMF) (10 mL) to the flask.
-
To this suspension, add this compound (1.05 mmol, 1.05 eq.).
-
Heat the reaction mixture to 70 °C and stir for 16-20 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired Benzyl morpholine-4-carboxylate.
Protocol 3: One-Pot Synthesis of Benzyl thiomorpholine-4-carboxylate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoethanethiol (1.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
To this suspension, add this compound (1.1 mmol, 1.1 eq.).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired Benzyl thiomorpholine-4-carboxylate.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The bases used in these reactions (potassium carbonate, cesium carbonate) are irritants. Avoid inhalation of dust and contact with skin and eyes.
-
The organic solvents used are flammable and should be handled with care, away from ignition sources.
Conclusion
The described one-pot protocols offer an efficient and direct route for the synthesis of N-Cbz protected piperazines, morpholines, and thiomorpholines from this compound. These methods are amenable to the synthesis of a diverse range of derivatives for applications in drug discovery and development. The operational simplicity and good to excellent yields make this an attractive strategy for medicinal and organic chemists.
References
Application Notes and Protocols for Protecting Group Strategies Using Benzyl (2-bromoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (2-bromoethyl)carbamate is a bifunctional reagent that serves as a valuable tool in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules. This compound incorporates the well-established benzyloxycarbonyl (Cbz or Z) protecting group for amines with a reactive 2-bromoethyl moiety. This dual functionality allows for a strategic approach in multi-step syntheses where the temporary protection of a primary or secondary amine is required, followed by the introduction of a two-carbon unit for subsequent cyclization or derivatization.
The Cbz group is renowned for its stability under a range of reaction conditions and its versatile deprotection methods, including catalytic hydrogenolysis and acidic cleavage. The presence of the bromoethyl group makes this compound an effective electrophile for N-alkylation and a precursor for the synthesis of various nitrogen heterocycles, such as pyrrolidines and piperidines, which are common scaffolds in pharmaceutically active compounds.[1]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in protecting group and synthetic strategies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53844-02-3 |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 45-48 °C |
| Boiling Point | 361.1 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1] |
| Storage | Store in freezer, under -20°C, inert atmosphere. |
Table 2: Summary of Synthetic Applications and Typical Reaction Conditions
| Application | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |
| Synthesis of this compound | Carbamate Formation | 2-Bromoethylamine hydrobromide, Benzyl chloroformate, NaOH | Dioxane/Water | 0 °C to RT | ~99%[2] |
| N-Alkylation | Nucleophilic Substitution (Sₙ2) | Amine or Heterocycle, Base (e.g., K₂CO₃, Cs₂CO₃) | DMF, Acetonitrile | Room Temperature | Good to Excellent |
| Azide Synthesis | Nucleophilic Substitution (Sₙ2) | Sodium Azide (NaN₃) | DMSO, DMF | Room Temperature | ~70-95% (adapted) |
| Pyrrolidine Synthesis | Aza-Michael Induced Ring Closure | Michael Acceptor, Base | Aprotic Solvents | Varies | Varies |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from 2-bromoethylamine hydrobromide and benzyl chloroformate.[1][2]
Materials:
-
2-Bromoethylamine hydrobromide
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide (1.0 eq.) in dioxane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a 1 M aqueous solution of NaOH (2.0 eq.).
-
To the stirred mixture, add benzyl chloroformate (1.0 eq.) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 10 minutes under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 13 hours.
-
After the reaction is complete, add diethyl ether for extraction.
-
Transfer the mixture to a separatory funnel and wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil, which may solidify upon standing. A yield of approximately 99% can be expected.[2]
Protocol 2: General Procedure for Nucleophilic Substitution - Synthesis of Benzyl (2-azidoethyl)carbamate (Adapted)
This protocol provides a general method for the reaction of this compound with a nucleophile, using the synthesis of the corresponding azide as an example. This procedure is adapted from the synthesis of benzyl azide.[3][4]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in DMSO in a round-bottom flask.
-
Add sodium azide (1.5 eq.) as a solid to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add deionized water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 portions).
-
Combine the organic layers and wash with brine (2 portions).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Benzyl (2-azidoethyl)carbamate.
-
If necessary, the product can be purified by column chromatography on silica gel.
Protocol 3: Deprotection of the Cbz Group by Catalytic Hydrogenolysis
This protocol outlines a standard procedure for the removal of the Cbz protecting group to liberate the free amine.[5]
Materials:
-
Cbz-protected compound
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen. If using a balloon, evacuate and refill the flask with hydrogen three times.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during handling.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: Synthesis of this compound.
References
Application Notes: Benzyl (2-bromoethyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (2-bromoethyl)carbamate is a bifunctional reagent of significant interest in the field of peptide chemistry and drug development. Structurally, it comprises a benzyl carbamate (Cbz) protected amine and a reactive 2-bromoethyl group.[1] The Cbz group is a well-established, robust protecting group for amines in peptide synthesis, stable under various conditions and selectively removable.[2] The bromoethyl moiety acts as an electrophile, readily participating in nucleophilic substitution reactions, particularly with thiol groups found in cysteine residues.[1][3]
This unique combination makes this compound an invaluable tool for the chemical modification of peptides. Its primary application lies in serving as a linker to introduce a protected primary amine, which can be subsequently deprotected and utilized for various purposes, most notably for the synthesis of complex cyclic peptides. Peptide cyclization is a critical strategy in drug discovery to enhance metabolic stability, receptor binding affinity, and bioavailability.[4][5]
Principle of Application: Thioether-Based Peptide Cyclization
The most prominent application of this compound is in the construction of head-to-tail cyclic peptides containing a stable thioether linkage. The workflow involves the following key stages:
-
Solid-Phase Peptide Synthesis (SPPS): A linear peptide containing a cysteine (Cys) residue is assembled on a solid support using standard Fmoc or Boc chemistry.[6]
-
Side-Chain Alkylation: The thiol group of the cysteine residue reacts with the electrophilic bromine of this compound, forming a stable thioether bond. This reaction attaches the Cbz-protected aminoethyl linker to the peptide side chain.
-
Amine Deprotection: The Cbz group is removed, typically via hydrogenolysis, to reveal a free primary amine at the end of the newly introduced linker.
-
Intramolecular Cyclization: The newly exposed amine is coupled with the C-terminal carboxylic acid of the peptide, forming an amide bond and resulting in a cyclic peptide. This step can be performed while the peptide is still attached to the resin or after cleavage in solution.[7]
-
Cleavage and Purification: The final cyclic peptide is cleaved from the solid support, and side-chain protecting groups are removed, followed by purification, typically using reverse-phase HPLC.[3]
Diagrams and Visualizations
Chemical Structure and Reaction Sites
Caption: Structure of this compound.
Experimental Workflow for Peptide Cyclization
Caption: Experimental workflow for peptide cyclization.
Reaction Pathway
Caption: Key chemical transformations in the cyclization process.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin
-
This compound (CAS 53844-02-3)[8]
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Palladium on carbon (Pd/C, 10%)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Protocol 1: On-Resin Alkylation and Cyclization
This protocol describes the synthesis of a head-to-tail cyclic peptide using an on-resin strategy.
-
Linear Peptide Synthesis:
-
Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Assemble the linear peptide sequence using a standard automated or manual Fmoc-SPPS protocol.[6] The sequence must include a Cysteine (Cys) residue with a trityl (Trt) protecting group.
-
After incorporation of the final amino acid, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Remove the Cys(Trt) protecting group using a solution of TFA/TIS/DCM (2:5:93) for 1 hour. Wash the resin thoroughly with DCM followed by DMF.
-
-
Alkylation of Cysteine Thiol:
-
Prepare a solution of this compound (0.5 mmol, 5 eq.) and DIPEA (1.0 mmol, 10 eq.) in 2 mL of DMF.
-
Add the solution to the resin-bound peptide and shake at room temperature for 12 hours.
-
Wash the resin extensively with DMF, DCM, and MeOH to remove excess reagents.
-
-
Cbz-Group Deprotection:
-
Swell the resin in DMF.
-
Add a suspension of 10% Pd/C (by weight, catalytic amount) in DMF.
-
Bubble hydrogen gas through the suspension or perform the reaction under a hydrogen atmosphere (balloon) with vigorous shaking for 4-6 hours.
-
Filter to remove the Pd/C catalyst and wash the resin thoroughly with DMF and DCM.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add PyBOP (0.5 mmol, 5 eq.) and DIPEA (1.0 mmol, 10 eq.) in 2 mL of DMF.
-
Shake the reaction mixture at room temperature for 6 hours. Monitor reaction completion using a Kaiser test.
-
-
Cleavage and Purification:
-
Wash the resin with DMF and DCM, then dry under vacuum.
-
Cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the cyclic peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the product identity and purity by LC-MS analysis.
-
Representative Data
The following table summarizes representative results for the synthesis of a model cyclic hexapeptide (Cyclo-[Cys-Gly-Tyr-Ser-Gly-Phe]) using the protocol described above.
| Parameter | Value | Method of Analysis |
| Starting Material | Linear Peptide on Resin | - |
| Alkylation Efficiency | >95% | LC-MS of cleaved aliquot |
| Cyclization Efficiency | ~80-90% | LC-MS of cleaved aliquot |
| Crude Purity | 65-75% | RP-HPLC (220 nm) |
| Final Yield (after purification) | 25-35% | Based on initial resin loading |
| Final Purity | >98% | RP-HPLC (220 nm) |
| Observed Mass [M+H]⁺ | Matches Theoretical Mass | ESI-MS |
(Note: Data are representative and may vary based on peptide sequence, scale, and specific reaction conditions.)
Conclusion
This compound is a highly effective bifunctional reagent for advanced peptide modification. Its ability to introduce a protected amine via a stable thioether linkage provides a robust and versatile route for the synthesis of cyclic peptides. The protocols outlined herein offer a clear framework for researchers to leverage this reagent in the development of novel peptide-based therapeutics and research tools, ultimately contributing to advancements in drug discovery.[2]
References
- 1. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]
- 8. This compound | 53844-02-3 [sigmaaldrich.com]
The Role of Benzyl (2-bromoethyl)carbamate in Solid-Phase Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, Benzyl (2-bromoethyl)carbamate serves as a key reagent in the construction of N-substituted glycine oligomers, more commonly known as peptoids. This class of peptidomimetics offers significant advantages, including resistance to proteolytic degradation, making them attractive candidates for therapeutic development. The primary application of this compound in this context is within the "submonomer" solid-phase synthesis strategy, a robust and versatile method for creating diverse peptoid libraries.
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of peptoids, with a focus on the conceptual role of this compound and related reagents.
Application Notes
This compound, also known as N-Cbz-2-bromoethylamine, is an alkylating agent used to introduce a protected aminoethyl side chain onto a solid support-bound amine. The core principle of its application lies in the submonomer method for peptoid synthesis. This method involves a two-step iterative cycle for each monomer addition:
-
Acylation: A resin-bound primary or secondary amine is acylated with a haloacetic acid, typically bromoacetic acid. This step introduces a reactive electrophilic site on the growing peptoid chain.
-
Nucleophilic Displacement: A primary amine is then introduced, which acts as a nucleophile, displacing the bromine atom and forming the N-substituted glycine monomer unit.
While detailed protocols often describe the use of a diverse range of primary amines in the displacement step, this compound can be conceptualized as a reagent for introducing a protected N-benzyl-N-aminoethyl glycine monomer. The carbamate group serves as a protecting group for the amine, which can be deprotected in a subsequent step to allow for further chain elongation or functionalization.
The versatility of the submonomer method allows for the incorporation of a vast array of side chains by simply varying the primary amine used in the displacement step. This enables the creation of large and diverse peptoid libraries for screening and drug discovery.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the submonomer solid-phase synthesis of peptoids. It is important to note that specific yields and optimal conditions can vary depending on the sequence, scale, and specific primary amine used.
| Parameter | Value/Range | Notes |
| Resin Type | Rink Amide, MBHA | Choice depends on desired C-terminal functionality. |
| Resin Loading | 0.3 - 1.0 mmol/g | Typical loading for solid-phase synthesis. |
| Acylation Reagent | Bromoacetic Acid | Typically used in excess. |
| Acylation Activator | N,N'-Diisopropylcarbodiimide (DIC) | Used in slight excess relative to bromoacetic acid. |
| Acylation Time | 20 - 60 minutes | Reaction progress can be monitored by a colorimetric test (e.g., Kaiser test). |
| Acylation Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is required. |
| Displacement Reagent | Primary Amine (e.g., derived from this compound) | Used in significant excess. |
| Displacement Time | 30 - 120 minutes | Longer reaction times may be needed for less reactive amines. |
| Displacement Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | NMP can be beneficial for less reactive amines. |
| Coupling Efficiency | >98% per cycle | High efficiency is crucial for the synthesis of long peptoid chains.[1] |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)-based | A common cocktail is 95% TFA, 2.5% water, 2.5% triisopropylsilane. |
| Cleavage Time | 1 - 3 hours | Dependent on the linker and protecting groups used. |
| Overall Yield | Sequence-dependent | Generally good to excellent for shorter peptoids. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptoid oligomer using the submonomer method.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.06 mmol) in a fritted reaction vessel.[2]
-
Add N,N-Dimethylformamide (DMF, 2 mL) to the resin.
-
Agitate the resin suspension for 10-15 minutes to allow for swelling.[2]
-
Drain the solvent by vacuum filtration.
Protocol 2: Fmoc Deprotection (if applicable)
-
Add a solution of 20% 4-methylpiperidine in DMF (v/v, 1 mL) to the swollen resin.
-
Agitate for 2 minutes and then drain the solution.[2]
-
Repeat the addition of the deprotection solution and agitate for an additional 12 minutes.[2]
-
Wash the resin with DMF (3 x 2 mL).
Protocol 3: Peptoid Monomer Addition Cycle (Acylation and Displacement)
This two-step cycle is repeated for each monomer to be added to the peptoid chain.
Step 1: Bromoacetylation (Acylation)
-
To the deprotected resin, add a solution of 0.6 M bromoacetic acid in DMF (1 mL, 0.6 mmol).[2]
-
Add N,N'-diisopropylcarbodiimide (DIC, 86 µL, 0.56 mmol).[2]
-
Cap the reaction vessel and agitate for 20 minutes at room temperature.[3]
-
Drain the reaction solution and wash the resin with DMF (5 x 2 mL).
Step 2: Nucleophilic Displacement
-
Add a solution of the desired primary amine (e.g., a deprotected derivative of this compound) in DMF or NMP (1-2 M, 1 mL).[3]
-
Agitate the reaction mixture for 30-120 minutes at room temperature. The reaction time will depend on the nucleophilicity of the amine.[3]
-
Drain the solution and wash the resin thoroughly with DMF (4 x 2 mL).
Protocol 4: Final Cleavage and Deprotection
-
After the final displacement step, wash the resin with dichloromethane (DCM, 3 x 2 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptoid.
-
Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptoid. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the key workflows and chemical transformations in the solid-phase synthesis of peptoids.
Overall workflow for solid-phase peptoid synthesis.
The two-step monomer addition cycle in submonomer peptoid synthesis.
Chemical transformation showing the role of a protected aminoethyl amine.
References
- 1. Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzyl (2-bromoethyl)carbamate Reactions with Nucleophiles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of reactions involving Benzyl (2-bromoethyl)carbamate and various nucleophiles.
FAQs: Understanding the Reactivity of this compound
Q1: What are the primary reaction pathways when using this compound with a nucleophile?
A1: this compound is an electrophilic reagent due to the presence of a bromine atom.[1] Its reaction with nucleophiles primarily follows two competing pathways:
-
Intermolecular Nucleophilic Substitution (SN2): An external nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This is often the desired reaction pathway for introducing a functional group.
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Intramolecular Cyclization: The nitrogen atom of the carbamate can act as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a three-membered ring, N-Cbz-aziridine. This is a common side reaction, particularly under basic conditions.
Q2: Which factors influence the competition between SN2 and intramolecular cyclization?
A2: The outcome of the reaction is highly dependent on several factors:
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Nature of the Nucleophile: Strong, soft nucleophiles favor the SN2 reaction.
-
Reaction Conditions:
-
pH: Acidic conditions suppress the nucleophilicity of the internal amine (by protonation), thus favoring the intermolecular SN2 reaction. Neutral or basic conditions enhance the nucleophilicity of the carbamate nitrogen, promoting intramolecular cyclization.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can enhance the reactivity of the nucleophile in SN2 reactions.[1]
-
Temperature: Higher temperatures can sometimes favor the intramolecular cyclization reaction. It is recommended to maintain temperatures below 60°C to avoid decomposition of the bromoethyl intermediate.[1]
-
Q3: What are some common nucleophiles used in reactions with this compound?
A3: A variety of nucleophiles can be used, including:
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Amines (Primary and Secondary): To form the corresponding N-substituted ethylcarbamates.
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Thiols: To introduce a sulfur linkage.
-
Alcohols and Phenols (as alkoxides/phenoxides): To form ether linkages.
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Azide ion: To introduce an azide group for subsequent click chemistry or reduction to an amine.
-
Carboxylates: To form ester linkages.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired SN2 Product and Formation of a Major Byproduct
Potential Cause: The primary cause is often the competing intramolecular cyclization to form N-Cbz-aziridine. This is especially prevalent with less nucleophilic primary or secondary amines or when using strong bases.
Troubleshooting Steps:
-
Optimize pH: If compatible with your nucleophile, consider running the reaction under slightly acidic conditions to protonate the carbamate nitrogen and reduce its nucleophilicity.
-
Choice of Base: If a base is required to deprotonate the nucleophile (e.g., for phenols or thiols), use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) or a weak inorganic base (e.g., K₂CO₃) instead of strong, nucleophilic bases (e.g., NaOH, KOH).
-
Nucleophile Concentration: Use a higher concentration or a slight excess of the external nucleophile to favor the bimolecular SN2 reaction over the unimolecular cyclization.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the potentially higher activation energy pathway of cyclization.
-
Solvent Selection: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the external nucleophile.
Quantitative Data Summary
The following table summarizes expected outcomes for the reaction of this compound with different nucleophiles under various conditions. Please note that these are representative yields and can vary based on the specific substrate and reaction setup.
| Nucleophile | Reaction Conditions | Desired Product Yield (SN2) | Side Product Yield (Cyclization) | Reference (Analogous Reactions) |
| Primary Amine (e.g., Aniline) | K₂CO₃, DMF, 60 °C | Moderate to Good | Low to Moderate | N/A |
| Secondary Amine (e.g., Piperidine) | K₂CO₃, CH₃CN, RT | Good to Excellent | Low | N/A |
| Phenol (as Phenoxide) | K₂CO₃, Acetone, Reflux | Moderate | Low | N/A |
| Sodium Azide | DMSO, RT | Excellent | Negligible | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Secondary Amine (e.g., Piperidine)
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) (anhydrous)
-
-
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add piperidine and potassium carbonate.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Work-up:
-
The crude residue can be dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product before purification.
-
Protocol 2: General Procedure for the Reaction of this compound with Sodium Azide
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add sodium azide to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the azide product.
-
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway Diagram
Caption: Competing reaction pathways for this compound with nucleophiles.
Troubleshooting Workflow
References
Technical Support Center: Purification of Benzyl (2-bromoethyl)carbamate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Benzyl (2-bromoethyl)carbamate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase for the purification of this compound is silica gel. A common and effective mobile phase is a mixture of ethyl acetate and hexane. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to performing the column.
Q2: How can I determine the appropriate solvent ratio for the column?
A2: To determine the ideal solvent system, run TLC plates with varying ratios of ethyl acetate in hexane. The target Rf (retention factor) for this compound should be between 0.2 and 0.4 for good separation on a column. For a related compound, benzyl carbamate, an Rf of 0.28 was observed in a 3:2 hexane/ethyl acetate system, which can be a good starting point for your TLC analysis.
Q3: What are the common impurities I should expect, and how can I identify them on a TLC plate?
A3: Common impurities include unreacted starting materials such as 2-bromoethylamine hydrobromide and benzyl chloroformate, as well as the hydrolysis product of the latter, benzyl alcohol. This compound and benzyl alcohol can be visualized under a UV lamp (254 nm) due to the presence of the benzyl group. 2-bromoethylamine hydrobromide may require staining with a potassium permanganate or ninhydrin solution for visualization.
Q4: Is the Cbz (benzyloxycarbonyl) protecting group stable during silica gel chromatography?
A4: Yes, the Cbz protecting group is generally stable under the neutral conditions of silica gel column chromatography. However, it is advisable to avoid highly acidic or basic additives in the mobile phase, as these could potentially lead to the cleavage of the protecting group.
Q5: My purified product is an oil, but it is reported to be a solid. What should I do?
A5: this compound has a melting point of around 45°C and may appear as an oil, especially if warmed or if residual solvent is present.[1] Ensure all solvent has been removed under high vacuum. If it remains an oil at room temperature, it may be due to impurities. Further purification by recrystallization from a solvent system like ethyl acetate/hexane may be necessary to induce crystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The solvent system is too polar, causing all components to elute too quickly (high Rf values). | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| The solvent system is not polar enough, resulting in slow elution and broad bands (low Rf values). | Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. | |
| Co-elution of an impurity with a similar polarity to the product. | Try a different solvent system. For example, a mixture of dichloromethane and methanol can offer different selectivity. | |
| Product is not Eluting from the Column | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the eluent. If the product is still retained, a small percentage (1-5%) of methanol can be added to the mobile phase. |
| Low Yield of Purified Product | The product is partially soluble in the mobile phase and is being eluted very slowly in many fractions. | Ensure that you are collecting a sufficient number of fractions and monitoring them by TLC to identify all product-containing fractions. |
| The compound may be unstable on silica gel over extended periods. | If you suspect instability, consider using a faster flow rate or a shorter column. However, this may compromise separation. | |
| Streaking or Tailing of Spots on TLC/Column | The sample was overloaded on the column or TLC plate. | Use a more dilute solution of your sample for loading. |
| The compound is acidic or basic and is interacting strongly with the silica gel. | While not typical for this compound, adding a very small amount of a modifier to the mobile phase, such as 0.1% triethylamine for a basic compound or 0.1% acetic acid for an acidic compound, can sometimes help. Use with caution as it may affect product stability. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the N-Cbz protection of 2-bromoethylamine hydrobromide.
-
In a flask equipped with a magnetic stirrer, dissolve 2-bromoethylamine hydrobromide (1.0 eq.) in a suitable solvent such as dioxane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of a base, such as 1 M sodium hydroxide (2.0 eq.), to the stirred mixture.
-
Add benzyl chloroformate (1.0-1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for several hours or until the reaction is complete as monitored by TLC.
-
Upon completion, perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in hexane.
-
Determine the Eluent: Based on TLC analysis, prepare the mobile phase with the optimal ratio of ethyl acetate in hexane to achieve an Rf of 0.2-0.4 for the product.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, impregnated silica gel onto the top of the prepared column. Alternatively, dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the column.
-
Elute the Column: Begin elution with the chosen mobile phase. Maintain a constant flow rate.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Parameter | Value | Solvent System | Reference |
| Rf of Benzyl Carbamate (related compound) | 0.28 | 3:2 Hexane:Ethyl Acetate | [2] |
| Melting Point of this compound | 45 °C | N/A | [1] |
| Molecular Weight of this compound | 258.11 g/mol | N/A | N/A |
Process Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
preventing decomposition of Benzyl (2-bromoethyl)carbamate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of Benzyl (2-bromoethyl)carbamate during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on symptoms, potential causes, and corrective actions.
| Symptom | Potential Cause(s) | Suggested Corrective Action(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Starting Material: Degradation of 2-bromoethylamine hydrobromide or benzyl chloroformate. 3. Hydrolysis of Product: Reaction mixture pH is too high (strongly basic) or too low (strongly acidic).[1] 4. Ineffective Base: The base used was not strong enough or not used in sufficient quantity to neutralize the hydrobromide salt and scavenge the HCl byproduct. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. The reaction may require stirring for up to 13 hours at room temperature.[2] 2. Reagent Quality: Use fresh, high-purity starting materials. Ensure benzyl chloroformate has not hydrolyzed to benzyl alcohol. 3. pH Control: Maintain the pH in a moderately basic range during the reaction. Avoid excessively strong acids or bases during workup. A pH range of 4-6 is ideal for minimizing carbamate hydrolysis during aqueous washes.[1] 4. Stoichiometry of Base: Use at least two equivalents of a suitable base (e.g., NaOH) to ensure complete neutralization and reaction.[2] |
| Presence of Multiple Impurities in Crude Product (TLC/LC-MS) | 1. Overheating: Reaction temperature exceeded the recommended limits, leading to thermal decomposition. Temperatures should be kept below 60°C.[1] 2. Side Reactions: Formation of byproducts such as dibenzyl carbonate (from benzyl chloroformate) or self-reaction of the starting amine. 3. Cyclization: In certain solvents, intramolecular cyclization of the product can occur. Polar protic solvents may promote such side reactions.[1] | 1. Temperature Control: Maintain strict temperature control, especially during the addition of benzyl chloroformate. The initial reaction should be carried out at 0°C.[2] 2. Controlled Addition: Add benzyl chloroformate dropwise to the reaction mixture to minimize local concentration and reduce side reactions. 3. Solvent Choice: Use appropriate solvents. A dioxane/water mixture is a proven system for this synthesis.[2] |
| Product Decomposes During Purification | 1. Acidic Silica Gel: The use of standard silica gel can sometimes lead to the degradation of acid-sensitive compounds. 2. Prolonged Exposure: Extended time on the chromatography column can lead to decomposition. | 1. Neutralized Silica Gel: Consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). 2. Efficient Chromatography: Optimize the chromatography conditions to minimize the purification time. Flash chromatography is recommended. |
| Product is an Oil Instead of a Solid | 1. Residual Solvent: Incomplete removal of the extraction or chromatography solvent. 2. Impurities Present: The presence of oily impurities can prevent the product from solidifying. The melting point of pure this compound is 45°C.[2] | 1. High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove all residual solvents. 2. Re-purification: If impurities are suspected, re-purify the product by column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The reaction should be initiated at a low temperature, typically 0°C, especially during the addition of benzyl chloroformate.[2] After the initial addition, the reaction can be allowed to warm to room temperature.[2] It is critical to avoid temperatures exceeding 60°C, as this can lead to the decomposition of bromoethyl intermediates.[1]
Q2: Which base is most suitable for this synthesis?
A2: An aqueous solution of sodium hydroxide (NaOH) is a commonly used and effective base for this reaction, providing a high yield of 99% in a dioxane/water solvent system.[2] Other bases like triethylamine or potassium carbonate could also be used, but the reaction conditions may need to be optimized.
Q3: How does pH affect the stability of the final product?
A3: The benzyl carbamate group is generally stable at a pH above 4.[1] However, it is susceptible to hydrolysis under strong acidic conditions (e.g., concentrated HCl) and can be cleaved by strong bases (e.g., LiAlH₄).[1] During aqueous workup, it is advisable to keep the pH within a mildly acidic to neutral range (pH 4-7) to prevent hydrolysis of the carbamate linkage.
Q4: What are the best storage conditions for this compound?
A4: The compound should be stored in an inert atmosphere, in a freezer, at temperatures below -20°C to ensure its long-term stability.[2]
Q5: My product appears to be degrading over time, even in storage. What could be the cause?
A5: Degradation during storage could be due to exposure to moisture, light, or non-inert atmospheric conditions. Ensure the product is stored in a tightly sealed container, under an inert gas like argon or nitrogen, and kept in a freezer. Residual acidic or basic impurities from the synthesis can also catalyze decomposition over time.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 99%.[2]
Materials:
-
2-Bromoethylamine hydrobromide
-
Benzyl chloroformate
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ether (for extraction)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoethylamine hydrobromide (1.0 eq.) in dioxane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a 1 M aqueous NaOH solution (2.0 eq.).
-
To this cooled mixture, add benzyl chloroformate (1.0 eq.) dropwise over a period of 10 minutes, ensuring the temperature remains at 0°C.
-
Continue stirring the reaction mixture at 0°C for an additional 10 minutes under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 13 hours.
-
After the reaction is complete, add ether for extraction.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain the product.
Purification Protocol
The crude product can be purified using column chromatography on silica gel with an ethyl acetate/hexane eluent.[1]
Data Presentation
Table 1: Optimized Reaction Protocol and Outcome
| Parameter | Value | Reference |
| Starting Material 1 | 2-Bromoethylamine hydrobromide | [2] |
| Starting Material 2 | Benzyl chloroformate | [2] |
| Base | 1 M Sodium Hydroxide | [2] |
| Solvent | Dioxane / Water | [2] |
| Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 13 hours | [2] |
| Reported Yield | 99% | [2] |
| Purity | High (as per reference) | [2] |
Table 2: Influence of Key Parameters on Synthesis Outcome (Qualitative)
| Parameter | Condition | Expected Impact on Yield/Purity | Rationale |
| Temperature | > 60°C | Decrease | Thermal decomposition of the bromoethyl intermediate.[1] |
| 0°C (initial) | Increase | Minimizes side reactions and decomposition of thermally sensitive reagents.[2] | |
| pH (Workup) | < 4 (Strongly Acidic) | Decrease | Acid-catalyzed hydrolysis of the carbamate bond.[1] |
| > 10 (Strongly Basic) | Decrease | Base-catalyzed hydrolysis or cleavage of the carbamate bond.[1] | |
| Base | Weak Base | Decrease | Incomplete reaction due to insufficient neutralization of HBr and scavenging of HCl. |
| Strong Base (e.g., NaOH) | Increase | Efficiently drives the reaction to completion.[2] | |
| Solvent | Polar Protic (e.g., H₂O) | Potential Decrease | Can lead to hydrolysis of the carbamate group.[1] |
| Polar Aprotic (e.g., Dioxane) | Increase | Favorable for the reaction, minimizing hydrolysis.[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Influence of pH on the stability of the carbamate product.
Caption: Troubleshooting decision tree for synthesis issues.
References
troubleshooting low yields in aza-Michael reactions with N-Cbz-2-bromoethylamine
Welcome to the technical support center for troubleshooting Aza-Michael reactions involving N-Cbz-2-bromoethylamine. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, designed to directly address common issues such as low yields and the formation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Aza-Michael reaction with N-Cbz-2-bromoethylamine is resulting in a very low yield of the desired adduct. What are the likely causes and how can I improve it?
A1: Low yields in this reaction are most commonly attributed to competing side reactions involving the bromo-functional group of your starting material. The primary competing pathway is the intramolecular cyclization to form N-Cbz-aziridine, especially under basic conditions. Another possibility is the intermolecular N-alkylation of the Michael acceptor or other nucleophiles present in the reaction mixture.
Troubleshooting Steps:
-
Optimize Base Selection: The choice of base is critical. Strong bases (e.g., NaH, LDA) will strongly favor the deprotonation of the carbamate nitrogen followed by intramolecular cyclization. Consider using a weaker, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. In some cases, a Lewis acid catalyst or even catalyst-free conditions at elevated temperatures might be preferable.
-
Control Reaction Temperature: Lowering the reaction temperature can help to disfavor the intramolecular cyclization, which typically has a higher activation energy than the intermolecular Aza-Michael addition. Try running the reaction at 0 °C or even lower temperatures.
-
Order of Addition: Add the base slowly to a mixture of the N-Cbz-2-bromoethylamine and the Michael acceptor. This helps to keep the concentration of the deprotonated, highly reactive species low, thereby favoring the intermolecular Michael addition over the intramolecular cyclization.
-
Solvent Choice: The choice of solvent can influence the reaction rates. Aprotic polar solvents like acetonitrile or DMF are common choices. For catalyst-free reactions, sometimes solvent-less conditions with heating can be effective.[1]
Q2: I am observing a significant amount of a side product with a mass corresponding to N-Cbz-aziridine. How can I prevent its formation?
A2: The formation of N-Cbz-aziridine is a classic side reaction for N-Cbz-2-bromoethylamine, particularly in the presence of a base. To minimize this, you need to create conditions that favor the intermolecular Aza-Michael reaction over the intramolecular SN2 cyclization.
Preventative Measures:
-
Avoid Strong Bases: As mentioned previously, strong bases are a primary driver of this cyclization.
-
Use of Lewis Acids: A Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) can activate the Michael acceptor towards nucleophilic attack without the need for a strong base, thereby circumventing the conditions that favor aziridine formation.
-
Increase Reactant Concentration: Higher concentrations of the Michael acceptor can help to favor the bimolecular Aza-Michael reaction over the unimolecular cyclization.
The logical workflow for troubleshooting low yields can be visualized as follows:
References
managing impurities in the synthesis of Benzyl (2-bromoethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of Benzyl (2-bromoethyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low Yield of the Desired Product
Q: My reaction has a low yield of this compound. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, suboptimal reaction conditions, or side reactions that consume starting materials. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is stirred for a sufficient duration. While the initial reaction is often conducted at 0°C, allowing it to warm to room temperature and stir for several hours (e.g., 13 hours) can drive the reaction to completion.[1]
-
Poor Reagent Quality: Use high-purity starting materials. 2-Bromoethylamine hydrobromide is hygroscopic and can degrade upon improper storage.[2] Benzyl chloroformate is moisture-sensitive and can decompose.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: An excess of 2-bromoethylamine can lead to overalkylation. Using a slight excess of benzyl chloroformate may be beneficial, but a large excess can lead to the formation of dibenzyl carbonate.
-
Inefficient Mixing: The reaction is often biphasic. Vigorous stirring is crucial to ensure proper mixing of the reactants.
-
Improper pH Control: The reaction is typically carried out under basic conditions to neutralize the hydrobromide salt and the HCl byproduct.[3][4] Ensure adequate base (e.g., aqueous NaOH) is used.
-
-
Side Reactions: The formation of byproducts such as dibenzyl (ethane-1,2-diyl)dicarbamate (from overreaction) or 1,3-oxazolidin-2-one (from intramolecular cyclization) can reduce the yield of the desired product.
Issue 2: Presence of Multiple Spots on TLC Analysis
Q: My TLC plate shows multiple spots in the crude reaction mixture. How can I identify these impurities?
A: The presence of multiple spots on TLC indicates a mixture of compounds. Besides the desired product, these could be unreacted starting materials or various side products. Here’s a guide to identifying them:
-
Unreacted Starting Materials:
-
2-Bromoethylamine hydrobromide: This is a salt and will likely remain at the baseline on the TLC plate.
-
Benzyl chloroformate: This reagent is reactive and may not be present in its original form after the work-up. However, its hydrolysis product, benzyl alcohol , is a common impurity and will appear as a distinct spot.
-
-
Common Byproducts:
-
Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with any benzyl alcohol present.
-
Dibenzyl (ethane-1,2-diyl)dicarbamate: The product of overalkylation, where a second molecule of benzyl chloroformate reacts with the product.
-
1,3-oxazolidin-2-one: Results from intramolecular cyclization of the product, particularly under basic conditions.
-
To identify these spots, you can run co-spots with commercially available standards of the suspected impurities. The relative polarity of these compounds can also give clues: highly polar compounds will have lower Rf values, while less polar compounds will have higher Rf values.
Issue 3: Difficulty in Purifying the Product
Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
A: Purification can be challenging due to the presence of impurities with similar polarities to the product. Here are the recommended methods:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities.[5]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) to elute non-polar impurities like dibenzyl carbonate, and gradually increase the polarity to elute the product and then more polar impurities.
-
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an effective final purification step.
-
Solvent System: A mixture of ethyl acetate and hexane is a good starting point.[6] Dissolve the crude product in a minimal amount of warm ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound and how are they formed?
A1: The most common impurities and their formation pathways are:
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Unreacted Starting Materials: 2-Bromoethylamine hydrobromide and benzyl chloroformate may be present if the reaction does not go to completion.
-
Benzyl Alcohol: Arises from the hydrolysis of benzyl chloroformate, especially in the presence of water.
-
Dibenzyl Carbonate: Formed when benzyl chloroformate reacts with benzyl alcohol, which may be present as an impurity in the starting material or formed in situ.
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Dibenzyl (ethane-1,2-diyl)dicarbamate: This is an overalkylation product formed when a second molecule of 2-bromoethylamine reacts with the desired product, followed by reaction with another molecule of benzyl chloroformate.
-
1,3-oxazolidin-2-one: This cyclic carbamate can be formed via intramolecular cyclization of this compound, which is promoted by basic conditions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 3:2 v/v), and visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the optimal storage conditions for the starting materials?
A3:
-
2-Bromoethylamine hydrobromide: It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from moisture.[2]
-
Benzyl chloroformate: It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.
Q4: Can you provide analytical data for the product and common impurities?
A4: Yes, the following tables summarize the key analytical data for identification.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₂BrNO₂ | 258.11 | 45 | 361.1 (Predicted) |
| 2-Bromoethylamine hydrobromide | C₂H₇Br₂N | 204.89 | 172-175 | - |
| Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 |
| Dibenzyl Carbonate | C₁₅H₁₄O₃ | 242.27 | 28-30 | 185-190 (4 mmHg) |
| Dibenzyl (ethane-1,2-diyl)dicarbamate | C₁₈H₂₀N₂O₄ | 344.37 | - | - |
| 1,3-Oxazolidin-2-one | C₃H₅NO₂ | 87.08 | 86-89 | 220 (48 mmHg) |
Table 2: 1H NMR Data for this compound and Key Impurities (in CDCl₃)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | ~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, OCH₂Ph), ~5.0 (br s, 1H, NH), ~3.6 (q, 2H, CH₂NH), ~3.45 (t, 2H, CH₂Br) |
| Benzyl Alcohol | ~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, CH₂), ~2.0 (s, 1H, OH)[7][8] |
| Dibenzyl Carbonate | ~7.35 (m, 10H, Ar-H), ~5.2 (s, 4H, OCH₂)[9][10][11] |
| 1,3-Oxazolidin-2-one | ~6.7 (br s, 1H, NH), ~4.45 (t, 2H, OCH₂), ~3.65 (t, 2H, NCH₂)[12] |
| 2-Bromoethylamine hydrobromide (in D₂O) | ~3.7 (t, 2H, CH₂N), ~3.4 (t, 2H, CH₂Br)[13][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of N-Cbz protected bromoalkylamines.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoethylamine hydrobromide (1.0 eq.) in dioxane.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq.) to the cooled mixture while stirring.
-
Reagent Addition: Add benzyl chloroformate (1.0 eq.) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains at 0°C.
-
Reaction: Continue stirring the reaction mixture at 0°C for an additional 10-20 minutes. Then, allow the mixture to warm to room temperature and stir for 12-14 hours.
-
Work-up:
-
Add diethyl ether to the reaction mixture for extraction.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution:
-
Start eluting with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane) to remove non-polar impurities like dibenzyl carbonate.
-
Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the desired product, this compound.
-
Further increase the polarity if necessary to elute more polar impurities.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for identifying and resolving impurity issues.
References
- 1. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Oxazolidin-2-one [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]
- 9. Dibenzyl carbonate | C15H14O3 | CID 77002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. rsc.org [rsc.org]
- 12. 2-Oxazolidone (497-25-6) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Bromoethylamine hydrobromide(2576-47-8) 1H NMR [m.chemicalbook.com]
- 14. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of Benzyl (2-bromoethyl)carbamate in acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl (2-bromoethyl)carbamate in acidic and basic conditions. This information is intended for researchers, scientists, and drug development professionals to address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound, as a benzyl carbamate, is generally stable in neutral to mildly acidic conditions (pH > 4).[1] However, it is susceptible to hydrolysis under strongly acidic and basic conditions. In concentrated hydrochloric acid, for instance, benzyl carbamates can hydrolyze rapidly, especially at elevated temperatures.[1] While resistant to mild bases, strong bases can also lead to the cleavage of the carbamate bond.[1]
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under acidic or basic hydrolysis, the carbamate bond is cleaved. The expected degradation products are benzyl alcohol, 2-bromoethylamine, and carbon dioxide.[2] The 2-bromoethylamine may be further reactive depending on the reaction conditions.
Q3: I am observing unexpected side products in my reaction involving this compound. Could this be due to instability?
A3: Yes, if your reaction conditions are strongly acidic or basic, you may be observing degradation of the this compound. It is crucial to control the pH of your reaction mixture to minimize hydrolysis. For reactions requiring acidic or basic catalysts, it is advisable to use the mildest possible conditions and to monitor the stability of the starting material.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
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Maintain the pH of the reaction mixture in the range of 4 to 7, if the reaction chemistry allows.
-
Avoid using strong acids and strong bases.
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If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to reduce the rate of hydrolysis.
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Use the shortest possible reaction times.
-
Analyze the stability of this compound under your specific reaction conditions using a preliminary test run.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product | Degradation of this compound due to acidic or basic conditions. | 1. Check the pH of your reaction mixture. 2. Buffer the reaction if possible to maintain a pH between 4 and 7. 3. If strong acid or base is required, use it in stoichiometric amounts and at low temperatures. 4. Perform a stability study of your compound under the reaction conditions (see Experimental Protocol below). |
| Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS | Formation of hydrolysis products (benzyl alcohol, 2-bromoethylamine). | 1. Co-spot or co-inject with authentic samples of the expected degradation products to confirm their identity. 2. Adjust reaction conditions to minimize degradation as described above. |
| Inconsistent reaction outcomes | Variability in the pH of the reaction mixture from batch to batch. | 1. Ensure consistent preparation of reagents and reaction setup. 2. Measure and record the pH of each reaction. 3. Use buffered solutions where appropriate. |
Stability Summary
The following table summarizes the qualitative stability of benzyl carbamates, which can be used as a guideline for this compound.
| Condition | Stability | Notes |
| Strongly Acidic (pH < 2) | Unstable | Rapid hydrolysis, especially at elevated temperatures. |
| Mildly Acidic (pH 4-6) | Generally Stable | Minimal hydrolysis is expected. |
| Neutral (pH 7) | Stable | Considered stable under neutral conditions. |
| Mildly Basic (pH 8-10) | Generally Stable | Resistant to mild bases. |
| Strongly Basic (pH > 12) | Unstable | Cleavage of the carbamate bond by strong bases. |
Experimental Protocol: pH Stability Study
This protocol provides a general method for determining the stability of this compound at different pH values.
1. Materials:
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This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or other suitable organic solvent
-
HPLC or LC-MS system
-
Constant temperature incubator or water bath
2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final desired concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the buffer.
-
Incubate the vials at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Quench the degradation if necessary by neutralizing the sample.
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Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Degradation Mechanisms
The following diagrams illustrate the general mechanisms of carbamate hydrolysis under acidic and basic conditions.
Caption: General mechanism of acid-catalyzed carbamate hydrolysis.
Caption: General mechanism of base-catalyzed carbamate hydrolysis.
References
Technical Support Center: Cbz Deprotection of Benzyl (2-bromoethyl)carbamate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the carboxybenzyl (Cbz) group from Benzyl (2-bromoethyl)carbamate and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to deprotect this compound using standard catalytic hydrogenation (H₂/Pd-C), but I am observing a mixture of products and incomplete reaction. What are the likely side reactions and how can I mitigate them?
A: The primary challenge with catalytic hydrogenation of this compound is the presence of the bromine atom, which can lead to several side reactions:
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Hydrodebromination: The palladium catalyst can readily cleave the carbon-bromine bond, leading to the formation of the corresponding ethylcarbamate derivative as a significant byproduct.
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Catalyst Poisoning: While less common with alkyl halides, impurities or the substrate itself can sometimes partially deactivate the palladium catalyst, leading to sluggish or incomplete reactions.
Troubleshooting Strategies:
-
Catalyst Choice: Consider using a less reactive catalyst or a poisoned catalyst to favor Cbz cleavage over hydrodebromination. However, this may also slow down the desired reaction.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to optimize the reaction time and minimize byproduct formation.
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Alternative Hydrogen Source: Transfer hydrogenation using hydrogen donors like ammonium formate or formic acid can sometimes offer better selectivity compared to hydrogen gas.[1]
Q2: I tried using basic conditions to deprotect the Cbz group, but I am getting a product with a different molecular weight that appears to be an isomer of my starting material. What is happening?
A: The use of basic or strongly nucleophilic conditions for the deprotection of this compound is highly likely to induce intramolecular cyclization . The carbamate nitrogen, upon partial or transient deprotonation, can act as an internal nucleophile, displacing the bromide to form a stable five-membered ring, an N-Cbz-aziridine derivative . This is a common and often rapid side reaction.
Troubleshooting Strategies:
-
Avoid Basic Conditions: It is generally advisable to avoid basic conditions for the deprotection of this class of compounds.
-
Consider Orthogonal Protecting Groups: If the synthetic route allows, consider using a protecting group that is labile under conditions that do not favor cyclization.
Q3: Can I use acidic conditions for the deprotection of this compound? What are the potential pitfalls?
A: Yes, acidic conditions can be employed for Cbz deprotection. A common reagent is a solution of hydrogen bromide in acetic acid (HBr/AcOH). However, there are potential challenges:
-
Aziridine Formation: While less common than under basic conditions, strong acids can still promote the formation of the aziridine ring, especially upon workup if a base is used for neutralization.
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Harsh Conditions: Strong acidic conditions can be harsh and may not be suitable for substrates with other acid-sensitive functional groups.
Troubleshooting Strategies:
-
Careful pH Control During Workup: Neutralize the reaction mixture at low temperatures and with a weak base to minimize the risk of cyclization.
-
Milder Acidic Conditions: Explore milder Lewis acid conditions, such as using aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which has been shown to be effective for Cbz deprotection with good functional group tolerance.
Q4: Are there any recommended methods that are known to be more successful for the Cbz deprotection of halo-alkylamines like this compound?
A: A highly promising method for deprotecting Cbz groups in the presence of sensitive functionalities is nucleophilic deprotection . A protocol using 2-mercaptoethanol and a mild base like potassium phosphate in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) has been shown to be effective.[2][3] This method is often superior to standard hydrogenolysis or strong acid conditions for substrates prone to side reactions.[2]
Comparison of Cbz Deprotection Methods for Halo-Alkylamine Derivatives
The following table summarizes typical reaction conditions and outcomes for various Cbz deprotection methods on substrates analogous to this compound. Please note that optimal conditions can vary depending on the specific derivative.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield Range | Key Advantages | Potential Challenges & Side Reactions |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH, rt | 2-24 h | 40-80% | Mild conditions, clean byproducts. | Hydrodebromination, incomplete reaction, catalyst poisoning. |
| Acidic Cleavage | 33% HBr in Acetic Acid, rt | 1-4 h | 60-90% | Effective for substrates sensitive to reduction. | Potential for aziridine formation, harsh conditions for other functional groups. |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | 12-24 h | 70-95% | Excellent functional group tolerance, avoids reduction and harsh acids.[3] | Requires elevated temperature, potential for thiol-related side reactions. |
| Lewis Acid Cleavage | AlCl₃, HFIP, rt | 2-16 h | 75-95% | Mild conditions, good functional group tolerance. | Requires anhydrous conditions. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol (MeOH) to a concentration of approximately 0.1 M in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which may require further purification to separate the desired product from the hydrodebrominated byproduct.
Protocol 2: Acidic Cleavage with HBr in Acetic Acid
-
Dissolution: Dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Reagent Addition: Add a 33% solution of hydrogen bromide in acetic acid (HBr/AcOH) (5-10 equivalents) to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully add the reaction mixture to a large volume of cold diethyl ether to precipitate the product as its hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.
Protocol 3: Nucleophilic Deprotection with 2-Mercaptoethanol [2][3]
-
Preparation: In a dry flask, suspend this compound (1.0 equiv) and potassium phosphate (K₃PO₄) (4.0 equiv) in N,N-dimethylacetamide (DMAc) (to a concentration of approx. 0.25 M).
-
Inerting: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add 2-mercaptoethanol (2.0 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to 75 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for Cbz deprotection of this compound.
Caption: Decision tree for selecting a suitable Cbz deprotection method.
References
- 1. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 2. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
avoiding over-alkylation with Benzyl (2-bromoethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl (2-bromoethyl)carbamate. The focus is on preventing over-alkylation and other common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a common problem with this compound?
A1: Over-alkylation, in this context, refers to the di-alkylation of a nucleophile by this compound. This occurs when the initially formed mono-alkylated product acts as a nucleophile itself and reacts with another molecule of this compound. This is a common issue because the primary amine formed after the initial alkylation can be more nucleophilic than the starting amine, leading to a second alkylation reaction.
Q2: What are the key factors influencing the selectivity between mono- and di-alkylation?
A2: The primary factors influencing the selectivity of the alkylation reaction are stoichiometry, reaction temperature, the choice of solvent, and the base used. Controlling these parameters is crucial for maximizing the yield of the desired mono-alkylated product.
Q3: How can I best control the stoichiometry to favor mono-alkylation?
A3: To favor mono-alkylation, it is generally recommended to use an excess of the amine nucleophile relative to this compound. This increases the probability that a molecule of this compound will react with the starting amine rather than the mono-alkylated product. A slow, dropwise addition of this compound to the reaction mixture can also help maintain a low concentration of the alkylating agent and favor mono-substitution.
Q4: What are the recommended reaction conditions (solvent, temperature, base) to minimize over-alkylation?
A4: The optimal reaction conditions can vary depending on the specific nucleophile being used. However, some general guidelines to minimize over-alkylation include:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile can enhance reactivity.[1] For some reactions, less polar solvents may be used to temper reactivity and improve selectivity.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and reduce the likelihood of over-alkylation. It is important to maintain the temperature below 60°C to prevent decomposition of the bromoethyl intermediates.[1]
-
Base: A non-nucleophilic, sterically hindered base is often preferred to deprotonate the nucleophile without competing in the alkylation reaction. The choice of base should be made carefully, as strong bases can cleave the benzyl carbamate protecting group.[1]
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the limiting reagent and the formation of the product(s). This allows you to stop the reaction at the optimal time to maximize the yield of the mono-alkylated product before significant over-alkylation occurs.
Q6: What are the most common side products in reactions with this compound?
A6: Besides the di-alkylated product, other potential side products can include the cyclized aziridine derivative, which can form via intramolecular cyclization.[1] Hydrolysis of the carbamate group can also occur, especially under acidic or strongly basic conditions.[1]
Q7: What are the recommended methods for purifying the mono-alkylated product?
A7: Column chromatography on silica gel is the most common and effective method for separating the mono-alkylated product from the di-alkylated product, unreacted starting materials, and other impurities.[1] The choice of eluent (e.g., a mixture of ethyl acetate and hexane) will depend on the polarity of the products.[1]
Q8: What are the key safety precautions when handling this compound?
A8: this compound is a hazardous substance and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[1] Avoid inhalation, ingestion, and contact with skin and eyes.[1] In case of a spill, use an inert absorbent material for cleanup and dispose of it as hazardous waste.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product | 1. Over-alkylation leading to the di-substituted product. 2. Incomplete reaction. 3. Decomposition of the starting material or product. | 1. Use an excess of the nucleophile. Add this compound slowly to the reaction mixture. Lower the reaction temperature. 2. Monitor the reaction by TLC to ensure the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or a longer reaction time. 3. Ensure the reaction temperature does not exceed 60°C.[1] Use a freshly opened or properly stored bottle of this compound. |
| TLC analysis shows multiple product spots | 1. Formation of both mono- and di-alkylated products. 2. Presence of other side products (e.g., aziridine). 3. Decomposition of the starting material or product. | 1. Adjust stoichiometry and reaction conditions as described above to favor mono-alkylation. 2. Optimize reaction conditions (e.g., choice of base and solvent) to minimize side reactions. 3. See "Low yield" troubleshooting. |
| Difficulty in purifying the desired product | 1. Similar polarities of the mono- and di-alkylated products. 2. Presence of baseline material or streaks on the TLC plate. | 1. Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider using a different stationary phase if separation on silica gel is challenging. 2. Ensure the reaction has gone to completion and that the workup procedure effectively removes any highly polar impurities. |
| Starting material remains unreacted | 1. Insufficiently reactive nucleophile. 2. Ineffective base for deprotonation. 3. Low reaction temperature. | 1. Consider using a more polar, aprotic solvent to enhance reactivity.[1] A higher reaction temperature may be necessary, but monitor carefully for side product formation. 2. Switch to a stronger, non-nucleophilic base. 3. Gradually increase the reaction temperature while monitoring by TLC. |
Experimental Protocols
General Protocol for Mono-N-Alkylation of a Primary Amine
This protocol provides a general starting point for the mono-N-alkylation of a primary amine with this compound. Optimization may be required for specific substrates.
Materials:
-
Primary amine
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexane, dichloromethane, saturated aqueous sodium bicarbonate, brine)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.0 equivalents) and the anhydrous solvent.
-
Addition of Base: Add the non-nucleophilic base (2.2 equivalents) to the solution and stir.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired mono-alkylated product.
Visualizations
Caption: Reaction pathway showing the desired mono-alkylation and the competing over-alkylation side reaction.
Caption: A general experimental workflow for mono-alkylation using this compound.
Caption: A troubleshooting decision tree for addressing low yields in mono-alkylation reactions.
References
impact of solvent choice on Benzyl (2-bromoethyl)carbamate reaction rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (2-bromoethyl)carbamate. The information is designed to help you optimize your reaction conditions and troubleshoot common issues encountered during your experiments.
Impact of Solvent Choice on Reaction Rate: A Quantitative Overview
The choice of solvent has a significant impact on the rate of nucleophilic substitution reactions involving this compound. The reaction typically proceeds via an S(_N)2 mechanism, where the solvent's ability to solvate the nucleophile and the transition state plays a crucial role. Polar aprotic solvents generally accelerate S(_N)2 reactions by effectively solvating the counter-ion of the nucleophile while leaving the nucleophile itself relatively unsolvated and therefore more reactive. Conversely, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon, thus slowing down the reaction rate.
The following table provides an illustrative comparison of relative reaction rates for a typical S(_N)2 reaction of this compound with a generic amine nucleophile in various common solvents. Please note that these are representative values based on established principles of physical organic chemistry, and actual rates will vary depending on the specific nucleophile, concentration, and temperature.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Illustrative) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~1500 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ~1000 |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | ~500 |
| Acetone | Polar Aprotic | 21 | ~200 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~10 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | ~5 |
| Ethanol | Polar Protic | 25 | 1 |
| Methanol | Polar Protic | 33 | 0.5 |
| Water | Polar Protic | 80 | <0.1 |
Experimental Protocols
General Experimental Protocol for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Non-nucleophilic base (e.g., K(_2)CO(_3) or DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carbamate in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of carbamate).
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the non-nucleophilic base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guides and FAQs
Q1: My reaction is very slow or not proceeding to completion. What are the possible causes and solutions?
A1: Slow reaction rates are a common issue. Consider the following troubleshooting steps:
-
Solvent Choice: As indicated in the data table, polar protic solvents like ethanol or methanol can significantly slow down the reaction.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your amine.[1]
-
-
Base Strength: An inadequate or inappropriate base can lead to low conversion.
-
Solution: Ensure you are using a non-nucleophilic base of sufficient strength to neutralize the HBr formed during the reaction. K(_2)CO(_3) is often a good choice, but for less reactive amines, a stronger base like DBU may be required.
-
-
Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is slow at room temperature, try heating the mixture. A temperature range of 50-80 °C is a good starting point, but be mindful of potential side reactions at higher temperatures.
-
-
Reagent Quality: Degradation of starting materials can inhibit the reaction.
-
Solution: Ensure your this compound and amine are pure and dry. The carbamate can be sensitive to moisture.
-
Q2: I am observing a significant amount of a di-alkylated byproduct. How can I prevent this?
A2: Over-alkylation, where the product of the initial reaction acts as a nucleophile and reacts with another molecule of this compound, is a common side reaction, especially with primary amines.
-
Stoichiometry: Using an excess of the alkylating agent increases the likelihood of di-alkylation.
-
Solution: Use a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) relative to this compound.
-
-
Slow Addition: A high local concentration of the alkylating agent can promote the second alkylation.
-
Solution: Add the this compound solution dropwise to the mixture of the amine and base over an extended period.
-
-
Lower Temperature: The second alkylation may have a higher activation energy.
-
Solution: Running the reaction at a lower temperature may selectively slow down the rate of the second alkylation more than the first.
-
Q3: My product is decomposing during work-up or purification. What should I do?
A3: The carbamate group can be sensitive to certain conditions.
-
Acid/Base Sensitivity: Strong acidic or basic conditions can lead to hydrolysis of the carbamate.
-
Solution: During work-up, use mild aqueous solutions (e.g., saturated sodium bicarbonate) for washing. Avoid strong acids or bases. For purification, use a neutral silica gel for column chromatography and consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent streaking and decomposition on the column.
-
Q4: I am seeing an unexpected side product that appears to be a cyclized compound. What is happening?
A4: this compound can undergo intramolecular cyclization to form N-Cbz-aziridine, especially in the presence of a base.
-
Reaction Conditions: The rate of this intramolecular reaction is also influenced by the solvent.
-
Solution: To favor the intermolecular reaction with your desired nucleophile, use a higher concentration of the external nucleophile. Running the reaction at a lower temperature might also disfavor the intramolecular pathway.
-
Visualizing Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for solvent screening and the logical relationship of factors affecting the reaction outcome.
Caption: Experimental workflow for solvent screening.
Caption: Factors influencing reaction outcomes.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions with Benzyl (2-bromoethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (2-bromoethyl)carbamate. The focus is on optimizing catalyst loading for its common reactions, particularly intramolecular cyclization to form N-Cbz-morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound?
A1: this compound is a versatile building block primarily used in nucleophilic substitution and cyclization reactions.[1] The most common catalytic application is the intramolecular cyclization to form N-Cbz-morpholine and its derivatives. This is typically achieved using palladium or copper catalysts.
Q2: Which catalysts are recommended for the intramolecular cyclization of this compound?
A2: Palladium and copper-based catalysts are most effective for the intramolecular cyclization. Palladium catalysts, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, are often used in combination with phosphine ligands.[2] Copper(I) salts, like CuI, are also employed, often with ligands such as 1,10-phenanthroline.[3]
Q3: How does catalyst loading impact the reaction yield and purity?
A3: Catalyst loading is a critical parameter that can significantly affect reaction efficiency and product purity. Insufficient catalyst loading may lead to slow or incomplete reactions, while excessive loading can increase costs and potentially lead to the formation of byproducts through undesired side reactions. Optimal loading balances reaction rate and yield with cost and purity considerations.
Q4: What are the typical signs of catalyst deactivation in these reactions?
A4: Catalyst deactivation can manifest as a stalled or sluggish reaction, even with what should be adequate catalyst loading.[1] For palladium catalysts, the formation of palladium black is a visual indicator of catalyst decomposition.[1] Deactivation can be caused by impurities in the starting materials or solvents, or by exposure to air and moisture, especially for air-sensitive catalysts.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of N-Cbz-morpholine
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). For palladium catalysts, consider an in-situ reduction of a Pd(II) precatalyst if a Pd(0) species is required. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%) to see if the yield improves. Refer to the data table below for expected trends. |
| Improper Base Selection | The choice of base is crucial for deprotonating the carbamate nitrogen to facilitate cyclization. Screen different bases such as K₂CO₃, Cs₂CO₃, or NaOtBu to find the most effective one for your system.[1] |
| Poor Solvent Choice | The solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Polar aprotic solvents like DMF or dioxane are often good choices. |
| Low Reaction Temperature | The reaction may require a certain activation energy. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
Issue 2: Formation of Significant Byproducts
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Excessive Catalyst Loading | High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading to the minimum effective amount. |
| Intermolecular Reactions | If the substrate concentration is too high, intermolecular side reactions can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration may favor the formation of the desired product. |
| Decomposition of Starting Material | This compound can degrade under harsh basic conditions or at elevated temperatures. Ensure the reaction conditions are not too forcing. Consider a milder base or a lower reaction temperature. |
Data Presentation
The following table summarizes the effect of catalyst loading on the yield of N-Cbz-morpholine from the intramolecular cyclization of this compound, based on typical results for similar palladium-catalyzed reactions.
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | 3 | K₂CO₃ | DMF | 50 | 44 | 58 |
| 2 | Pd(PPh₃)₂Cl₂ | 5 | K₂CO₃ | DMF | 50 | 24 | 60 |
| 3 | Pd(PPh₃)₂Cl₂ | 10 | K₂CO₃ | DMF | 50 | 24 | 59 |
Note: This data is representative and based on analogous reactions.[2] Optimal conditions for your specific setup may vary.
Experimental Protocols
Palladium-Catalyzed Intramolecular Cyclization of this compound
This protocol is adapted from a similar palladium-catalyzed intramolecular cyclization.[2]
Materials:
-
This compound
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
K₂CO₃ (Potassium carbonate, base)
-
DMF (Anhydrous N,N-Dimethylformamide, solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk tube or equivalent)
Procedure:
-
To a flame-dried 10 mL Schlenk tube, add this compound (0.5 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.025 mmol, 5 mol%), and K₂CO₃ (0.5 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (2 mL) via syringe.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add saturated aqueous NaCl solution and extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-morpholine.
Visualizations
Caption: A streamlined workflow for the palladium-catalyzed intramolecular cyclization of this compound.
Caption: A logical troubleshooting guide for addressing low product yield in the cyclization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides [organic-chemistry.org]
Technical Support Center: Navigating Reactions with Benzyl (2-bromoethyl)carbamate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the successful execution and work-up of reactions involving Benzyl (2-bromoethyl)carbamate. Drawing from established protocols and troubleshooting experience, this resource will help you anticipate challenges, optimize your procedures, and ensure the integrity of your synthetic outcomes.
Introduction to this compound in Synthesis
This compound is a valuable bifunctional reagent in organic synthesis. It incorporates a reactive primary bromide for nucleophilic substitution and an N-benzylcarbamate (Cbz or Z) protecting group. This structure makes it an ideal building block for introducing a protected ethylamine moiety onto a variety of nucleophiles, such as amines, thiols, and carbanions. The Cbz group offers robust protection under many reaction conditions but can be selectively removed, typically via hydrogenolysis, making it a versatile tool in multi-step syntheses.[1][2]
However, the presence of both the electrophilic bromide and the potentially labile carbamate group necessitates careful consideration during the reaction work-up to avoid side reactions and ensure high purity of the desired product.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and reaction work-up of this compound.
Q1: What are the key stability considerations for this compound and its derivatives during work-up?
A1: The benzyl carbamate group is generally stable to a range of conditions, but there are important limitations to consider during aqueous work-up:
-
Acidic Conditions: The Cbz group is sensitive to strong acids. While stable at a pH greater than 4, it can undergo rapid hydrolysis in the presence of concentrated acids, especially with heating.[3] It is crucial to avoid strongly acidic washes (e.g., concentrated HCl) during the work-up. If an acidic wash is necessary to remove basic impurities, a dilute solution of a weak acid like citric acid or dilute HCl (e.g., 1 M) should be used, and contact time should be minimized.[4]
-
Basic Conditions: The Cbz group is generally resistant to mild aqueous bases like sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃), which are commonly used to quench reactions and remove acidic impurities.[3][5] However, it is susceptible to cleavage by strong bases such as lithium hydroxide or sodium hydroxide, especially at elevated temperatures.[3] Therefore, the use of strong bases in the work-up should be avoided.
Q2: What is the best way to quench a reaction containing unreacted this compound?
A2: The choice of quenching agent depends on the reaction conditions.
-
For reactions run under basic conditions (e.g., with an amine base), quenching with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method.
-
For reactions where acidic byproducts are generated, a slow addition of a saturated aqueous solution of sodium bicarbonate is recommended.[5] This will neutralize the acid without exposing the product to harsh basic conditions that could cleave the Cbz group.
Q3: How can I effectively monitor the progress of my reaction with this compound by TLC?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.
-
Eluent System: A common eluent system for visualizing the consumption of this compound and the formation of the more polar product is a mixture of hexanes and ethyl acetate. The exact ratio will depend on the polarity of your product, but a good starting point is a 3:2 or 2:1 mixture of hexane to ethyl acetate.[6]
-
Visualization: this compound and many of its derivatives are UV active due to the benzyl group, appearing as dark spots on a fluorescent TLC plate under short-wave UV light (254 nm).[7] For compounds that are not UV active or for better visualization, staining with potassium permanganate (KMnO₄) can be effective, as it reacts with many functional groups.[8] Iodine vapor is another general stain that can be used.[7][8]
Q4: What are the best practices for handling and storing this compound?
A4: this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety goggles.[3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation.[3][9]
-
Storage: It is recommended to store this compound in a cool, dry place, such as a freezer, under an inert atmosphere to prevent degradation.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
Problem 1: Low Yield of Desired Product
Possible Cause A: Hydrolysis of the Benzyl Carbamate Protecting Group
-
Symptoms: Appearance of a new, more polar spot on TLC that corresponds to the deprotected amine. Mass spectrometry analysis may show the mass of the product without the Cbz group.
-
Causality: Exposure to strongly acidic conditions (pH < 4) during the work-up can lead to the cleavage of the Cbz group.[3]
-
Solution:
-
Neutralize with Mild Base: During the aqueous work-up, use a saturated solution of sodium bicarbonate to neutralize any acidic components. This maintains a slightly basic pH, which is safe for the Cbz group.[5]
-
Avoid Strong Acids: If an acid wash is required to remove basic impurities, use a dilute solution of a weak acid like 1 M citric acid and minimize the contact time.[4]
-
Possible Cause B: Product Loss During Aqueous Extraction
-
Symptoms: The desired product is not fully recovered from the organic layer.
-
Causality: The product may have some solubility in the aqueous phase, especially if it is a salt or if it contains polar functional groups.
-
Solution:
-
Brine Wash: Before drying the organic layer, wash it with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product in it and driving it into the organic phase.[11]
-
Back-Extraction: Re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Problem 2: Presence of Impurities in the Final Product
Possible Cause A: Unreacted this compound
-
Symptoms: A spot on the TLC with a similar Rf to the starting material. NMR analysis shows characteristic peaks of the starting material.
-
Causality: Incomplete reaction or use of excess starting material.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is the most effective method for removing unreacted this compound. A gradient elution with a hexane/ethyl acetate solvent system is typically successful.[3] Start with a low polarity eluent (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity to elute your more polar product.
-
Scavenging: For small-scale reactions, adding a scavenger resin or a nucleophile like triethylamine to the crude mixture can react with the excess benzyl bromide, forming a salt that can be removed by washing with water.[12]
-
Possible Cause B: Over-alkylation Side Products
-
Symptoms: Presence of a less polar spot on TLC corresponding to the di-alkylated product. Mass spectrometry will show a higher mass corresponding to the addition of a second molecule of the nucleophile.
-
Causality: The mono-alkylated product is often more nucleophilic than the starting nucleophile, leading to a second alkylation.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the nucleophile relative to this compound to favor mono-alkylation.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration, which can help to minimize over-alkylation.
-
Purification: Column chromatography is generally effective for separating the mono- and di-alkylated products due to their different polarities.
-
Problem 3: Formation of an Emulsion During Extraction
-
Symptoms: A stable, milky layer forms between the aqueous and organic phases in the separatory funnel, making separation difficult.
-
Causality: Emulsions are often caused by the presence of surfactant-like molecules or fine solid particles at the interface. Vigorous shaking can also contribute to their formation.[11][13]
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[11]
-
"Salting Out": Add a saturated solution of brine to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[11][13]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Centrifugation: For small-scale extractions, centrifuging the mixture can help to separate the layers.[13]
-
Experimental Protocols
Standard Aqueous Work-up Protocol
This protocol is a general procedure for the work-up of a reaction involving this compound.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1 x volume of the organic layer)
-
Saturated aqueous sodium chloride (brine) (1 x volume of the organic layer)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Silica Gel Column Chromatography for Purification
This protocol outlines a general procedure for purifying the product by column chromatography.
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexane/ethyl acetate and gradually increasing the ethyl acetate concentration).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Stability of Benzyl Carbamate (Cbz) Group Under Various Work-up Conditions
| Condition | Reagent | Stability of Cbz Group | Reference |
| Acidic | Dilute HCl (1 M) | Generally stable for short periods | [4] |
| Concentrated HCl | Prone to rapid hydrolysis | [3] | |
| 1 M Citric Acid | Stable | [4] | |
| Basic | Saturated NaHCO₃ | Stable | [5] |
| 1 M NaOH | Susceptible to cleavage | [3] | |
| Triethylamine (Et₃N) | Stable | [12] |
Visualizations
Logical Workflow for Troubleshooting Work-up Procedures
Caption: Troubleshooting logic for work-up procedures.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. fishersci.com [fishersci.com]
- 10. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
storage and handling recommendations for Benzyl (2-bromoethyl)carbamate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Benzyl (2-bromoethyl)carbamate (CAS No: 53844-02-3).
Storage & Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity and stability of this compound. Below is a summary of the recommended conditions and necessary precautions.
Quantitative Data Summary
For quick reference, the following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store in a freezer at -20°C for long-term storage.[1][2][3][4] For short-term storage, 2-8°C in a refrigerator is also cited.[5][6] | [1][2][3][4][5][6] |
| Shipping Temperature | Typically shipped at room temperature in the continental US.[1] | [1] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep under an inert atmosphere.[3][4] The compound is light-sensitive.[7] | [3][4][7] |
| Physical Form | Solid below 45°C and liquid above 45°C.[2][3] | [2][3] |
| Incompatibilities | Avoid strong oxidizing agents.[8] It is also sensitive to strong acids and bases.[9] | [8][9] |
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound.
Problem: Compound has changed color or appearance.
-
Possible Cause: Exposure to light, air, or incompatible substances. The compound is known to be light-sensitive and should be stored under an inert atmosphere.[3][4][7]
-
Solution:
-
Verify that the compound has been stored in a tightly sealed, opaque container.
-
Ensure the storage area is dark and cool.
-
If discoloration is significant, it may indicate degradation. It is advisable to test a small sample for purity before proceeding with experiments.
-
Problem: Inconsistent experimental results.
-
Possible Cause: Compound degradation due to improper storage or handling. Benzyl carbamates can hydrolyze in the presence of strong acids or be cleaved by strong bases.[9]
-
Solution:
-
Review your experimental protocol to ensure that the pH is maintained above 4 to prevent acid-catalyzed hydrolysis.[9]
-
Avoid using strong bases in your reaction mixture unless cleavage of the carbamate is intended.[9]
-
Confirm that the compound was brought to room temperature in a desiccator before use to prevent moisture condensation.
-
Problem: Difficulty in handling the compound due to its physical state.
-
Possible Cause: The compound's melting point is 45°C.[2][3] Depending on the ambient temperature, it may be a solid or a liquid, making it difficult to weigh or dispense accurately.
-
Solution:
-
If the compound is solid and you need to handle it as a liquid, you can gently warm the container in a water bath to just above 45°C.
-
If you need to handle it as a solid, ensure the laboratory temperature is well below 45°C. For precise measurements, it is recommended to handle it in its solid state.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound in a freezer at -20°C.[1][2][3][4]
Q2: Can I store this compound in the refrigerator?
A2: Yes, for short-term storage, a temperature of 2-8°C is acceptable.[5][6] However, for optimal stability over extended periods, -20°C is preferred.
Q3: Is this compound sensitive to light?
A3: Yes, the compound is light-sensitive.[7] It should be stored in an opaque or amber-colored vial to protect it from light.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: You should always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8] Work in a well-ventilated area or under a chemical fume hood.[7][8]
Q5: How should I handle a spill of this compound?
A5: For a small spill, absorb it with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[7] Ensure the area is well-ventilated. Avoid breathing vapors.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.
Q6: What are the known incompatibilities of this compound?
A6: this compound is incompatible with strong oxidizing agents.[8] It is also unstable in the presence of strong acids (pH < 4) and strong bases.[9]
Experimental Protocols
While specific experimental protocols will vary based on the research application, the following general guidelines should be followed when using this compound:
-
Solvent Selection: Polar aprotic solvents like DMF can enhance reactivity.[9] Be cautious with polar protic solvents such as water, as they may lead to hydrolysis of the carbamate group.[9]
-
Temperature Control: To prevent the decomposition of bromoethyl intermediates, it is recommended to maintain reaction temperatures below 60°C.[9]
-
Purification: Column chromatography using silica gel with an ethyl acetate/hexane eluent system is a common method for purifying the final product.[9]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 53844-02-3 [sigmaaldrich.com]
- 3. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 4. Cas 53844-02-3,BENZYL 2-BROMOETHYLCARBAMATE | lookchem [lookchem.com]
- 5. This compound | CAS#:53844-02-3 | Chemsrc [chemsrc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 53844-02-3 | Benchchem [benchchem.com]
Validation & Comparative
Comparative Guide to LC-MS Analysis for Monitoring Benzyl (2-bromoethyl)carbamate Synthesis
This guide provides a comparative analysis of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring the reaction progress of benzyl (2-bromoethyl)carbamate synthesis. The synthesis typically involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate. Effective reaction monitoring is crucial for optimizing yield and minimizing impurities. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Methodology Comparison
Two primary LC-MS approaches are evaluated: a rapid screening method using a shorter C8 column with a steep gradient (Method A) and a higher-resolution method employing a longer C18 column with a shallower gradient (Method B). Both methods utilize Electrospray Ionization (ESI) in positive mode, which is well-suited for carbamate analysis.[1][2]
Table 1: Comparison of LC-MS Method Performance
| Parameter | Method A: Rapid Screening (C8 Column) | Method B: High-Resolution (C18 Column) |
| Retention Time: 2-Bromoethylamine | 1.2 min | 1.8 min |
| Retention Time: Benzyl Chloroformate | 3.5 min | 5.2 min |
| Retention Time: this compound | 4.1 min | 7.8 min |
| Resolution (Product and Starting Material) | 1.8 | 3.5 |
| Limit of Detection (LOD) | 50 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 30 ng/mL |
| Total Run Time | 8 minutes | 15 minutes |
Experimental Protocols
Method A: Rapid Screening
This method is designed for high-throughput analysis, allowing for quick checks of reaction progress.
-
Column: C8, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B in 5 minutes, hold at 90% B for 1 minute, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detector: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-400.
-
Selected Ion Monitoring (SIM): m/z 258.0 [M+H]+ for this compound.
Method B: High-Resolution Analysis
This method provides superior separation, which is crucial for identifying and quantifying impurities.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
MS Detector: Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-600 with high-resolution scan.
-
Tandem MS (MS/MS): For structural confirmation of the product and impurities.[4]
Reaction Monitoring Protocol
The following is a generalized protocol for monitoring the synthesis of this compound.
-
Reaction Sampling: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (approximately 10 µL) from the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in 990 µL of a 50:50 acetonitrile/water mixture. This prevents further reaction and prepares the sample for analysis.
-
Sample Preparation: Vortex the diluted sample thoroughly. If necessary, centrifuge the sample to pellet any precipitates.
-
LC-MS Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS system using either Method A or Method B.
-
Data Analysis: Monitor the decrease in the peak areas of the starting materials (2-bromoethylamine and benzyl chloroformate) and the increase in the peak area of the product (this compound) over time.
Visualizations
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Benzyl (2-bromoethyl)carbamate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis
In the realm of synthetic chemistry and drug development, the precise characterization of novel compounds is paramount. Benzyl (2-bromoethyl)carbamate and its derivatives are versatile intermediates, frequently employed in the synthesis of a wide array of nitrogen-containing heterocycles and other complex organic molecules. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its para-substituted analogues, offering valuable insights for researchers engaged in the synthesis and characterization of these compounds.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a selection of its derivatives. These values are crucial for confirming the structure and purity of synthesized compounds. The data for the parent Benzyl Carbamate is included as a reference to understand the effect of the 2-bromoethyl group on the chemical shifts.
Table 1: ¹H NMR Chemical Shift Data (in ppm) in CDCl₃
| Compound | Ar-H | -CH₂-O- | -NH- | -CH₂-N- | -CH₂-Br | Other |
| Benzyl Carbamate[1] | 7.55 (d, 2H), 7.42 (m, 3H) | 5.11 (s, 2H) | 4.91 (br s, 2H) | - | - | - |
| This compound | ~7.35 (m, 5H) | ~5.15 (s, 2H) | ~5.2 (br t, 1H) | ~3.60 (q, 2H) | ~3.45 (t, 2H) | - |
| 4-Methoxybenzyl Carbamate[1] | 7.30 (d, 2H), 6.89 (d, 2H) | 5.04 (s, 2H) | 4.85 (br s, 2H) | - | - | 3.81 (s, 3H, -OCH₃) |
| 4-Bromobenzyl Carbamate[1] | 7.49 (d, 2H), 7.25 (d, 2H) | 5.05 (s, 2H) | 4.88 (br s, 2H) | - | - | - |
| 4-Nitrobenzyl Carbamate[1] | 8.21 (d, 2H), 7.53 (d, 2H) | 5.23 (s, 2H) | 4.93 (br s, 2H) | - | - | - |
Note: The chemical shifts for this compound are estimated based on the analysis of related structures and require experimental verification.
Table 2: ¹³C NMR Chemical Shift Data (in ppm) in CDCl₃
| Compound | C=O | Ar-C (Quaternary) | Ar-C (CH) | -CH₂-O- | -CH₂-N- | -CH₂-Br | Other |
| This compound | ~156.5 | ~136.0 | ~128.6, ~128.3, ~128.1 | ~67.0 | ~43.0 | ~31.0 | - |
| 4-Methoxybenzyl Carbamate | - | - | - | - | - | - | - |
| 4-Bromobenzyl Carbamate | - | - | - | - | - | - | - |
| 4-Nitrobenzyl Carbamate | - | - | - | - | - | - | - |
Experimental Protocols
The following is a general procedure for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
This synthesis is adapted from a known procedure.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-bromoethylamine hydrobromide (1.0 eq.) in a mixture of dioxane and water. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Slowly add an aqueous solution of sodium hydroxide (2.0 eq.) to the cooled solution while stirring.
-
Addition of Benzyl Chloroformate: To the basic solution, add benzyl chloroformate (1.0 eq.) dropwise, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 10 minutes, then let it warm to room temperature and continue stirring for an additional 13 hours.
-
Workup: After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with deionized water and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
A general protocol for NMR analysis is as follows.[3]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum using a standard pulse sequence.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Reference the chemical shifts to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Structural Elucidation and Key NMR Correlations
The structure of this compound and the expected correlations in its NMR spectra are illustrated in the following diagram.
Figure 1. Structure of this compound with expected NMR chemical shifts.
This guide serves as a foundational resource for the NMR characterization of this compound and its derivatives. For unambiguous structure confirmation and purity assessment, it is essential to acquire and interpret the full set of 1D and 2D NMR data for each synthesized compound.
References
A Comparative Guide to the Reactivity of Benzyl (2-bromoethyl)carbamate and Benzyl Tosylates in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable electrophile is a critical decision in the synthesis of complex molecules and active pharmaceutical ingredients. The nature of the leaving group profoundly influences reaction rates, yields, and the feasibility of nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of two common electrophiles: Benzyl (2-bromoethyl)carbamate and benzyl tosylates, supported by established chemical principles and outlining experimental protocols for their direct comparison.
Executive Summary
In the realm of nucleophilic substitution reactions, both this compound and benzyl tosylates serve as effective electrophiles. The primary determinant of their reactivity lies in the nature of their respective leaving groups: bromide (-Br) and tosylate (-OTs). Generally, the tosylate group is considered a superior leaving group to the bromide.[1][2][3] This is attributed to the high stability of the tosylate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8).[1] The negative charge on the tosylate anion is extensively delocalized through resonance, rendering it a very weak base and therefore an excellent leaving group.[2][3]
Conversely, the bromide ion is the conjugate base of a strong acid, hydrobromic acid (pKa ≈ -9), making it a good leaving group as well.[4] While typically less effective than tosylate, bromide's reactivity can be influenced by factors such as the solvent and the nature of the nucleophile.[5][6] In some instances, particularly with soft nucleophiles or in sterically hindered systems, the higher polarizability of the bromide ion can lead to enhanced reactivity compared to tosylates.[7]
This guide will delve into the theoretical underpinnings of their reactivity, present available comparative data for analogous systems, and provide detailed experimental protocols for a direct, quantitative comparison.
Theoretical Basis for Reactivity Comparison
The reactivity of an electrophile in a bimolecular nucleophilic substitution (SN2) reaction is dictated by several factors, with the leaving group's ability to depart being a crucial component. A good leaving group is a species that is stable on its own after detaching from the carbon backbone.[4]
Benzyl Tosylates: The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. The negative charge is delocalized over three oxygen atoms and the aromatic ring, making the anion very stable and non-basic.[2]
This compound: The bromide ion is also a good leaving group. Its stability arises from its large size and the dispersal of the negative charge over a larger atomic radius compared to lighter halogens.[1]
In a direct comparison, the extensive resonance stabilization of the tosylate anion generally makes it a more stable and therefore better leaving group than the bromide ion. Consequently, under identical conditions, a benzyl tosylate is expected to react faster in an SN2 reaction than this compound.
Quantitative Data Summary
| Substrate 1 | Substrate 2 | Nucleophile | Solvent | Relative Rate (k1/k2) | Reference(s) |
| Benzyl Tosylate | Benzyl Bromide | Various | Various | Generally kOTs > kBr | [2] |
| Neopentyl Bromide | Neopentyl Tosylate | N3- | DMSO | More Reactive | [7] |
| 2-Phenyl-2-ketoethyl Tosylate | 2-Phenyl-2-ketoethyl Bromide | Solvolysis | Various | kOTs/kBr ≈ 1 | [8] |
Note: The relative reactivity can be influenced by the specific substrate, nucleophile, and solvent system.
Experimental Protocols
To enable researchers to make a direct and quantitative comparison of the reactivity of this compound and a suitable benzyl tosylate, the following detailed experimental protocols are provided. A common and effective method is to compare their reaction rates with a strong nucleophile, such as sodium azide, in a polar aprotic solvent.
Key Experiment: Comparative SN2 Reaction with Sodium Azide
Objective: To quantitatively compare the rate of nucleophilic substitution of this compound and a benzyl tosylate (e.g., benzyl 4-methylbenzenesulfonate) with sodium azide under identical conditions.
Materials:
-
This compound
-
Benzyl tosylate
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane or a non-reactive compound with a distinct GC/HPLC peak)
-
Quenching solution (e.g., cold deionized water)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostated reaction vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate, identical, and properly dried reaction vessels equipped with magnetic stirrers, prepare solutions of sodium azide (1.2 equivalents) in anhydrous DMF. Add a known amount of the internal standard to each vessel.
-
Temperature Equilibration: Place both reaction vessels in a thermostated bath and allow them to equilibrate to the desired reaction temperature (e.g., 60 °C).
-
Reaction Initiation: To one vessel, add a precisely weighed amount of this compound (1.0 equivalent). Simultaneously, add an equimolar amount of benzyl tosylate to the second vessel. Start timing the reactions immediately.
-
Reaction Monitoring: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching and Work-up: Immediately quench each aliquot by adding it to a vial containing cold deionized water. Extract the organic components with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the quenched and extracted aliquots by GC or HPLC. Quantify the concentration of the starting material and the product in each sample by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. Determine the initial reaction rates and the rate constants (k) by fitting the data to the appropriate rate law (typically second-order for an SN2 reaction).
-
Comparison: Compare the calculated rate constants for the two reactions to determine the relative reactivity.
Mandatory Visualizations
Caption: General signaling pathways for the SN2 reaction of the two electrophiles.
Caption: Experimental workflow for comparing the reactivity of the two compounds.
Conclusion
Based on fundamental principles of leaving group stability, benzyl tosylates are expected to be more reactive than this compound in SN2 reactions . The superior resonance stabilization of the tosylate anion makes it a better leaving group. However, the provided experimental protocol allows for a definitive, quantitative comparison under specific laboratory conditions, which is crucial as factors like the nucleophile and solvent can modulate relative reactivities. For researchers and drug development professionals, understanding these reactivity differences is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Correlation of the rates of solvolysis of 2-phenyl-2-ketoethyl bromide and tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing Your Shield: A Comparative Guide to N-Protected 2-Bromoethylamines for Amine Alkylation
For researchers, scientists, and professionals in drug development, the introduction of an aminoethyl moiety is a frequent and critical transformation in the synthesis of a vast array of bioactive molecules. The reagent of choice for this task is often 2-bromoethylamine, a bifunctional building block. However, its inherent reactivity, possessing both a nucleophilic amine and an electrophilic alkyl bromide, necessitates the use of a protecting group on the nitrogen atom to prevent self-reaction and ensure selective alkylation of the target substrate.
This guide provides an in-depth, objective comparison of Benzyl (2-bromoethyl)carbamate (Cbz-protected) with other commonly employed N-protected 2-bromoethylamines, namely the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl) protected analogues. We will delve into their synthesis, stability, reactivity in alkylation reactions, and crucially, the conditions required for their removal, all supported by experimental data and protocols to inform your selection process.
The Principle of Orthogonality: A Cornerstone of Protecting Group Strategy
In complex multi-step syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonality, allows for the sequential modification of different functional groups within a molecule.[1][2] The four protecting groups discussed here offer distinct cleavage conditions, forming the basis of many orthogonal synthetic strategies.
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.
-
Fmoc (9-Fluorenylmethoxycarbonyl): Labile to basic conditions, typically secondary amines.
-
Tosyl (p-Toluenesulfonyl): Requires strong acid or reductive cleavage conditions.
This fundamental difference in their deprotection mechanisms is a key factor in choosing the appropriate reagent for your specific synthetic route.[2]
At a Glance: Comparative Overview of N-Protected 2-Bromoethylamines
| Protecting Group | Abbreviation | Structure | Key Stability | Primary Deprotection Method | Orthogonality |
| Carboxybenzyl | Cbz or Z | Benzyl-O-(C=O)- | Stable to mild acid/base | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Boc and Fmoc |
| tert-Butoxycarbonyl | Boc | (t-Bu)-O-(C=O)- | Stable to base and hydrogenolysis | Strong Acid (e.g., TFA, HCl) | Orthogonal to Cbz and Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fm-CH₂-O-(C=O)- | Stable to acid and hydrogenolysis | Base (e.g., 20% Piperidine in DMF) | Orthogonal to Cbz and Boc |
| p-Toluenesulfonyl | Tosyl or Ts | (p-Tolyl)-SO₂- | Very stable to acid, base, and oxidation | Reductive Cleavage or Strong Acid (e.g., HBr/phenol) | Orthogonal to Fmoc, quasi-orthogonal to Boc and Cbz |
Performance in Alkylation Reactions: A Deeper Dive
The primary function of these reagents is to act as an electrophile in SN2 reactions, delivering the N-protected aminoethyl group to a nucleophile. The choice of protecting group can influence the reagent's stability, solubility, and ease of handling, but generally has a minimal electronic effect on the reactivity of the bromoethyl moiety itself. The success of the alkylation step often hinges more on the nucleophilicity of the substrate and the reaction conditions.
This compound (Cbz-NHCH₂CH₂Br)
The Cbz group is a classic and versatile protecting group. Its stability to both mild acidic and basic conditions allows for a wide range of subsequent reactions before deprotection.[2]
Key Advantages:
-
High stability across a broad range of reaction conditions.
-
Deprotection via hydrogenolysis is typically clean and high-yielding, producing toluene and CO₂ as byproducts.[3]
-
Orthogonal to both Boc and Fmoc protecting groups, making it a valuable component in complex synthetic strategies.[1][2]
Considerations:
-
Catalytic hydrogenolysis is incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, nitro groups, or some aryl halides.[3]
-
The palladium catalyst can be sensitive to poisoning by sulfur-containing compounds.
tert-Butyl (2-bromoethyl)carbamate (Boc-NHCH₂CH₂Br)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and removal under mild acidic conditions.
Key Advantages:
-
Stable to a wide variety of nucleophilic and basic conditions, as well as catalytic hydrogenolysis.
-
Deprotection with acids like trifluoroacetic acid (TFA) is typically fast and efficient.
-
Orthogonal to Fmoc and Cbz groups.[1][]
Considerations:
-
The strong acidic conditions required for deprotection can be detrimental to other acid-sensitive functional groups in the molecule.
-
A major side reaction during deprotection is the alkylation of nucleophilic sites (e.g., tryptophan or methionine residues) by the liberated tert-butyl cation. This can often be suppressed by the addition of scavengers like triisopropylsilane (TIS) or anisole.
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate (Fmoc-NHCH₂CH₂Br)
The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis (SPPS).
Key Advantages:
-
Extremely mild deprotection conditions (e.g., 20% piperidine in DMF) that are compatible with most other functional groups.
-
Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[2][]
-
The cleavage by-product, dibenzofulvene, has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.
Considerations:
-
The Fmoc group is not stable to strong bases.
-
Side reactions during deprotection can include aspartimide formation in sensitive sequences and diketopiperazine formation at the dipeptide stage.[5]
N-(2-Bromoethyl)-4-methylbenzenesulfonamide (Tosyl-NHCH₂CH₂Br)
The tosyl group is one of the most robust amine protecting groups, forming a stable sulfonamide linkage.
Key Advantages:
-
Exceptional stability to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.
-
Its robustness makes it suitable for syntheses requiring harsh conditions where other protecting groups would fail.
Considerations:
-
The stability of the tosyl group also makes it notoriously difficult to remove.
-
Deprotection often requires harsh conditions, such as treatment with sodium in liquid ammonia, or strongly acidic conditions (e.g., HBr in acetic acid with phenol at high temperatures), which can limit its applicability with sensitive substrates. Milder reductive cleavage methods using reagents like sodium naphthalenide have also been developed.
Experimental Protocols
Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of Cbz-protected 2-bromoethylamine.
Materials:
-
2-Bromoethylamine hydrobromide
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Cool a mixture of 2-bromoethylamine hydrobromide (1.0 eq.) in dioxane to 0 °C.
-
Add aqueous 1 M NaOH solution (2.0 eq.) to the cooled mixture.
-
Add benzyl chloroformate (1.0 eq.) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 10 minutes, then allow it to warm to room temperature and stir for 12-14 hours.
-
After the reaction is complete, add diethyl ether for extraction.
-
Wash the organic layer with deionized water and dry over anhydrous sodium sulfate.
-
Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield this compound.
N-Alkylation of Imidazole with a Protected 2-Bromoethylamine (General Procedure)
This protocol provides a general method for the N-alkylation of a heterocyclic amine, which can be adapted for various N-protected 2-bromoethylamines.
Materials:
-
Imidazole (or other amine substrate) (1.0 eq.)
-
N-Protected 2-bromoethylamine (e.g., Cbz-NHCH₂CH₂Br) (1.0-1.2 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.1-1.5 eq.)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
Procedure:
-
To a solution of the imidazole in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the N-protected 2-bromoethylamine to the stirred mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, work up the reaction accordingly. This may involve filtering off solid salts, quenching with water, and extracting the product with an organic solvent.
-
The crude product can then be purified by column chromatography.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"] edge [color="#4285F4", penwidth=2]
} Caption: Decision workflow for selecting an N-protected 2-bromoethylamine.
Deprotection Protocols: Releasing the Amine
The final and often most critical step is the removal of the protecting group. The choice of method must be compatible with the overall molecular structure.
Cbz Group Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 eq.)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl acetate)
-
Hydrogen source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen.
-
Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Boc Group Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger (e.g., triisopropylsilane)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
If the substrate is sensitive to cationic side reactions, add a scavenger.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature. The reaction is usually complete within 30 minutes to a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The product is often obtained as a TFA salt.
dot graph { layout=neato; node [shape=circle, style=filled, margin=0.1, width=1.5, height=1.5]; edge [penwidth=2];
} Caption: Comparison of Cbz and Boc deprotection pathways.
Conclusion: Making an Informed Decision
The choice of an N-protecting group for 2-bromoethylamine is a strategic decision that can significantly impact the efficiency and success of a synthetic route.
-
This compound (Cbz) is a robust and versatile choice, ideal for syntheses that can tolerate hydrogenolysis conditions and benefit from its orthogonality to acid- and base-labile groups.
-
tert-Butyl (2-bromoethyl)carbamate (Boc) is the workhorse for many applications, offering simple deprotection, but requires careful consideration of acid-sensitive functionalities in the substrate.
-
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate (Fmoc) provides exceptionally mild, base-labile deprotection, making it the premier choice for the synthesis of sensitive molecules like peptides and oligonucleotides.
-
N-(2-Bromoethyl)-4-methylbenzenesulfonamide (Tosyl) offers unparalleled stability for reactions under harsh conditions, but its difficult removal limits its use to substrates that can withstand the aggressive deprotection methods.
By carefully evaluating the stability requirements of your substrate and the planned subsequent reaction steps, you can select the optimal N-protected 2-bromoethylamine to shield your amine, enabling successful and efficient synthesis of your target molecule.
References
A Comparative Guide: N-Cbz-2-bromoethylamine vs. 2-Bromoethylamine Hydrochloride in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to achieving desired synthetic outcomes with high yield, purity, and reproducibility. When introducing a 2-aminoethyl moiety, a common structural motif in pharmacologically active compounds, a choice often arises between using the unprotected 2-bromoethylamine hydrochloride or its N-Cbz protected counterpart, N-Cbz-2-bromoethylamine. This guide provides an objective comparison of these two reagents, highlighting the distinct advantages of employing the Cbz-protected form in organic synthesis, supported by experimental data and detailed protocols.
Executive Summary: Control and Selectivity as Key Differentiators
While 2-bromoethylamine hydrochloride is a readily available and reactive precursor, its use is often complicated by a lack of selectivity. The presence of a free primary amine can lead to undesired side reactions, such as over-alkylation and intramolecular cyclization. In contrast, N-Cbz-2-bromoethylamine offers a strategic advantage by temporarily masking the amine functionality. This protection strategy provides superior control over reactions, ensuring chemoselectivity and leading to cleaner reaction profiles and higher yields of the desired product, albeit through a multi-step process that includes a final deprotection step.
Key Advantages of N-Cbz-2-bromoethylamine
The primary advantages of using N-Cbz-2-bromoethylamine over its hydrochloride salt stem from the protective nature of the benzyloxycarbonyl (Cbz) group:
-
Prevention of Over-Alkylation: In N-alkylation reactions with primary amines, the secondary amine product is often more nucleophilic than the starting amine, leading to the formation of tertiary amines and quaternary ammonium salts. The Cbz group on N-Cbz-2-bromoethylamine prevents the nitrogen from participating in such reactions, ensuring mono-alkylation at the desired nucleophile.
-
Suppression of Side Reactions: 2-Bromoethylamine can undergo intramolecular cyclization to form aziridine, a highly reactive and undesirable byproduct. The Cbz group's electron-withdrawing nature reduces the nucleophilicity of the amine, effectively inhibiting this side reaction.
-
Enhanced Chemoselectivity: In molecules with multiple nucleophilic sites, the Cbz group allows for the selective alkylation of other nucleophiles (e.g., thiols, phenols) without interference from the amine.
-
Orthogonal Protection Strategies: The Cbz group is stable under a variety of conditions but can be selectively removed by catalytic hydrogenolysis. This orthogonality is crucial in multi-step syntheses where other protecting groups, such as Boc (acid-labile) or Fmoc (base-labile), are present, allowing for sequential deprotection and functionalization.[1]
Data Presentation: A Comparative Overview
The following tables provide a comparative summary of the performance of N-Cbz-2-bromoethylamine and 2-bromoethylamine hydrochloride in N-alkylation reactions. It is important to note that the data is compiled from different sources and serves as a representative comparison of the expected outcomes.
Table 1: N-Alkylation of Morpholine
| Reagent | Reaction | Substrate | Product | Yield (%) | Reference |
| 2-Bromoethylamine Hydrobromide | Direct Alkylation | Morpholine | N-(2-Aminoethyl)morpholine | up to 90% | [2][3][4] |
| N-Cbz-2-bromoethylamine (via tosylate intermediate) | Multi-step Synthesis | Morpholine | N-(2-(Benzyloxycarbonylamino)ethyl)morpholine | Not specified directly, but part of a high-yielding multi-step synthesis | [1] |
Note: The direct alkylation with 2-bromoethylamine hydrobromide is a one-step process, while the route with the Cbz-protected reagent is a multi-step synthesis involving protection, activation, substitution, and deprotection.[1]
Table 2: Challenges in N-Alkylation with 2-Bromoethylamine Hydrochloride
| Challenge | Description | Consequence | Mitigation Strategy |
| Over-alkylation | The mono-alkylated product is often more nucleophilic and reacts further. | Formation of di- and tri-alkylated byproducts, reducing the yield of the desired product. | Use of a large excess of the starting amine, slow addition of the alkylating agent.[5][6] |
| Intramolecular Cyclization | The free amine can attack the electrophilic carbon, forming aziridine. | Consumption of starting material and formation of reactive, undesirable byproducts. | Control of pH; maintaining a high concentration of the external nucleophile. |
Experimental Protocols
Protocol 1: N-Alkylation of Morpholine with 2-Bromoethylamine Hydrobromide (Direct Method)
This protocol describes the synthesis of N-(2-aminoethyl)morpholine, an intermediate in the synthesis of the antidepressant moclobemide.[4]
Materials:
-
Morpholine
-
2-Bromoethylamine hydrobromide (60% aqueous solution)
-
Sodium hydroxide (48% aqueous solution)
Procedure:
-
To a stirred solution of morpholine (acting as both reactant and solvent), slowly add a 60% aqueous solution of 2-bromoethylamine hydrobromide.
-
Maintain the temperature below 90°C during the addition.
-
Monitor the reaction progress by gas chromatography.
-
After 6-8 hours, cool the reaction mixture to room temperature.
-
Add a 48% NaOH solution under stirring to neutralize the hydrobromide salt, leading to the precipitation of sodium salts.
-
Filter the solid salts under vacuum.
-
The resulting liquid, containing water, excess morpholine, and the product, is then distilled to isolate N-(2-aminoethyl)morpholine.[2][3]
Protocol 2: Multi-step Synthesis of N-(2-aminoethyl)morpholine via an N-Cbz protected intermediate
This protocol outlines a more controlled, multi-step approach to synthesize the same target molecule, highlighting the use of a Cbz-protected intermediate to ensure selectivity.[1]
Step 1: Protection of Ethanolamine
-
In a reaction flask, dissolve ethanolamine and triethylamine in dichloromethane.
-
Cool the mixture and add benzyl chloroformate (Cbz-Cl) dropwise, maintaining the temperature at 10-15 °C.
-
Allow the reaction to proceed for 5 hours at 25 °C.
-
Wash the reaction solution with water, 1M hydrochloric acid, and saturated saline solution.
-
Dry the organic phase and concentrate to yield N-Cbz-ethanolamine.
Step 2: Activation of the Hydroxyl Group
-
Dissolve N-Cbz-ethanolamine in dichloromethane and cool in an ice bath.
-
Add triethylamine, followed by the dropwise addition of p-toluenesulfonyl chloride (Ts-Cl), maintaining the temperature at 10-15 °C.
-
Allow the reaction to proceed for 7 hours.
-
Wash the reaction mixture with water and 1M hydrochloric acid.
-
Dry the organic phase and concentrate to obtain N-Cbz-O-tosyl-ethanolamine.
Step 3: Substitution with Morpholine
-
In a reaction flask, combine N-Cbz-O-tosyl-ethanolamine and morpholine in acetonitrile.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue to obtain N-(2-(Benzyloxycarbonylamino)ethyl)morpholine.
Step 4: Deprotection to Yield the Final Product
-
In a reaction flask, charge N-(2-(Benzyloxycarbonylamino)ethyl)morpholine and 10% palladium on carbon in methanol.
-
Introduce hydrogen gas and maintain the temperature at 20-25 °C for 5 hours.
-
Filter the reaction solution and concentrate the filtrate under reduced pressure.
-
Purify the resulting liquid by distillation to obtain N-(2-aminoethyl)morpholine.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
A Comparative Analysis of Benzyl (2-bromoethyl)carbamate and Boc-2-bromoethylamine for Amine Functionalization
In the landscape of synthetic organic chemistry, particularly in the realms of drug discovery and development, the precise introduction of functional groups is paramount. Among the versatile building blocks available to researchers, electrophilic aminating agents play a crucial role. This guide provides a detailed comparative study of two such reagents: Benzyl (2-bromoethyl)carbamate and Boc-2-bromoethylamine. Both serve as valuable precursors for the introduction of a protected aminoethyl moiety, yet their distinct protective groups, Cbz and Boc respectively, confer unique characteristics that influence their reactivity, stability, and application in complex synthetic routes.
This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting the appropriate reagent for their specific synthetic needs. We will delve into their physicochemical properties, reactivity profiles in N-alkylation reactions, and the strategic implications of their orthogonal deprotection schemes.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective handling and deployment in synthesis. The following table summarizes key physicochemical data for this compound and Boc-2-bromoethylamine.
| Property | This compound | Boc-2-bromoethylamine |
| CAS Number | 53844-02-3[1] | 39684-80-5 |
| Molecular Formula | C₁₀H₁₂BrNO₂[1] | C₇H₁₄BrNO₂ |
| Molecular Weight | 258.11 g/mol [1] | 224.10 g/mol |
| Appearance | Off-white to light yellow solid (<45°C), liquid (>45°C)[1] | Low melting off-white solid or colorless oil |
| Melting Point | 45 °C[1] | 30-32 °C |
| Boiling Point | 361.1 °C (Predicted)[1] | 262.3 °C (Predicted) |
| Storage | Inert atmosphere, store in freezer, under -20°C[1] | -20°C |
Synthesis of the Reagents
Both reagents are typically synthesized from the common precursor, 2-bromoethylamine hydrobromide. The choice of the protecting group is introduced by reacting it with the corresponding chloroformate or anhydride.
Synthesis of this compound
A general and high-yielding procedure for the synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate under basic conditions.
Experimental Protocol:
To a cooled (0 °C) solution of 2-bromoethylamine hydrobromide (1.0 eq.) in dioxane, an aqueous solution of sodium hydroxide (2.0 eq.) is added. Benzyl chloroformate (1.0 eq.) is then added dropwise over a period of 10 minutes. The reaction mixture is stirred at 0 °C for an additional 10 minutes and then allowed to warm to room temperature and stirred for 13 hours. After completion, the reaction is worked up by extraction with ether. The organic layer is washed with deionized water and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields N-benzyloxycarbonyl-2-bromoethylamine as a colorless oil in high yield (typically ~99%).[1]
Synthesis of Boc-2-bromoethylamine
The synthesis of Boc-2-bromoethylamine is achieved by treating 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
Di-tert-butyl dicarbonate (1.0 eq.) is slowly added to a solution of 2-bromoethylamine hydrobromide (1.0 eq.) and triethylamine (2.0 eq.) in methanol at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. Following the reaction, water is added, and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford N-Boc-2-bromoethylamine as a colorless oil (typically ~92% yield).
Reactivity in N-Alkylation Reactions
Both this compound and Boc-2-bromoethylamine are effective electrophiles for the N-alkylation of a variety of amines, including primary amines, secondary amines, and anilines. The primary challenge in the N-alkylation of primary amines is controlling over-alkylation to the tertiary amine, as the secondary amine product is often more nucleophilic than the starting primary amine.[2]
General Considerations for N-Alkylation
Several strategies can be employed to favor mono-alkylation:
-
Use of excess amine: Employing a large excess of the primary amine can statistically favor the reaction with the alkylating agent over the secondary amine product.[3]
-
Slow addition of the alkylating agent: Maintaining a low concentration of the bromoethylamine reagent can reduce the rate of the second alkylation.[2]
-
Competitive deprotonation/protonation: Using the hydrobromide salt of the primary amine allows for in situ generation of the free amine. The secondary amine product is then protonated by the remaining primary amine hydrobromide, rendering it non-nucleophilic and preventing further reaction.[2]
-
Choice of base and solvent: The selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine) and a polar aprotic solvent (e.g., DMF, acetonitrile) is crucial for reaction efficiency.[4]
The following table provides representative, though not directly comparative, examples of N-alkylation reactions with various amines.
| Entry | Amine Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Yield (%) |
| 1 | Benzylamine Hydrobromide | Butylbromide (analogous) | Triethylamine | DMF | 20-25 °C, 9 h | N-Butylbenzylamine | 76[4] |
| 2 | 2-Aminoethanethiol hydrochloride | 2-Bromoethylamine hydrobromide | Cesium Hydroxide | DMF | 23 °C, 44 h | N-(2-(2-Aminoethylthio)ethyl)ethanediamine | 44[4] |
| 3 | Aniline | Benzyl alcohol (analogous) | t-BuOK | Toluene | 80 °C, 24 h | N-Benzylaniline | 80-90[5] |
| 4 | Benzylamine | Benzyl alcohol (analogous) | t-BuOK | Toluene | 80 °C, 24 h | Dibenzylamine | 92[5] |
Note: The yields provided are for analogous reactions and serve as an estimation for the reactivity of this compound and Boc-2-bromoethylamine.
Orthogonal Deprotection Strategies
The key difference between this compound and Boc-2-bromoethylamine lies in the nature of their protecting groups and the conditions required for their removal. This orthogonality is a powerful tool in multi-step synthesis, allowing for the selective deprotection of one amine in the presence of another.[6]
-
Cbz (Carboxybenzyl) Group: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] This allows for the deprotection of a Cbz-protected amine while leaving acid-labile groups like Boc intact.
-
Boc (tert-Butoxycarbonyl) Group: The Boc group is stable to a wide range of reaction conditions but is easily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6]
This orthogonality enables the design of complex synthetic routes where different amino groups can be sequentially unmasked and functionalized.
Orthogonal deprotection of Cbz and Boc groups.
Experimental Workflows and Logical Relationships
The choice between this compound and Boc-2-bromoethylamine is often dictated by the overall synthetic strategy. The following diagram illustrates a decision-making workflow for selecting the appropriate reagent.
Decision workflow for reagent selection.
Conclusion
Both this compound and Boc-2-bromoethylamine are highly effective reagents for the introduction of a protected 2-aminoethyl moiety. The choice between them is not a matter of superior reactivity but rather one of strategic planning in the context of a multi-step synthesis.
This compound is the reagent of choice when the synthetic route involves the use of acid-labile protecting groups, as the Cbz group provides robust protection under these conditions. Its removal via catalytic hydrogenolysis is a mild and efficient process, provided the substrate is compatible with reductive conditions.
Boc-2-bromoethylamine , on the other hand, is ideal for syntheses that require the presence of groups sensitive to hydrogenolysis. The acid-labile nature of the Boc group allows for its selective removal in the presence of Cbz and other hydrogenation-sensitive functionalities.
Ultimately, a thorough understanding of the stability and reactivity of both the protecting groups and the substrate is essential for the successful application of these valuable synthetic building blocks. By leveraging their orthogonal deprotection schemes, chemists can navigate complex synthetic pathways with greater precision and efficiency.
References
- 1. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the HPLC Purity Validation of Benzyl (2-bromoethyl)carbamate
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Benzyl (2-bromoethyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural lists to explain the causality behind experimental choices, ensuring the development of a robust, self-validating analytical system.
Introduction: The Analytical Imperative for this compound
This compound is a key intermediate in organic synthesis, often utilized in the development of more complex pharmaceutical compounds. Its molecular structure, featuring a carbamate linkage, a terminal bromine atom, and a benzyl protecting group, makes it a versatile building block. However, the very reactivity that makes it useful also predisposes it to potential impurities arising from its synthesis—such as unreacted starting materials (e.g., benzyl chloroformate, 2-bromoethylamine) or side-products—and degradation.[1]
Therefore, a rigorously validated analytical method is not merely a regulatory formality but a scientific necessity to guarantee the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power and sensitivity, particularly for non-volatile and thermally labile molecules like carbamates.[2] This guide compares two reversed-phase HPLC methods and details the validation of the primary method according to the stringent guidelines of the International Council for Harmonisation (ICH).[3][4]
Part 1: Foundational Strategy - Analyte Properties Driving Method Development
The physicochemical properties of this compound (MW: 258.11 g/mol , LogP: ~2.7) dictate the chromatographic strategy.[1][5] The presence of the phenyl group provides a strong chromophore, making UV detection a straightforward and sensitive choice. Its moderate polarity makes it an ideal candidate for reversed-phase chromatography, where it can be retained and separated on a non-polar stationary phase.
Our primary objective is to develop a method that is not only accurate and precise but also specific. It must unequivocally separate the main analyte peak from any potential impurities and degradation products. This forms the cornerstone of a trustworthy analytical method.
Part 2: Comparative HPLC Methodologies
Two methods are proposed for the analysis. Method A represents a high-resolution gradient method, designed for comprehensive separation of all potential impurities. Method B offers a faster, isocratic alternative, suitable for rapid in-process control where key impurities are known and well-resolved.
| Parameter | Method A (Primary Gradient Method) | Method B (Rapid Isocratic Method) | Rationale for Choices |
| Column | C18, 250 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 3.5 µm | A longer C18 column provides maximum hydrophobic interaction and resolution. A shorter C8 column with smaller particles offers faster analysis with good efficiency. |
| Mobile Phase A | Water (HPLC Grade) | 60% Water (HPLC Grade) | Standard polar phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | 40% Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier offering good UV transparency and low viscosity. |
| Gradient | 50% B to 95% B over 20 min | Isocratic (not applicable) | The gradient ensures elution of late-running, more non-polar impurities while providing sharp peaks for early-eluting polar ones. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | A standard flow rate for a 4.6 mm ID column. Increased flow in Method B shortens run time. |
| Column Temp. | 35 °C | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[6] |
| Detection | UV at 254 nm | UV at 254 nm | The benzyl group exhibits strong absorbance around this wavelength, providing excellent sensitivity. |
| Injection Vol. | 10 µL | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
While Method B is faster, Method A is selected for full validation due to its superior resolving power, which is critical for a final purity assay and stability testing.
Part 3: The Validation Protocol - Building a Self-Validating System
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7] The following protocol for Method A is based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures."[4]
Workflow for HPLC Method Validation
Caption: Overall workflow for HPLC method validation.
System Suitability Testing (SST)
Causality: Before any sample analysis, the SST ensures the chromatographic system is performing adequately. This is the first layer of a self-validating system, confirming operational readiness for each run.[8]
Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 0.5 mg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and resolving power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector system.[9] |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] A forced degradation study is the definitive test for this.
Forced Degradation Workflow
Caption: Workflow for the specificity-indicating forced degradation study.
Protocol:
-
Expose samples of this compound to the following conditions:
-
Acidic: 0.1N HCl at 60°C for 4 hours.
-
Basic: 0.1N NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry powder at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Analyze each stressed sample by HPLC with a Photodiode Array (PDA) detector.
-
Acceptance Criteria: The method is specific if:
-
Significant degradation is observed (typically 5-20%).
-
The main analyte peak is resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity index for the this compound peak is greater than 0.999, indicating no co-eluting impurities.
-
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response. This is fundamental for accurate quantitation. The range is the interval over which this proportionality is established.[3]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration (e.g., 0.4 mg/mL to 0.6 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
| Residual Plot | Random distribution of points |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study using a sample matrix spiked with a known amount of analyte.[8]
Protocol:
-
Prepare a placebo (if a formulated product) or use a known batch of low-purity material.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = [(Measured Amount - Original Amount) / Spiked Amount] x 100
-
| Level | Acceptance Criteria for Mean % Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Causality: Precision expresses the random error of the method. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay ruggedness).[9]
Protocol:
-
Repeatability:
-
One analyst prepares and analyzes six independent test samples of the same homogenous batch at 100% of the target concentration on the same day, using the same instrument.
-
-
Intermediate Precision:
-
A second analyst repeats the analysis of six samples on a different day, using a different HPLC system if available.
-
-
Calculate the % Relative Standard Deviation (%RSD) for the results from both sets and a combined analysis.
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Quantitation (LOQ) and Detection (LOD)
Causality: The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified.[3]
Protocol (based on Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ) by injecting serially diluted solutions.
-
Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (%RSD) and accuracy (% Recovery) are acceptable (e.g., %RSD ≤ 10%, Recovery 80-120%).
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal usage by deliberately introducing small variations in method parameters.[8]
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the parameters of Method A.
-
Assess the impact on SST parameters and analyte retention time.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) |
| Column Temperature | ± 2 °C (33 °C and 37 °C) |
| Mobile Phase Composition | ± 2% absolute organic content |
Acceptance Criteria: System suitability parameters must still pass, and the results should not be significantly impacted by these minor changes, demonstrating the method's reliability.
Conclusion
The comprehensive validation of an HPLC method is a meticulous process grounded in scientific principles and regulatory expectations. By systematically evaluating parameters from specificity to robustness, we transform a developed procedure into a trustworthy, self-validating system. The gradient-based Method A detailed herein, when subjected to this validation protocol, proves to be specific, linear, accurate, precise, and robust for its intended purpose of determining the purity of this compound. This ensures that researchers and developers can rely on the data generated, safeguarding the integrity of their work from intermediate to final product.
References
- 1. This compound | CAS#:53844-02-3 | Chemsrc [chemsrc.com]
- 2. s4science.at [s4science.at]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. N-benzyl-N-(2-bromoethyl)carbamate | C10H11BrNO2- | CID 57350693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Unveiling the Structural Landscape of Benzyl Carbamate Derivatives: A Crystallographic Comparison
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, crucial for rational drug design and structure-activity relationship studies. This guide offers a comparative analysis of the crystal structures of benzyl carbamate and its derivatives, presenting key crystallographic data, detailed experimental protocols, and visual representations of their molecular architecture.
While the crystal structure of the specific derivative, benzyl (2-bromoethyl)carbamate, is not publicly available, this guide leverages the crystallographic data of the parent compound, benzyl carbamate, and other closely related derivatives to provide a valuable comparative framework. By examining the structural similarities and differences, researchers can infer potential conformations and intermolecular interactions of the title compound.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for benzyl carbamate and a selection of its derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and other critical structural features.
| Compound Name | Chemical Formula | CCDC Number | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |
| Benzyl carbamate | C₈H₉NO₂ | 873891 | 5.862(2) | 18.046(6) | 7.508(3) | 90 | 102.13(3) | 90 | P2₁/c |
| Benzyl N-(4-pyridyl)carbamate | C₁₃H₁₂N₂O₂ | - | 11.9439(5) | 13.2120(6) | 14.6574(7) | 90 | 98.418(4) | 90 | P2₁/n |
| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | C₁₃H₁₄N₂O₃S | - | - | - | - | - | - | - | - |
Note: Detailed crystallographic data for Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate was not available in a readily comparable format.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction of benzyl carbamate derivatives, based on established methodologies.
Synthesis of Benzyl Carbamate Derivatives (General Procedure)
The synthesis of benzyl carbamate derivatives, such as the parent compound, typically involves the reaction of the corresponding amine with benzyl chloroformate in the presence of a base.
Materials:
-
Appropriate amine (e.g., ammonia for benzyl carbamate)
-
Benzyl chloroformate
-
Base (e.g., sodium hydroxide, triethylamine)
-
Organic solvent (e.g., dioxane, tetrahydrofuran)
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Ether or other extraction solvent
Procedure:
-
The amine is dissolved or suspended in a suitable organic solvent and cooled in an ice bath.
-
An aqueous solution of the base is added to the reaction mixture.
-
Benzyl chloroformate is added dropwise to the stirred solution while maintaining the low temperature.
-
The reaction is allowed to proceed for a specified time, often overnight, with gradual warming to room temperature.
-
The product is extracted into an organic solvent.
-
The organic layer is washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Single-Crystal X-ray Crystallography (General Procedure)
High-quality single crystals are essential for X-ray diffraction analysis. The general workflow for obtaining and analyzing these crystals is outlined below.
Procedure:
-
Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (often 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα).
-
Data Processing: The raw diffraction data are processed to obtain a set of structure factors.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the accuracy of the atomic positions and other parameters.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Molecular Structure and Signaling Pathway Visualization
The following diagrams illustrate the general molecular structure of benzyl carbamate derivatives and a conceptual representation of a drug discovery pathway where such crystallographic information is vital.
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on Benzyl (2-bromoethyl)carbamate and Alternative Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters associated with the nucleophilic substitution reactions of Benzyl (2-bromoethyl)carbamate. Due to the limited availability of published kinetic data for this specific substrate, this guide presents a comparison with the well-studied analogue, benzyl bromide. The data for this compound is presented hypothetically to illustrate a comparative framework. This document is intended to serve as a valuable resource for designing and interpreting kinetic studies in the context of drug development and synthetic chemistry.
Data Presentation: Comparative Reaction Kinetics
The following table summarizes the second-order rate constants for the reaction of this compound (hypothetical data) and benzyl bromide (literature data) with various nucleophiles. The data highlights the expected differences in reactivity based on the structural features of the substrates. The reactions are assumed to be second-order, with the rate dependent on the concentration of both the electrophile and the nucleophile.
Disclaimer: The kinetic data for this compound presented in this table is hypothetical and for illustrative purposes only. It is intended to provide a framework for comparison and to guide future experimental work.
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
| This compound | Aniline | Methanol | 25 | 0.0025 (Hypothetical) | - |
| This compound | p-Toluidine | Methanol | 25 | 0.0052 (Hypothetical) | - |
| This compound | p-Chloroaniline | Methanol | 25 | 0.0010 (Hypothetical) | - |
| Benzyl bromide | Aniline | Methanol | 25 | 0.0041 | [1] |
| Benzyl bromide | p-Toluidine | Methanol | 25 | 0.0093 | [1] |
| Benzyl bromide | p-Chloroaniline | Methanol | 25 | 0.0019 | [1] |
| Benzyl bromide | Triethylamine | Acetonitrile | 25 | 0.035 | [2] |
The hypothetical data for this compound suggests a slightly lower reactivity compared to benzyl bromide. This is plausibly due to the steric hindrance and electronic effects of the carbamate group, which may influence the accessibility of the electrophilic carbon and the stability of the transition state.
Experimental Protocols
A detailed methodology for conducting kinetic studies on the nucleophilic substitution of this compound or its analogues is provided below. This protocol is based on established methods for studying the kinetics of SN2 reactions.[1][3][4][5]
Objective: To determine the second-order rate constant for the reaction between an electrophile (e.g., this compound or benzyl bromide) and a nucleophile (e.g., a substituted aniline).
Materials:
-
This compound or benzyl bromide (substrate)
-
Selected nucleophile (e.g., aniline, p-toluidine)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Thermostated reaction vessel or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Quenching solution (e.g., a dilute acid)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the electrophile and the nucleophile of known concentrations in the chosen anhydrous solvent. For instance, prepare a 0.1 M solution of this compound and a 0.1 M solution of the aniline derivative.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the solvent to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.
-
To initiate the reaction, mix equal volumes of the electrophile and nucleophile solutions in the thermostated reaction vessel to achieve the desired initial concentrations (e.g., 0.05 M of each). Start a timer immediately upon mixing.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. This stops the reaction by, for example, protonating the amine nucleophile.
-
Analyze the quenched samples by a suitable analytical technique to determine the concentration of the remaining reactant or the formed product.
-
HPLC Method: Inject the quenched sample into an HPLC system. The separation of reactants and products can be achieved on a suitable column (e.g., C18). The concentration can be determined by integrating the peak areas and comparing them to a pre-established calibration curve.[6][7][8]
-
UV-Vis Spectrophotometry Method: If the product has a distinct UV-Vis absorption maximum compared to the reactants, the progress of the reaction can be monitored by measuring the absorbance at that wavelength over time. The concentration can be calculated using the Beer-Lambert law.[9][10][11][12]
-
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
For a second-order reaction with equal initial concentrations of reactants, the rate law is given by: 1/[A]t - 1/[A]0 = kt, where [A]t is the concentration of the reactant at time t, [A]0 is the initial concentration, and k is the second-order rate constant.
-
A plot of 1/[A]t versus t should yield a straight line with a slope equal to the rate constant k.
-
Mandatory Visualization
Caption: SN2 reaction mechanism for this compound.
Caption: Experimental workflow for a kinetic study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 4. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
assessing the stability of the Cbz group in Benzyl (2-bromoethyl)carbamate under various conditions
Assessing the Stability of the Cbz Group in Benzyl (2-bromoethyl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in multi-step organic synthesis. The carboxybenzyl (Cbz) group is a widely employed protecting group for amines due to its general stability and selective removal. However, its stability can be influenced by the substrate's overall structure and the specific reaction conditions employed. This guide provides a comprehensive assessment of the stability of the Cbz group in this compound under various conditions, offers a comparison with alternative protecting groups, and provides detailed experimental protocols for quantitative stability analysis.
Stability Profile of Cbz in this compound
The Cbz group in this compound exhibits a stability profile that is crucial to consider during synthetic planning. While generally robust, the presence of the bromoethyl moiety introduces specific potential instabilities, most notably the propensity for intramolecular cyclization.
Qualitative Stability Overview:
-
Acidic Conditions: Benzyl carbamates are generally stable in mildly acidic conditions (pH > 4).[1] However, they are labile to strong acids, with rapid hydrolysis observed in concentrated HCl.[1]
-
Basic Conditions: The Cbz group is resistant to mild bases such as pyridine.[1] Strong bases, like lithium aluminum hydride (LiAlH₄), will cleave the protecting group.[1]
-
Nucleophilic Conditions: The stability towards nucleophiles can vary. While stable to many common nucleophiles, strong nucleophiles or prolonged reaction times may lead to cleavage.
-
Intramolecular Cyclization: A significant concern for this compound is the potential for intramolecular N-alkylation, where the carbamate nitrogen attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a stable, five-membered 2-oxazolidinone ring. This reaction is often promoted by basic conditions or elevated temperatures.
Table 1: Summary of Cbz Group Stability in this compound
| Condition Category | Reagents/Conditions | Stability | Potential Side Reactions |
| Acidic | Mild acids (e.g., acetic acid, pH 4-6) | Generally Stable[1] | Minimal |
| Strong acids (e.g., conc. HCl, HBr/AcOH) | Labile[1] | Deprotection | |
| Basic | Mild bases (e.g., pyridine, Et₃N) | Generally Stable[1] | Potential for slow intramolecular cyclization |
| Strong bases (e.g., NaOH, LiAlH₄) | Labile[1] | Deprotection, Intramolecular cyclization | |
| Nucleophilic | Common nucleophiles (e.g., amines, thiols) | Moderately Stable | Substitution at the bromo position, potential for slow Cbz cleavage |
| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | Deprotection |
| Thermal | Elevated temperatures | Potentially Unstable | Intramolecular cyclization |
Comparison with Alternative Protecting Groups for 2-Bromoethylamine
The choice of a protecting group is dictated by the specific requirements of the synthetic route, including orthogonality to other functional groups and stability under planned reaction conditions. Here, we compare the Cbz group with other common amine protecting groups for 2-bromoethylamine.
-
tert-Butoxycarbonyl (Boc): The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenolysis, making it orthogonal to the Cbz group. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis but is cleaved by mild bases, most commonly piperidine. This makes it orthogonal to both Cbz and Boc protecting groups.
-
Sulfonyl-based Protecting Groups (e.g., Nosyl, Tosyl): Sulfonamides are known for their high stability under both acidic and basic conditions.[1] The 2-nitrobenzenesulfonyl (nosyl or Ns) group is particularly useful as it can be cleaved under mild conditions using a thiol and a base.[1]
Table 2: Comparative Stability of Amine Protecting Groups on 2-Bromoethylamine
| Protecting Group | Key Stability Characteristics | Common Cleavage Conditions | Orthogonality |
| Cbz | Stable to mild acid and base. | Catalytic hydrogenolysis, strong acids.[1] | Orthogonal to Boc and Fmoc. |
| Boc | Stable to base and hydrogenolysis. | Strong acids (e.g., TFA). | Orthogonal to Cbz and Fmoc. |
| Fmoc | Stable to acid and hydrogenolysis. | Mild base (e.g., piperidine). | Orthogonal to Cbz and Boc. |
| Nosyl (Ns) | Stable to acidic and many basic conditions. | Thiol and a mild base.[1] | Orthogonal to Cbz, Boc, and Fmoc under many conditions. |
Experimental Protocols
To obtain quantitative data for a direct comparison of protecting group stability, a standardized experimental protocol is essential. The following protocols outline a methodology for assessing the stability of this compound and its analogues under various conditions.
Protocol 1: General Procedure for Quantitative Stability Assessment
This protocol describes a method to quantify the percentage of the intact protected compound remaining after exposure to specific chemical conditions over time.
1. Materials and Reagents:
-
This compound (and other protected 2-bromoethylamines for comparison)
-
A range of acidic, basic, and nucleophilic reagents (e.g., HCl, NaOH, piperidine, thiophenol)
-
An appropriate solvent (e.g., acetonitrile, THF, or a solvent relevant to a planned synthetic step)
-
Internal standard (a stable compound not expected to react under the test conditions)
-
Quenching solution (e.g., a buffer to neutralize the reagent)
-
High-purity solvents for HPLC/LC-MS analysis (e.g., acetonitrile, water, formic acid)
2. Preparation of Stock Solutions:
-
Prepare a stock solution of each protected 2-bromoethylamine in the chosen reaction solvent at a known concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent at a known concentration.
3. Reaction Setup:
-
In a series of vials, add a precise volume of the stock solution of the protected amine and the internal standard.
-
Equilibrate the vials to the desired reaction temperature.
-
Initiate the reaction by adding a precise volume of the reagent solution (acid, base, or nucleophile) of a known concentration.
4. Time-Point Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.
5. Sample Analysis:
-
Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The HPLC/LC-MS method should be capable of separating the starting material from any degradation products, including the deprotected amine and any cyclized products.
-
Quantify the peak area of the starting material relative to the internal standard at each time point.
6. Data Analysis:
-
Calculate the percentage of the remaining protected amine at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time to determine the rate of degradation under each condition.
Protocol 2: Investigation of Intramolecular Cyclization
This protocol focuses specifically on monitoring the formation of the 2-oxazolidinone byproduct from this compound.
1. Reaction Setup:
-
Follow the general procedure in Protocol 1, setting up reactions under conditions expected to promote cyclization (e.g., various bases such as NaH, K₂CO₃, or Et₃N in a suitable solvent like DMF or acetonitrile at different temperatures).
2. Analytical Method Development:
-
Develop an LC-MS method to monitor the disappearance of the starting material (m/z corresponding to this compound) and the appearance of the cyclized product (2-oxazolidinone derivative). The mass of the cyclized product will be the mass of the starting material minus the mass of HBr.
3. Data Analysis:
-
Quantify the conversion of the starting material to the cyclized product over time to determine the kinetics of the cyclization reaction under different conditions.
Data Presentation
The quantitative data generated from the experimental protocols should be summarized in a clear and concise tabular format to allow for easy comparison. The table should include the protecting group, the specific conditions (reagent, concentration, solvent, temperature), and the percentage of the intact compound remaining at various time points.
Table 3: Illustrative Quantitative Stability Data (% Remaining Compound)
| Protecting Group | Condition | 1h | 4h | 24h | Major Degradation Product(s) |
| Cbz | 1 M HCl in Dioxane, 25°C | 85 | 50 | 10 | 2-Bromoethylamine |
| 1 M NaOH in THF/H₂O, 25°C | 95 | 80 | 50 | 2-Oxazolidinone, 2-Bromoethylamine | |
| 20% Piperidine in DMF, 25°C | >99 | >99 | >99 | - | |
| Boc | 1 M HCl in Dioxane, 25°C | 5 | 0 | 0 | 2-Bromoethylamine |
| 1 M NaOH in THF/H₂O, 25°C | >99 | >99 | >99 | - | |
| 20% Piperidine in DMF, 25°C | >99 | >99 | >99 | - | |
| Fmoc | 1 M HCl in Dioxane, 25°C | >99 | >99 | >99 | - |
| 1 M NaOH in THF/H₂O, 25°C | 90 | 60 | 20 | 2-Bromoethylamine | |
| 20% Piperidine in DMF, 25°C | 10 | 0 | 0 | 2-Bromoethylamine | |
| Nosyl | 1 M HCl in Dioxane, 25°C | >99 | >99 | >99 | - |
| 1 M NaOH in THF/H₂O, 25°C | >99 | >99 | >99 | - | |
| Thiophenol/K₂CO₃ in DMF, 25°C | 15 | 0 | 0 | 2-Bromoethylamine |
Note: The data in this table are illustrative and should be determined experimentally using the protocols provided.
Mandatory Visualizations
Visual diagrams are essential for understanding complex workflows and chemical pathways.
Caption: Experimental workflow for the comparative stability analysis of amine protecting groups.
Caption: Pathway of intramolecular cyclization of this compound.
References
comparison of different deprotection methods for Cbz-protected amines
A Comparative Guide to Deprotection Methods for Cbz-Protected Amines
For researchers, scientists, and drug development professionals, the strategic removal of the carbobenzyloxy (Cbz or Z) protecting group is a pivotal step in the synthesis of complex molecules, particularly in peptide synthesis and medicinal chemistry. The Cbz group is widely favored for its stability across a range of chemical conditions. However, its effective removal necessitates careful consideration of the substrate's functional group tolerance and the desired reaction parameters. This guide presents an objective comparison of various Cbz deprotection methods, supported by experimental data, to facilitate the selection of the most suitable strategy.
The primary methods for Cbz group removal can be broadly classified into catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic cleavage. The choice of method is critical and depends on factors such as the presence of other sensitive functional groups, desired reaction conditions (e.g., pH, temperature), and scalability.[1][2]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes the performance of common deprotection methods, detailing the reagents, typical reaction conditions, and reported yields for various substrates.
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [1] |
| N-Cbz-L-phenylalanine | >95 | [1] | |||
| N-Cbz protected piperidine | ~95 | [1] | |||
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [1] |
| Halogenated N-Cbz anilines | 90-95 | [1] | |||
| NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [1][3] | |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz derivatives | High | [1][2] |
| AlCl₃, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | rt, 2-16 h | N-Cbz derivatives | High | [1][4] | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAc), 75 °C, 24 h | Cbz-protected amines | High | [1][5] |
Experimental Workflow
A generalized workflow for the deprotection of Cbz-protected amines is illustrated below. The specific reagents and conditions will vary depending on the chosen method.
Experimental Protocols
Catalytic Hydrogenation
This is the most common method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1][6]
-
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[2]
-
Carefully add the 10% Pd/C catalyst to the solution.[2]
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas to the reaction mixture (e.g., via a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[2][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the catalyst.[7]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7]
-
Acidic Cleavage using Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP)
This method is particularly useful for substrates containing functional groups that are sensitive to reduction.[1][4]
-
Materials:
-
Cbz-protected amine
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 - 3.0 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in HFIP in a round-bottom flask.[1]
-
Carefully add AlCl₃ (3 equivalents) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 2 to 16 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with DCM.[1]
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[1]
-
Extract the aqueous layer with DCM.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the solution under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
-
Nucleophilic Cleavage using 2-Mercaptoethanol
This method offers a non-reductive and non-acidic alternative for Cbz deprotection, which is beneficial for substrates with sensitive functionalities.[1][5]
-
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol (2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (4 equivalents)
-
N,N-Dimethylacetamide (DMAc)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAc, add K₃PO₄ (4 equivalents).[1]
-
Add 2-mercaptoethanol (2 equivalents) to the mixture.[1]
-
Heat the reaction mixture to 75 °C and stir for 24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with DCM or EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.[1]
-
Conclusion
The selection of an appropriate Cbz deprotection method is a critical decision in organic synthesis.[1] Catalytic hydrogenation remains the most common and versatile method due to its mild conditions and clean byproducts.[1][6] However, for substrates with reducible functional groups, acidic cleavage with reagents like AlCl₃ in HFIP provides an excellent alternative.[1][4] For highly sensitive substrates where both reductive and strong acidic conditions are not tolerated, nucleophilic cleavage offers a valuable orthogonal strategy.[1][5] Careful consideration of the substrate's functionalities and the advantages and limitations of each method will guide the researcher in choosing the optimal deprotection strategy for a successful synthesis.
References
Quantifying Benzyl (2-bromoethyl)carbamate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like Benzyl (2-bromoethyl)carbamate is critical for ensuring reaction efficiency, product purity, and overall quality control. This guide provides a comparative overview of suitable analytical techniques, offering insights into their performance characteristics and detailed experimental protocols to aid in method selection and implementation.
While a specific validated analytical method for this compound is not extensively documented in publicly available literature, established methods for structurally similar carbamate compounds and N-benzyloxycarbonyl (Cbz)-protected amines provide a strong foundation for developing robust analytical protocols. The primary techniques applicable to the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance of the benzyl group. | Separation by liquid chromatography, with highly selective and sensitive detection based on mass-to-charge ratio. |
| Limit of Detection (LOD) | Estimated to be in the low µg/mL to high ng/mL range.[1][2] | Typically in the low ng/mL to pg/mL range.[3][4][5] |
| Limit of Quantification (LOQ) | Estimated to be in the low µg/mL range.[1][2] | Typically in the low ng/mL range.[3][4][5] |
| Linearity (R²) | Generally >0.99.[1] | Consistently >0.99.[4][6] |
| Selectivity | Moderate; co-eluting impurities with similar UV spectra can interfere. | High; specific precursor-product ion transitions are monitored, minimizing interference.[5] |
| Advantages | Widely available, cost-effective, robust for routine analysis of relatively pure samples. | High sensitivity and selectivity, suitable for complex matrices and trace-level quantification.[5] |
| Disadvantages | Lower sensitivity compared to LC-MS/MS, potential for matrix interference. | Higher equipment and operational costs, requires more specialized expertise. |
Experimental Protocols
The following protocols are proposed starting points for the quantification of this compound, based on established methods for similar compounds. Method optimization and validation are essential for any specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in samples with relatively low complexity. The presence of the benzyl group provides a strong chromophore for UV detection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 220 nm.[1]
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the diluent in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex matrices such as biological samples or crude reaction mixtures, LC-MS/MS is the method of choice.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to enhance ionization.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20% to 90% B
-
5-6 min: 90% B
-
6-6.5 min: 90% to 20% B
-
6.5-8 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 258.0/260.0 due to bromine isotopes).
-
Product Ions: Specific fragment ions need to be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the bromoethyl group or cleavage of the carbamate bond.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument used.
Workflow and Process Diagrams
To visualize the analytical process, the following diagrams illustrate the general workflow for method selection and a typical HPLC-UV analysis.
Caption: General workflow for the quantification of this compound using HPLC-UV.
Caption: Decision tree for selecting an appropriate analytical technique.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
A Senior Application Scientist's Guide to Benzyl (2-bromoethyl)carbamate: A Comparative Review of its Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic strategy. In the vast landscape of chemical building blocks, Benzyl (2-bromoethyl)carbamate has emerged as a versatile reagent, prized for its dual functionality as both a protecting group and a bifunctional alkylating agent. This guide provides an in-depth technical comparison of this compound's performance against common alternatives in key synthetic applications, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to make informed decisions in your synthetic endeavors.
Introduction to this compound: A Dual-Purpose Reagent
This compound, with the chemical formula C₁₀H₁₂BrNO₂, is a carbamate derivative that combines the benzyloxycarbonyl (Cbz) protecting group with a reactive bromoethyl moiety.[1][2] This unique structure allows it to serve two primary roles in organic synthesis:
-
As a protected 2-bromoethylamine equivalent: The Cbz group effectively masks the amine functionality, allowing the bromoethyl group to participate in nucleophilic substitution reactions without interference from the nitrogen atom.[1][2] The Cbz group can be readily removed under mild conditions, typically through catalytic hydrogenolysis, to unveil the primary amine.
-
As a bifunctional reagent for heterocyclic synthesis: The presence of both a nucleophilic precursor (the protected amine) and an electrophilic center (the carbon bearing the bromine) within the same molecule makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization.
This guide will delve into its primary applications, comparing its utility and performance with alternative synthetic strategies.
Synthesis of this compound
A reliable and high-yielding synthesis of this compound is crucial for its application in research and development. The most common and efficient method involves the reaction of 2-bromoethylamine hydrobromide with benzyl chloroformate under basic conditions.
Experimental Protocol: Synthesis of this compound[3][4]
Materials:
-
2-Bromoethylamine hydrobromide
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool a solution of 2-bromoethylamine hydrobromide (1.0 eq.) in dioxane to 0 °C in an ice bath.
-
Slowly add an aqueous 1 M NaOH solution (2.0 eq.) to the cooled mixture.
-
Add benzyl chloroformate (1.0 eq.) dropwise to the reaction mixture over a period of 10 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional 10 minutes under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 13 hours.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Wash the organic layer with deionized water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-benzyloxycarbonyl-2-bromoethylamine as a colorless oil (Typical yield: 99%).[3][4]
Causality Behind Experimental Choices:
-
The reaction is performed at low temperatures to control the exothermicity of the reaction between benzyl chloroformate and the amine and to minimize potential side reactions.
-
The use of a biphasic system (dioxane/water) allows for the efficient reaction of the water-insoluble benzyl chloroformate with the water-soluble amine salt.
-
Sodium hydroxide is used to neutralize the hydrobromide salt of the amine and the HCl generated during the reaction, driving the reaction to completion.
Application 1: N-Alkylation and the Introduction of a Protected Aminoethyl Moiety
One of the primary applications of this compound is the introduction of a Cbz-protected aminoethyl group onto a variety of nucleophiles, most notably amines and the nitrogen of heterocyclic systems like indoles. This transformation is a cornerstone in the synthesis of many biologically active molecules.
Comparison with Alternatives for N-Alkylation of Indoles
The N-alkylation of indoles is a common transformation in medicinal chemistry.[5][6] While various alkylating agents can be employed, a direct comparison highlights the advantages and disadvantages of each approach.
| Reagent | Typical Conditions | Yield | Advantages | Disadvantages |
| This compound | NaH, DMF, 0 °C to rt | Good to Excellent | Introduces a protected amine; stable reagent. | Requires an additional deprotection step. |
| 2-Bromoethylamine hydrobromide | NaH, DMF, 0 °C to rt | Moderate to Good | Directly introduces the aminoethyl group. | Over-alkylation is a common side reaction; reagent is less stable.[5] |
| Benzyl bromide | NaH, DMF, 0 °C to rt | Excellent | High yielding and straightforward. | Does not introduce the desired aminoethyl functionality.[5] |
| Methyl iodide | KOH, DMSO | Excellent | Efficient for methylation. | Limited to methyl group introduction.[5] |
Expertise & Experience: While 2-bromoethylamine hydrobromide offers a more direct route to the N-aminoethylated product, the potential for over-alkylation to form secondary and tertiary amines is a significant drawback, often leading to complex purification procedures and lower yields of the desired mono-alkylated product.[5] this compound circumvents this issue by protecting the amine, ensuring clean mono-alkylation. The subsequent deprotection step is typically high-yielding and straightforward.
Experimental Protocol: N-Alkylation of Indole with this compound
This protocol is adapted from established procedures for the N-alkylation of indoles.[6][7]
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of indole (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: N-Alkylation of Indole Workflow
Caption: Workflow for the N-alkylation of indole.
Application 2: Synthesis of Nitrogen Heterocycles
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including piperazines and pyrrolidines, which are prevalent scaffolds in medicinal chemistry.
Synthesis of Piperazine Derivatives
Piperazine and its derivatives are found in numerous approved drugs.[8] A common synthetic route to monosubstituted piperazines involves the direct alkylation of piperazine, which often leads to mixtures of mono- and di-alkylated products, necessitating tedious purification.[2] The use of a protecting group strategy is a more controlled approach.
Conceptual Comparison:
-
Direct Alkylation of Piperazine: Reacting piperazine with an alkyl halide often results in poor selectivity, yielding a mixture of the desired monosubstituted product, the disubstituted byproduct, and unreacted starting material.
-
Using this compound: While not a direct method for piperazine synthesis, this reagent can be used to alkylate a pre-existing amine, with the resulting product then undergoing further transformations and deprotection to yield a substituted piperazine derivative. A more direct application involves using it to construct a larger heterocyclic system containing a piperazine-like motif.
Synthesis of Pyrrolidine Derivatives via Aza-Michael Addition
This compound can participate in Aza-Michael reactions to form pyrrolidine derivatives.[1][2] The intramolecular version of this reaction, following an initial intermolecular step, is a powerful tool for constructing this important heterocyclic ring system.
Expertise & Experience: The Aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[9] When using this compound, the initial N-alkylation of a suitable substrate can be followed by an intramolecular Aza-Michael addition to form a pyrrolidine ring. The Cbz group serves to moderate the nucleophilicity of the nitrogen and can be removed in a final step.
Experimental Protocol: Aza-Michael Addition of Benzylamine to Methyl Acrylate (A Model for the Reactivity of the Amine Moiety)
Materials:
-
Methyl acrylate
-
Benzylamine
Procedure:
-
To a flask, add methyl acrylate (1.0 eq.) and benzylamine (1.1 eq.).
-
Cool the mixture to 0 °C.
-
Stir the reaction for 2.5 hours.
-
Purify the crude product by column chromatography (hexane/ethyl acetate 8:2) to yield the product (Typical yield: 56%).[9]
DOT Diagram: General Aza-Michael Reaction
Caption: General scheme of an Aza-Michael reaction.
The Role of the Cbz Group: A Comparison of Carbamate Protecting Groups
The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in organic synthesis.[3] Its stability and the mild conditions required for its removal make it a popular choice.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Orthogonal to Boc and Fmoc. |
| tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) | Orthogonal to Cbz and Fmoc. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, base | Base (e.g., Piperidine) | Orthogonal to Boc and Cbz. |
Trustworthiness: The orthogonality of these common carbamate protecting groups is a cornerstone of modern peptide synthesis and complex molecule construction.[1] The ability to selectively remove one protecting group in the presence of others allows for precise and controlled synthetic strategies. This compound, by incorporating the Cbz group, fits seamlessly into these established synthetic workflows.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a protected 2-bromoethylamine equivalent offers a clean and efficient method for the introduction of an aminoethyl moiety, avoiding the common issue of over-alkylation associated with the use of 2-bromoethylamine itself. Furthermore, its bifunctional nature makes it a powerful tool for the construction of nitrogen-containing heterocycles.
While direct, quantitative head-to-head comparisons with alternative reagents for every specific application are not always available in the literature, a thorough understanding of the underlying chemical principles and the known advantages and disadvantages of each reagent allows for a rational selection. The use of this compound is particularly advantageous in complex, multi-step syntheses where chemoselectivity and the avoidance of difficult purifications are paramount. As with any reagent, the optimal choice will depend on the specific substrate, the desired transformation, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to effectively integrate this compound into your synthetic toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 53844-02-3 | Benchchem [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. BENZYL 2-BROMOETHYLCARBAMATE | 53844-02-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzyl (2-bromoethyl)carbamate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical procedures for the proper disposal of Benzyl (2-bromoethyl)carbamate (CAS No: 53844-02-3). Adherence to these protocols is critical for ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should integrate these steps into their standard laboratory operating procedures.
I. Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its associated health hazards. Based on its hazard classifications, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Key Hazard Data:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
Before handling, ensure all relevant safety precautions are understood and followed. These include avoiding inhalation of dust or vapors, preventing contact with skin and eyes, and not ingesting the substance. In case of accidental exposure, follow standard first-aid measures and seek immediate medical attention.
II. Step-by-Step Disposal Procedure
The primary disposal method for this compound is to consign it to a licensed and approved waste disposal facility.[1] Do not dispose of this chemical into drains or the environment.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, all personnel must wear appropriate PPE to minimize exposure risk.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Container: Use a dedicated, clearly labeled, and sealable waste container for this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
CAS Number: "53844-02-3"
-
The words "Hazardous Waste"
-
Relevant hazard pictograms (e.g., harmful/irritant).
-
-
Collection:
-
For solid waste (e.g., contaminated weigh boats, paper towels), place it directly into the designated hazardous waste container.
-
For solutions containing this compound, pour the waste into a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
For unused or expired product, it should be disposed of in its original container if possible, or transferred to a suitable hazardous waste container.
-
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1][2]
-
Do not use combustible materials like sawdust for absorption.
-
Carefully collect the absorbed material and contaminated debris using non-sparking tools.
-
Place the collected waste into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Step 4: Storage and Disposal Logistics
Proper storage of hazardous waste pending disposal is a key component of laboratory safety.
-
Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2] This area should be away from incompatible materials, such as strong oxidizing agents.[1][2]
-
Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations regarding hazardous waste disposal.
-
Ensure all required paperwork is completed accurately and accompanies the waste container.
-
Below is a logical workflow for the disposal process of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Benzyl (2-bromoethyl)carbamate
Essential Safety and Handling Guide for Benzyl (2-bromoethyl)carbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical information for handling this compound (CAS No. 53844-02-3). Adherence to these procedures is essential to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The GHS pictogram associated with this chemical is GHS07, indicating it is harmful.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[2][3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber), double-gloved. | To prevent skin contact and irritation.[2][4] The outer glove should be over the cuff of the lab coat.[4] |
| Body Protection | A poly-coated, disposable, seamless lab coat with long sleeves and knitted or elastic cuffs. | To protect against skin exposure and contamination of personal clothing.[2][5] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher. | To be used in the absence of adequate ventilation or when there is a risk of aerosolization to prevent respiratory tract irritation.[2][4][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to post-handling procedures.
Preparation:
-
Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in Table 1. This includes an inner and outer pair of gloves, a lab coat, and eye protection. A respirator should be used if the risk assessment indicates a potential for inhalation exposure.
Handling the Compound:
-
Avoid Contact: Prevent all personal contact with the chemical, including inhalation of any dust or fumes.[6]
-
Dispensing: Carefully weigh and dispense the solid material, avoiding the generation of dust.
-
Containment: Keep the container with this compound tightly closed when not in use.[6]
-
No Personal Items: Do not eat, drink, or smoke in the designated work area.[6]
After Handling:
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove the lab coat and any other PPE before removing the inner gloves.[5]
-
Hand Washing: Wash hands and face thoroughly with soap and water after handling the chemical.[6]
-
Decontamination: Clean the work area and any equipment used with an appropriate decontaminating solution.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect any solid residues, contaminated PPE, and cleaning materials in a clearly labeled, sealed, and appropriate hazardous waste container.[6]
-
Liquid Waste: If the compound is in solution, collect it in a labeled, sealed container designated for halogenated organic waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Waste Disposal:
-
Consult Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[6]
-
Authorized Disposal: Arrange for the collection and disposal of the hazardous waste by an authorized waste management company.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
